rac threo-3-Aminononan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-aminononan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURPTBUALFOED-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536261 | |
| Record name | (2R,3R)-3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119720-60-4 | |
| Record name | (2R,3R)-3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Diastereoselective Synthesis of rac-threo-3-Aminononan-2-ol
Executive Summary
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of rac-threo-3-Aminononan-2-ol, a chiral amino alcohol with potential applications as a synthetic building block in pharmaceutical and materials science. The presented pathway is a robust, two-step sequence commencing from commercially available starting materials. The core of this synthesis involves a base-catalyzed Nitroaldol (Henry) reaction to form a key β-nitro alcohol intermediate, followed by a diastereoselective reduction of the nitro group to furnish the desired threo amino alcohol. This document elucidates the mechanistic underpinnings of each step, explains the rationale behind the selection of reagents and conditions, and provides detailed experimental protocols suitable for implementation in a research and development setting.
Note on Starting Material: The target molecule, 3-Aminononan-2-ol, possesses a nine-carbon backbone with functional groups at the C2 and C3 positions. A logical and efficient retrosynthetic analysis points to heptanal (a seven-carbon aldehyde) and nitroethane (a two-carbon nitroalkane) as the ideal starting fragments. This guide is therefore based on this chemically sound approach.
Introduction: The Strategic Importance of 1,2-Amino Alcohols
The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive molecules, including beta-blockers and antiviral agents.[1][2] The synthesis of these compounds, particularly with stereochemical control, remains a critical objective for organic chemists. The target of this guide, rac-threo-3-Aminononan-2-ol, represents a valuable chiral synthon whose utility is unlocked by efficient and reliable preparation methods.
The primary synthetic challenge lies in controlling the relative stereochemistry of the two adjacent chiral centers at C2 and C3. Our selected strategy directly addresses this by decoupling the carbon-carbon bond formation from the stereochemistry-defining reduction step. This two-stage approach, outlined below, offers a high degree of control and predictability.
Caption: Mechanism of the base-catalyzed Henry reaction.
Causality in Experimental Design
-
Choice of Base: While strong bases can be used, a mild organic base like triethylamine (TEA) or a solid-supported base is often preferred. This minimizes the primary side reaction: the elimination of water from the β-nitro alcohol product to form a nitroalkene. Using only a catalytic amount of base is crucial if the isolation of the nitro alcohol is the goal.
-
Solvent Selection: The reaction can be performed in a variety of aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Solvent choice can influence reaction rates and, in some asymmetric variants, stereoselectivity.
-
Temperature Control: The initial addition is often performed at 0 °C to control the exothermicity of the reaction and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: Synthesis of 3-Nitro-nonan-2-ol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add heptanal (11.4 g, 100 mmol) and nitroethane (9.0 g, 120 mmol, 1.2 equiv) in 100 mL of anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.4 mL, 10 mmol, 0.1 equiv) dropwise over 5 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield 3-nitro-nonan-2-ol as a pale yellow oil.
| Table 1: Expected Yield and Spectroscopic Data for 3-Nitro-nonan-2-ol | |
| Typical Yield | 70-85% |
| Appearance | Pale yellow oil (mixture of diastereomers) |
| ¹H NMR (CDCl₃) | δ ~4.5 (m, 1H, -CHNO₂), δ ~4.1 (m, 1H, -CHOH), δ 1.5-1.6 (d, 3H, -CH₃), ... |
| ¹³C NMR (CDCl₃) | δ ~90 (-CHNO₂), δ ~70 (-CHOH), ... |
| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~1550 (s, NO₂), ~1370 (s, NO₂) |
Part 2: Diastereoselective Reduction to rac-threo-3-Aminononan-2-ol
The final and most critical step is the reduction of the nitro group to a primary amine. The choice of reducing agent and conditions is paramount as it dictates the final threo/erythro (or syn/anti) diastereomeric ratio. For many acyclic β-nitro alcohols, catalytic hydrogenation is known to favor the formation of the syn (or threo) amino alcohol.
Mechanistic Principles of Stereoselective Reduction
Catalytic hydrogenation, for instance with Raney® Nickel or Palladium on Carbon (Pd/C), is a highly effective method for this transformation. [3]The prevailing model suggests that the nitro alcohol coordinates to the catalyst surface through both the hydroxyl and nitro groups. This chelation-controlled approach forces the substrate into a specific conformation. The subsequent delivery of hydrogen from the catalyst surface occurs from a single face, leading to the preferential formation of the threo diastereomer.
Caption: Stereochemical control during catalytic hydrogenation.
Causality in Experimental Design
-
Catalyst Choice: Raney Nickel is a highly active and cost-effective catalyst for nitro group reductions. Pd/C is another excellent choice, often providing high yields and good selectivity. The choice may depend on functional group tolerance if other reducible groups were present.
-
Hydrogen Source: While high-pressure hydrogen gas (H₂ balloon or Parr hydrogenator) is standard, transfer hydrogenation using a source like ammonium formate or formic acid can be a safer and more convenient alternative for laboratory scale, though it may sometimes affect selectivity. [3]* Solvent: Protic solvents like methanol or ethanol are ideal for catalytic hydrogenation as they readily dissolve the substrate and do not poison the catalyst.
Experimental Protocol: Reduction to rac-threo-3-Aminononan-2-ol
Safety Note: Handle Raney Nickel as a slurry in water; it is pyrophoric when dry. Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood.
-
Setup: To a heavy-walled hydrogenation flask, add 3-nitro-nonan-2-ol (10.0 g, 52.8 mmol) dissolved in 100 mL of methanol.
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (~2 g, ~20 wt%) in water.
-
Hydrogenation: Seal the flask, purge the system with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use an H₂-filled balloon). Stir the reaction vigorously at room temperature for 12-18 hours.
-
Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol (3 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by chromatography to yield rac-threo-3-Aminononan-2-ol as a solid.
| Table 2: Expected Yield and Characterization Data for rac-threo-3-Aminononan-2-ol | |
| CAS Number | 119720-60-4 [4] |
| Typical Yield | 80-95% |
| Diastereomeric Ratio | Typically >90:10 threo:erythro |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Characteristic shifts for -CH(OH)- and -CH(NH₂)- protons with coupling constants indicative of the threo configuration. |
| Mass Spec (ESI+) | m/z = 160.17 [M+H]⁺ (for C₉H₂₁NO) |
Summary and Outlook
This guide has detailed a reliable and scalable two-step synthesis of rac-threo-3-Aminononan-2-ol from heptanal and nitroethane. The strategy leverages a classic Henry reaction for C-C bond formation followed by a diastereoselective catalytic hydrogenation to control the final stereochemical outcome. The protocols provided are robust and based on well-established chemical principles, making them suitable for researchers in both academic and industrial laboratories.
Future work could explore asymmetric variations of this synthesis. The use of chiral catalysts in either the Henry reaction or the reduction step could provide enantioselective access to specific stereoisomers of the target molecule. Furthermore, biocatalytic approaches using enzymes like ketoreductases or transaminases are emerging as powerful green alternatives for producing chiral amino alcohols with high stereopurity. [5][6][7]
References
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Ni, Y., et al. (2021). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 319. Available at: [Link]
-
Ni, Y., et al. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. ResearchGate. Available at: [Link]
-
Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. Available at: [Link]
-
Romero-Fernández, M., et al. (2023). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angewandte Chemie International Edition, 62(5). Available at: [Link]
-
Wikipedia. (n.d.). Henry reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]
-
Grokipedia. (n.d.). Henry reaction. Available at: [Link]
-
SynArchive. (n.d.). Henry Reaction. Available at: [Link]
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Wang, Z., et al. (2023). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Synthesis. Available at: [Link]
-
Fuhshuku, K., & Asano, Y. (2011). Synthesis of (R)-β-nitro alcohols catalyzed by R-selective hydroxynitrile lyase from Arabidopsis thaliana in the aqueous-organic biphasic system. Semantic Scholar. Available at: [Link]
-
Piazzi, M., et al. (2021). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 26(15), 4434. Available at: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Chen, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. International Journal of Molecular Sciences, 24(13), 10769. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
Crossley, S. W. M., & Baxter, R. D. (2017). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 8(2), 1486-1491. Available at: [Link]
-
Nájera, C., & Yus, M. (2002). Efficient Diastereoselective Syntheses of erythro- or threo-α-Alkyl-β-hydroxy Sulfones by Reductions of α-Alkyl-β-keto Sulfones with TiCl₄/BH₃ or LiEt₃BH/CeCl₃, Respectively. The Journal of Organic Chemistry, 67(22), 7637-7645. Available at: [Link]
-
Pharmaffiliates. (n.d.). rac threo-3-Aminononan-2-ol. Available at: [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. usbio.net [usbio.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac-threo-3-Aminononan-2-ol
CAS Number: 119720-60-4 Molecular Formula: C₉H₂₁NO Synonyms: (2R,3R)-rel-3-Amino-2-nonanol
This technical guide provides a comprehensive overview of rac-threo-3-Aminononan-2-ol, a specialty amino alcohol used as a key intermediate in synthetic organic chemistry. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
rac-threo-3-Aminononan-2-ol is a racemic mixture of the (2R, 3R) and (2S, 3S) enantiomers, with the amino and hydroxyl groups in a threo relative configuration. At room temperature, it typically presents as a brown oil.
| Property | Value |
| Molecular Weight | 159.27 g/mol |
| Appearance | Brown Oil |
| Density | 0.89 g/cm³ |
| Boiling Point | 262.193 °C at 760 mmHg |
| Flash Point | 112.371 °C |
| Refractive Index | 1.457 |
Stereochemistry
The stereochemistry of rac-threo-3-Aminononan-2-ol is a critical aspect of its chemical identity and reactivity. The molecule possesses two chiral centers at the C2 and C3 positions. The threo designation indicates that in a Fischer projection, the hydroxyl and amino groups are on opposite sides of the carbon backbone. This specific spatial arrangement influences its role as a chiral building block in asymmetric synthesis.
Diagram: Stereoisomers of 3-Aminononan-2-ol
Caption: Relationship between the stereoisomers of 3-Aminononan-2-ol.
Synthesis
Conceptual Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Oximation of 2-Nonanone: Reaction of 2-nonanone with hydroxylamine hydrochloride in the presence of a base to form 2-nonanone oxime.
-
Diastereoselective Reduction of 2-Nonanone Oxime: The reduction of the oxime to the corresponding amino alcohol. The choice of reducing agent and reaction conditions is crucial for achieving the desired threo stereoselectivity.
Diagram: Proposed Synthesis of rac-threo-3-Aminononan-2-ol
Caption: A plausible synthetic route to rac-threo-3-Aminononan-2-ol.
Discussion of the Reduction Step
The reduction of α-hydroxy oximes can be achieved using various reagents. For instance, the use of sodium borohydride in the presence of transition metal salts like nickel(II) chloride has been reported for the reduction of oximes to amines. The stereochemical outcome of such reductions is highly dependent on the substrate and the specific reaction conditions, including solvent and temperature. Achieving high diastereoselectivity for the threo isomer may require careful optimization of these parameters.
Applications in Synthesis
The primary documented application of rac-threo-3-Aminononan-2-ol is as a precursor in the synthesis of more complex molecules. Notably, it has been used in the preparation of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives. These compounds have been investigated for their potential as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of rac-threo-3-Aminononan-2-ol. While specific experimental spectra for this compound are not widely published, the following techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the characteristic signals for the methyl, methylene, and methine protons. The coupling constants between the protons on C2 and C3 would be crucial for confirming the threo relative stereochemistry.
-
¹³C NMR would show distinct signals for each of the nine carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine functional groups, respectively, typically in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations would also be prominent.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
It is imperative to consult a comprehensive and compound-specific safety data sheet from the supplier before handling this chemical.
Conclusion
rac-threo-3-Aminononan-2-ol is a valuable synthetic intermediate, particularly for the preparation of biologically active heterocyclic compounds. Its stereochemical properties make it an interesting building block for further chemical transformations. While detailed experimental data is limited in the public domain, its synthesis and characterization can be approached using standard organic chemistry methodologies. As with all chemical reagents, proper safety precautions are essential when handling this compound.
References
Due to the limited availability of specific research articles detailing the synthesis and characterization of rac-threo-3-Aminononan-2-ol (CAS 119720-60-4), a comprehensive list of direct references cannot be provided. The information in this guide is synthesized from general chemical principles and data available in chemical supplier databases.
An In-depth Technical Guide to rac threo-3-Aminononan-2-ol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of rac threo-3-Aminononan-2-ol, a key intermediate in the synthesis of potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its chemical properties, a plausible synthetic route, and its significant applications.
Introduction: The Significance of this compound
This compound is a chiral amino alcohol that has garnered attention primarily as a crucial building block in the synthesis of advanced heterocyclic compounds. Its structure, featuring adjacent amino and hydroxyl groups with a specific threo relative stereochemistry, makes it a valuable precursor for creating complex molecules with defined three-dimensional architectures. The primary application of this compound lies in its use for the synthesis of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives.[1] These derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. The therapeutic potential of targeting iNOS makes this compound a compound of significant interest in medicinal chemistry.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, its physical and chemical properties can be inferred from available information and the nature of its functional groups.
| Property | Value/Description | Source/Rationale |
| CAS Number | 119720-60-4 | Commercial Suppliers |
| Molecular Formula | C₉H₂₁NO | Calculated |
| Molecular Weight | 159.27 g/mol | Calculated |
| Appearance | Brown Oil | Commercial Suppliers |
| Solubility | Soluble in chloromethane and dichloromethane. | |
| Stereochemistry | Racemic mixture of the (2R,3S) and (2S,3R) enantiomers. | Inferred from "rac threo" nomenclature. |
| Boiling Point | Estimated to be in the range of 210-230 °C. | Inferred from related amino alcohols. |
| Density | Estimated to be approximately 0.9 g/mL. | Inferred from related amino alcohols. |
Proposed Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Epoxidation of 1-Nonene: 1-Nonene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). This reaction stereospecifically forms the corresponding epoxide, 1,2-epoxynonane. The reaction is typically carried out at low temperatures (0 °C to room temperature) to control exothermicity and side reactions.
-
Nucleophilic Ring-Opening of 1,2-Epoxynonane: The resulting epoxide is then subjected to nucleophilic attack by an amine. For the synthesis of the primary amine, a solution of ammonia in a polar solvent like methanol is used. This reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring. The attack of the nucleophile at the less substituted carbon (C1) is generally favored, but for the formation of 3-aminononan-2-ol, the attack would need to occur at the C2 position. A more controlled approach would involve a protected amine, such as benzylamine, followed by deprotection. However, for a direct route, the reaction with ammonia can yield a mixture of regioisomers, from which the desired this compound would need to be separated. The threo stereochemistry is the expected major product from the anti-periplanar attack of the nucleophile on the epoxide.
-
Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the pure this compound.
Analytical Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum based on the analysis of similar compounds.
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
-CH(OH)- proton: A multiplet around 3.5-3.8 ppm.
-
-CH(NH2)- proton: A multiplet around 2.8-3.1 ppm.
-
-CH3 (at C1) protons: A doublet around 1.1-1.3 ppm.
-
-CH2- protons of the nonyl chain: A series of multiplets between 1.2 and 1.6 ppm.
-
Terminal -CH3 of the nonyl chain: A triplet around 0.9 ppm.
-
-OH and -NH2 protons: Broad singlets that are exchangeable with D2O.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
-CH(OH)- carbon: A signal in the range of 65-75 ppm.
-
-CH(NH2)- carbon: A signal in the range of 50-60 ppm.
-
-CH3 (at C1) carbon: A signal around 15-25 ppm.
-
-CH2- carbons of the nonyl chain: A series of signals between 20 and 40 ppm.
-
Terminal -CH3 of the nonyl chain: A signal around 14 ppm.
IR (Infrared) Spectroscopy:
-
O-H stretch: A broad band in the region of 3200-3600 cm-1.
-
N-H stretch: Two sharp peaks (for the primary amine) in the region of 3300-3500 cm-1, which may overlap with the O-H stretch.
-
C-H stretch (aliphatic): Peaks in the region of 2850-2960 cm-1.
-
N-H bend (scissoring): A peak around 1600 cm-1.
-
C-O stretch: A peak in the region of 1050-1150 cm-1.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): Expected at m/z = 159.
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of small neutral molecules such as water (M-18) and ammonia (M-17). Alpha-cleavage adjacent to the amino and hydroxyl groups would also be expected, leading to significant fragment ions.
Application in the Synthesis of iNOS Inhibitors
The primary and most significant application of this compound is as a starting material for the synthesis of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives. These compounds have been shown to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS).
Logical Workflow for the Synthesis of 2-Imino-1,3-Thiazolidine Derivatives:
Caption: Synthesis of a 2-imino-1,3-thiazolidine derivative from this compound.
The synthesis involves the reaction of the amino alcohol with a thiocarbonyl source, such as thiophosgene or carbon disulfide, to form an intermediate which then undergoes intramolecular cyclization to yield the 2-imino-1,3-thiazolidine ring system. The threo stereochemistry of the starting material is crucial for establishing the desired relative stereochemistry in the final product, which in turn is critical for its biological activity as an iNOS inhibitor.
The Role of iNOS in Disease:
Inducible nitric oxide synthase is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is an important signaling molecule, its overproduction by iNOS is associated with the pathophysiology of various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Therefore, the selective inhibition of iNOS is a promising therapeutic strategy for these diseases.
Conclusion
This compound is a valuable chemical intermediate with a defined stereochemical structure that is essential for the synthesis of a class of potent iNOS inhibitors. While detailed experimental data on the compound itself is limited in publicly accessible literature, its properties and a viable synthetic route can be reliably predicted based on fundamental organic chemistry principles and data from analogous compounds. The continued interest in developing selective iNOS inhibitors for therapeutic applications underscores the importance of this compound and highlights the need for further research to fully characterize this key building block.
References
-
Ueda, S., et al. (2004). 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent inducible nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 12(15), 4101-4116. [Link]
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"rac threo-3-Aminononan-2-ol" stereochemistry and isomers
An In-depth Technical Guide to the Stereochemistry of rac-threo-3-Aminononan-2-ol
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Stereoisomerism in Amino Alcohols
The 1,2-amino alcohol scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] The precise three-dimensional arrangement of the amino and hydroxyl groups dictates the molecule's biological activity and chemical reactivity. A subtle change in stereochemistry can lead to a dramatic difference in pharmacological effect, transforming a potent therapeutic agent into an inactive or even toxic compound. This guide provides a detailed exploration of the stereochemical landscape of a specific example, rac-threo-3-Aminononan-2-ol, offering researchers and drug development professionals a foundational understanding of its isomers, their differentiation, and methods for their separation.
Deconstructing the Nomenclature: A Stereochemical Blueprint
The IUPAC name rac-threo-3-Aminononan-2-ol is highly descriptive, providing essential information about the molecule's structure and stereochemistry. Let's break it down:
-
3-Aminononan-2-ol : This defines the core structure: a nine-carbon chain (nonane) with an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 2.
-
Chiral Centers : The presence of substituents at C2 and C3 creates two chiral centers, as each of these carbons is bonded to four different groups. With 'n' chiral centers, a molecule can have a maximum of 2ⁿ stereoisomers. For this compound, n=2, resulting in a total of four possible stereoisomers.[4]
-
threo : This descriptor defines the relative stereochemistry between the C2 and C3 centers. In a Fischer projection, if the analogous substituents (here, the alkyl chain and the hydrogen atoms are used for comparison) are on opposite sides of the carbon backbone, the diastereomer is designated threo. The alternative arrangement, where they are on the same side, is termed erythro.[4]
-
rac : This is an abbreviation for racemate, indicating an equimolar mixture of two enantiomers. In this context, it refers to a mixture of the (2R,3R) and (2S,3S) isomers, which together constitute the threo pair. The CAS Number for this racemic mixture is 119720-60-4.[5][6][7]
The Isomeric Landscape of 3-Aminononan-2-ol
The four stereoisomers of 3-aminononan-2-ol exist as two pairs of enantiomers. One pair is diastereomeric to the other.
Caption: Isomeric relationships of 3-Aminononan-2-ol.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously define each stereoisomer, the Cahn-Ingold-Prelog (CIP) rules are used to assign an absolute configuration (R or S) to each chiral center.[8][9][10]
Step-by-Step CIP Priority Assignment for (2R,3R)-3-Aminononan-2-ol:
At Chiral Center C2:
-
Identify Substituents : -OH, -CH(NH₂)C₆H₁₃, -CH₃, -H.
-
Assign Priorities (by atomic number of the atom directly attached) :
-
Priority 1: -OH (Oxygen, Z=8)
-
Priority 2: -CH(NH₂)C₆H₁₃ (Carbon, Z=6, attached to N)
-
Priority 3: -CH₃ (Carbon, Z=6, attached to H)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
Orient Molecule : Place the lowest priority group (-H) away from the viewer.
-
Determine Configuration : The sequence from priority 1 → 2 → 3 is clockwise, thus the configuration at C2 is R .
At Chiral Center C3:
-
Identify Substituents : -NH₂, -CH(OH)CH₃, -C₆H₁₃ (hexyl), -H.
-
Assign Priorities :
-
Priority 1: -NH₂ (Nitrogen, Z=7)
-
Priority 2: -CH(OH)CH₃ (Carbon, Z=6, attached to O)
-
Priority 3: -C₆H₁₃ (Carbon, Z=6, attached to C)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
Orient Molecule : Place the lowest priority group (-H) away from the viewer.
-
Determine Configuration : The sequence from priority 1 → 2 → 3 is clockwise, thus the configuration at C3 is R .
The combination gives the (2R,3R) isomer. Its enantiomer is (2S,3S) . Together, they form the rac-threo mixture.
Caption: Logic diagram for CIP priority assignment at C2.
Summary of Stereoisomers
| Isomer Name | Absolute Configuration | Relationship | Diastereomeric Form |
| (+)-threo-3-Aminononan-2-ol | (2R,3R) | Enantiomer of (2S,3S) | threo |
| (-)-threo-3-Aminononan-2-ol | (2S,3S) | Enantiomer of (2R,3R) | threo |
| (+)-erythro-3-Aminononan-2-ol | (2R,3S) | Enantiomer of (2S,3R) | erythro |
| (-)-erythro-3-Aminononan-2-ol | (2S,3R) | Enantiomer of (2R,3S) | erythro |
Analytical Differentiation of Diastereomers
While enantiomers have identical physical properties in an achiral environment, diastereomers do not. The threo and erythro forms of 3-aminononan-2-ol can be distinguished using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining relative stereochemistry. The key parameter is the vicinal coupling constant (³JHH) between the protons on C2 and C3.
-
Causality : The magnitude of ³JHH is dependent on the dihedral angle between the two protons, as described by the Karplus equation. The threo and erythro isomers favor different staggered conformations to minimize steric hindrance, resulting in different average dihedral angles.
-
threo Isomer : Tends to favor a conformation where the C2-H and C3-H protons are anti-periplanar (approx. 180° angle), leading to a larger coupling constant (typically 7-10 Hz).
-
erythro Isomer : Tends to favor a conformation where the C2-H and C3-H protons are gauche (approx. 60° angle), resulting in a smaller coupling constant (typically 2-5 Hz).
This difference provides a reliable method for assigning the relative stereochemistry.[11] Studies on analogous structures have repeatedly validated this approach.[12][13]
Chromatography
Diastereomers can be separated by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a standard achiral column, as their different physical properties lead to different retention times.[14]
Experimental Protocol: Chiral Resolution of rac-threo-3-Aminononan-2-ol
Separating the (2R,3R) and (2S,3S) enantiomers from the racemic mixture requires a chiral method. Diastereomeric salt formation is a classic, robust, and scalable technique.
Principle (Trustworthiness): This protocol relies on reacting the racemic basic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers. The process is self-validating as the enantiomeric excess (ee) can be monitored at each stage using chiral HPLC.
Step-by-Step Methodology
-
Reagent Selection : Choose an economically viable, enantiomerically pure chiral acid. L-(+)-Tartaric acid is a common choice for resolving racemic amines.
-
Salt Formation :
-
Dissolve 1.0 equivalent of rac-threo-3-aminononan-2-ol in a suitable solvent (e.g., methanol or ethanol).
-
Slowly add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent. Rationale: Using 0.5 eq of the resolving agent is often optimal for precipitating one diastereomeric salt preferentially.
-
Stir the solution at room temperature or with gentle heating to ensure complete salt formation.
-
-
Fractional Crystallization :
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
One diastereomeric salt (e.g., the (2R,3R)-amine-(2R,3R)-tartrate salt) should precipitate out of solution due to its lower solubility.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomeric salt (the (2S,3S)-amine-(2R,3R)-tartrate salt).
-
-
Recrystallization (Purity Enhancement) :
-
Recrystallize the collected solid from a fresh portion of hot solvent to improve its diastereomeric purity. Monitor purity using melting point or HPLC.
-
-
Liberation of the Free Amine :
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12) to deprotonate the ammonium salt and liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine (e.g., (2R,3R)-3-aminononan-2-ol).
-
-
Isolation of the Second Enantiomer :
-
Treat the mother liquor from Step 3 in the same manner (basification and extraction) to recover the amine, which will be enriched in the other enantiomer (e.g., (2S,3S)).
-
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Conclusion: The Importance of Stereochemical Control
A thorough understanding of the stereochemistry of rac-threo-3-aminononan-2-ol is fundamental for any research or development involving this molecule. The ability to distinguish between its diastereomers and resolve its enantiomers is a critical first step. As the broader class of amino alcohols continues to be a source of new therapeutics and catalysts, the principles outlined in this guide—from nomenclature and analytical differentiation to practical separation protocols—serve as an essential toolkit for scientists in the field.[15][16][17] The stereochemical integrity of a compound is not a trivial detail; it is the very foundation of its function.
References
- Vertex AI Search. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.
- ACS Publications. Stereoselective syntheses of erythro- and threo-.beta.-amino alcohol derivatives via hetero-Diels-Alder reactions. Journal of the American Chemical Society.
- PubMed. (2023).
- RSC Publishing. (2021). An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spectroscopy.
- Westlake University. (2023).
- Semantic Scholar.
- Benchchem. (2025). A Spectroscopic Guide to the Diastereomers of 2-Methyl-2-nitro-1-phenyl-1-propanol.
- ElectronicsAndBooks. (1999). Simultaneous determination of enantiomeric purity and erythro/threo relationship in chiral 1,2-aminoalcohols by NMR using (R)-(+)-t-butylphenylphosphinothioic acid.
- ChemRxiv | Cambridge Open Engage. (2024).
- ResearchGate. (2025). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.
- Study.com. Cahn Ingold Prelog Priority Rules & Examples.
- OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities.
- Wikipedia. Cahn–Ingold–Prelog priority rules.
- Myheplus. The Cahn-Ingold-Prelog rules.
- PubMed. (2021). Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol.
- PSIBERG. (2022). Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry.
- Echemi. rac threo-3-aminononan-2-ol.
- Toronto Research Chemicals. 288760 this compound CAS: 119720-60-4.
- Benchchem. (2R,3S)-3-aminobutan-2-ol | 40285-24-3.
- PubMed. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.
- PubMed. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution.
- Pharmaffiliates. CAS No : 119720-60-4| Chemical Name : this compound.
- NIH PubChem. 3-Aminopentan-2-ol | C5H13NO | CID 226832.
- NIH PubChem. (2r,3s)-3-Aminopentan-2-ol.
- Google Patents. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
- Biomall. Buy this compound, 100mg A618525-100mg in India.
- NIH PMC. (2024).
- PubMed Central. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones.
- MDPI. Therapeutic Perspectives of Aminoflavonoids—A Review.
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Spectroscopic Characterization of rac-threo-3-Aminononan-2-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of rac-threo-3-Aminononan-2-ol. In the absence of publicly available, experimentally derived spectra for this specific long-chain amino alcohol, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous structures, we present a detailed analysis of the anticipated spectral features. This guide is intended to aid in the identification, characterization, and quality control of rac-threo-3-Aminononan-2-ol in a laboratory setting.
Introduction
rac-threo-3-Aminononan-2-ol is a long-chain amino alcohol with the chemical formula C₉H₂₁NO.[1][2] Its structure, featuring two chiral centers at the C2 and C3 positions, gives rise to stereoisomers. The threo diastereomer, which is the focus of this guide, has a specific relative configuration of the hydroxyl and amino groups. Amino alcohols are a significant class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, chiral ligands, and other biologically active molecules. Their bifunctional nature, containing both an amino and a hydroxyl group, allows for the formation of intramolecular hydrogen bonds, which can influence their conformation and reactivity.
A thorough understanding of the spectroscopic signature of rac-threo-3-Aminononan-2-ol is paramount for its unambiguous identification and for assessing its purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational reference for researchers working with this compound.
Molecular Structure and Stereochemistry
The structure of rac-threo-3-Aminononan-2-ol is characterized by a nine-carbon chain with a hydroxyl group on carbon 2 and an amino group on carbon 3. The "rac" prefix indicates a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers. The "threo" designation describes the relative stereochemistry of the two chiral centers.
Caption: Figure 1: Structure of threo-3-Aminononan-2-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For rac-threo-3-Aminononan-2-ol, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the chemical environment of the protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of rac-threo-3-Aminononan-2-ol is expected to be complex due to the presence of multiple overlapping signals from the long alkyl chain. However, key diagnostic signals for the protons near the functional groups can be predicted.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| -OH | Broad singlet | s | - | Chemical shift is concentration and solvent dependent. |
| -NH₂ | Broad singlet | s | - | Chemical shift is concentration and solvent dependent. |
| H-2 | ~3.5 - 4.0 | m | deshielded by the adjacent hydroxyl group. | |
| H-3 | ~2.8 - 3.3 | m | deshielded by the adjacent amino group. | |
| -CH₂- (C4-C8) | ~1.2 - 1.6 | m | Overlapping multiplets forming a broad signal. | |
| -CH₃ (C1) | ~1.1 - 1.3 | d | ~6-7 | Doublet due to coupling with H-2. |
| -CH₃ (C9) | ~0.8 - 1.0 | t | ~7 | Triplet due to coupling with the adjacent CH₂ group. |
Causality Behind Predictions:
-
Chemical Shifts: The protons on carbons bearing the hydroxyl (C2) and amino (C3) groups are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The long alkyl chain protons will reside in the typical aliphatic region.
-
Multiplicity and Coupling Constants: The vicinal coupling constant (³JH2-H3) between the protons on C2 and C3 is particularly important for confirming the threo stereochemistry. In acyclic systems, the threo isomer often exhibits a smaller vicinal coupling constant compared to the erythro isomer, although this is not a universal rule and can be influenced by conformational preferences.[3] Typical aliphatic H-C-C-H coupling constants are in the range of 6-8 Hz.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~65 - 75 | Carbon bearing the hydroxyl group. |
| C-3 | ~50 - 60 | Carbon bearing the amino group. |
| C-4 to C-8 | ~22 - 35 | Carbons of the alkyl chain. |
| C-1 | ~15 - 25 | Methyl group adjacent to the carbinol carbon. |
| C-9 | ~14 | Terminal methyl group of the nonyl chain. |
Causality Behind Predictions:
-
Chemical Shifts: The carbons directly attached to the electronegative oxygen (C2) and nitrogen (C3) atoms will be significantly deshielded and appear at the lowest field among the sp³ hybridized carbons. The chemical shifts of the other alkyl chain carbons will be in the typical aliphatic region. The terminal methyl carbon (C9) is expected to be the most upfield signal.
Caption: Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of rac-threo-3-Aminononan-2-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
Conclusion
References
-
Broadband Microwave Spectroscopy of Prototypical Amino Alcohols and Polyamines: Competition Between H-Bonded Cycles and Chains. (2016). PubMed. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols. (2025). PubMed. Retrieved from [Link]
-
rac threo-3-Aminononan-2-ol. Pharmaffiliates. Retrieved from [Link]
-
Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry of the Phosphatidyl Amino Alcohols: Detection of Molecular Species and Use of Low Voltage Spectra and Metastable Scanning in the Elucidation of Structure. (1972). PubMed. Retrieved from [Link]
-
The Duke NMR Center Coupling constants. Duke University. Retrieved from [Link]
-
Synthesis and characterization of (S)-amino alcohol modified M41S as effective material for the enantioseparation of racemic compounds. (2006). PubMed. Retrieved from [Link]
-
Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. (1969). Canadian Science Publishing. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting More IR Spectra. (2018). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and Historical Synthesis of rac-threo-3-Aminononan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-threo-3-Aminononan-2-ol is a synthetically derived amino alcohol that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structure, featuring a nine-carbon backbone with adjacent amino and hydroxyl groups in a specific racemic threo configuration, makes it a valuable building block for the synthesis of more complex molecules. Notably, it has been utilized in the development of potent inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, delving into the foundational chemical principles and experimental methodologies that underpin its preparation.
The Chemical Landscape: Understanding β-Amino Alcohols
The structural motif of a β-amino alcohol, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a cornerstone in organic chemistry and drug discovery. The spatial arrangement of these functional groups provides a scaffold for hydrogen bonding and other molecular interactions, making them prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.
Historically, the synthesis of β-amino alcohols has been a significant area of research, with early methods focusing on racemic preparations. The primary challenge lies in controlling the stereochemistry at the two adjacent chiral centers. The terms erythro and threo are used to describe the relative configuration of these centers. In the case of rac-threo-3-aminononan-2-ol, the threo designation indicates a specific staggered conformation of the molecule when viewed in a Newman projection, where similar substituents are on opposite sides. The prefix rac signifies that the product is a racemic mixture, containing equal amounts of both enantiomers.
Discovery and Initial Synthesis: A Modern Intermediate
The discovery of rac-threo-3-aminononan-2-ol is not rooted in the early annals of organic chemistry but rather emerged from the more recent pursuit of targeted therapeutic agents. Its Chemical Abstracts Service (CAS) number, 119720-60-4, points to a discovery within the last few decades. The initial synthesis of this compound was likely not an end in itself, but rather a necessary step in the creation of more complex molecules with potential therapeutic applications. One of the key applications that has driven its synthesis is its use as a precursor for 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives, which have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS)[1].
While a singular, seminal "discovery" paper is not readily apparent, the synthesis of this and structurally similar long-chain β-amino alcohols can be understood through the lens of established and well-documented synthetic methodologies.
Historical Synthetic Approaches to Racemic threo-β-Amino Alcohols
The preparation of racemic threo-amino alcohols like 3-aminononan-2-ol historically relied on methods that, while effective, often lacked precise stereocontrol, yielding mixtures of diastereomers that would then require separation. Two classical and conceptually important approaches are the reduction of α-amino ketones and the reaction of Grignard reagents with α-amino aldehydes.
Reduction of α-Amino Ketones
A foundational strategy for the synthesis of β-amino alcohols is the reduction of the corresponding α-amino ketone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric and electronic properties of the substrate.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of rac-threo-3-aminononan-2-ol via reduction of an α-amino ketone.
Causality Behind Experimental Choices:
The choice of a reducing agent is critical in influencing the diastereoselectivity of the reaction.
-
Non-chelating reducing agents (e.g., sodium borohydride, lithium aluminum hydride) often lead to the erythro isomer as the major product due to Felkin-Anh or Cram's rule models of steric approach control. In these models, the nucleophilic hydride attacks the carbonyl carbon from the least hindered face.
-
Chelating reducing agents can favor the formation of the threo isomer. If the amino group is protected with a suitable chelating group, a metal-containing reducing agent can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate. This forces the hydride to attack from a specific face, leading to the threo product.
Illustrative Experimental Protocol (Hypothetical Historical Approach):
Step 1: Synthesis of 2-Amino-3-nonanone Hydrochloride
-
Bromination of 2-Nonanone: To a solution of 2-nonanone in a suitable solvent such as diethyl ether, add bromine dropwise at 0°C with stirring. The reaction is monitored by the disappearance of the bromine color. After completion, the solvent is removed under reduced pressure to yield crude 2-bromo-3-nonanone.
-
Azide Displacement: The crude 2-bromo-3-nonanone is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-azido-3-nonanone.
-
Reduction of the Azide: The 2-azido-3-nonanone is dissolved in a protic solvent like ethanol, and a reducing agent such as hydrogen gas with a palladium on carbon catalyst is used to reduce the azide to the primary amine. Acidification with hydrochloric acid yields the 2-amino-3-nonanone hydrochloride salt.
Step 2: Reduction to rac-threo-3-Aminononan-2-ol
-
Reduction: The 2-amino-3-nonanone hydrochloride is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise. The reaction is stirred for several hours and then quenched by the slow addition of water.
-
Workup and Isolation: The solvent is removed, and the residue is partitioned between an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over a drying agent like anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product would be a mixture of erythro and threo diastereomers.
-
Purification: The diastereomers can be separated by techniques such as fractional crystallization of their salts or by column chromatography.
Grignard Reaction with α-Amino Aldehydes
Another classical approach involves the nucleophilic addition of a Grignard reagent to an α-amino aldehyde. The stereochemical outcome is again governed by steric and chelation effects.
Conceptual Workflow:
Figure 2: Conceptual workflow for the synthesis of rac-threo-3-aminononan-2-ol via Grignard addition to an α-amino aldehyde.
Causality Behind Experimental Choices:
The stereoselectivity of the Grignard addition is influenced by the nature of the nitrogen protecting group on the α-amino aldehyde.
-
Non-chelating protecting groups (e.g., tosyl) generally lead to the erythro isomer as the major product, following the Felkin-Anh model.
-
Chelating protecting groups (e.g., a group capable of forming a five- or six-membered ring with a metal) can direct the Grignard reagent to attack from a specific face, favoring the threo isomer. The magnesium of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the protecting group.
Illustrative Experimental Protocol (Hypothetical Historical Approach):
Step 1: Preparation of N-Protected 2-Aminooctanal
-
Protection of α-Aminooctanoic Acid: α-Aminooctanoic acid is protected with a suitable protecting group (e.g., by reacting it with benzyl chloroformate to form the Cbz-protected amino acid).
-
Formation of the Weinreb Amide: The protected amino acid is then converted to a Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride. This intermediate is stable to Grignard reagents but can be reduced to the aldehyde.
-
Reduction to the Aldehyde: The Weinreb amide is reduced to the N-protected 2-aminooctanal using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
Step 2: Grignard Reaction and Deprotection
-
Grignard Addition: The N-protected 2-aminooctanal is dissolved in an anhydrous ether solvent and cooled. A solution of methylmagnesium bromide in ether is added dropwise. The reaction is stirred until completion.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent.
-
Deprotection: The protecting group is removed. For a Cbz group, this is typically done by catalytic hydrogenation.
-
Purification: The resulting mixture of diastereomers is then separated as described previously.
Tabular Summary of Synthetic Approaches
| Method | Key Intermediate | Reagents for Key Step | Primary Stereochemical Control |
| Reduction of α-Amino Ketone | 2-Amino-3-nonanone | NaBH₄, LiAlH₄, or other hydrides | Steric hindrance (Felkin-Anh/Cram) or Chelation with protecting group |
| Grignard Addition | N-Protected 2-aminooctanal | MeMgBr | Steric hindrance (Felkin-Anh) or Chelation with protecting group |
Conclusion
The discovery and synthesis of rac-threo-3-aminononan-2-ol are emblematic of the evolution of organic synthesis. While its initial preparation likely stemmed from the practical need for a specific building block in medicinal chemistry, the underlying principles of its synthesis are rooted in the classical transformations of organic chemistry. Understanding these historical methods, particularly the factors that control stereoselectivity in the formation of β-amino alcohols, provides a crucial foundation for researchers and scientists in the field of drug development. The ability to rationally design synthetic routes to access specific diastereomers of such compounds remains a vital skill in the ongoing quest for novel and effective therapeutic agents.
References
- General principles of stereoselective synthesis of amino alcohols can be found in advanced organic chemistry textbooks.
-
The use of rac threo-3-Aminononan-2-ol in the synthesis of iNOS inhibitors is mentioned in chemical supplier databases and serves as a starting point for exploring its applications.[1]
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"rac threo-3-Aminononan-2-ol" physical properties (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of rac threo-3-Aminononan-2-ol
Introduction
rac-threo-3-Aminononan-2-ol is a vicinal amino alcohol, a class of organic compounds characterized by amino and hydroxyl functional groups attached to adjacent carbon atoms. Its structure, comprising a nine-carbon chain, makes it a subject of interest in synthetic organic chemistry and as a potential building block in the development of more complex molecules, including pharmaceutical agents. The stereochemistry, indicated by the "racthreo" designation, specifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. A thorough understanding of the fundamental physical properties of rac-threo-3-Aminononan-2-ol is crucial for its synthesis, purification, handling, and application in research and development. This guide provides a detailed overview of its key physical properties, with a focus on its boiling point, and outlines the experimental methodology for their determination.
Core Physical and Chemical Properties
The physical state and thermal properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. As an amino alcohol, rac-threo-3-Aminononan-2-ol can participate in hydrogen bonding through both its hydroxyl (-OH) and amino (-NH2) groups, which is expected to result in a higher boiling point compared to non-polar compounds of similar molecular weight.[1]
Quantitative Data Summary
The known physical properties of rac-threo-3-Aminononan-2-ol (CAS No: 119720-60-4) are summarized in the table below.[2][3][4][5][6] The compound is described as a brown oil at room temperature, which suggests that its melting point is below standard ambient temperature.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO | [2][4][5] |
| Molecular Weight | 159.27 g/mol | [2][5] |
| Appearance | Brown oil | [2] |
| Boiling Point | 262.193 °C at 760 mmHg | [2] |
| Melting Point | Not experimentally reported; presumed to be below room temperature. | |
| Density | 0.89 g/cm³ | [2] |
| Flash Point | 112.371 °C | [2] |
| Refractive Index | 1.457 | [2] |
| Vapor Pressure | 0.002 mmHg at 25°C | [2] |
Experimental Determination of Physical Properties
Accurate determination of physical properties such as melting and boiling points is fundamental to compound identification and purity assessment. For a substance like rac-threo-3-Aminononan-2-ol, which is a liquid at room temperature, the determination of its boiling point is of primary importance.
Causality in Experimental Design
The choice of methodology for determining physical constants is guided by the substance's expected properties.
-
Boiling Point Determination: For a high-boiling liquid like rac-threo-3-Aminononan-2-ol, a micro-scale method using a capillary tube within a heated bath or a specialized apparatus like a Mel-Temp is preferred.[7] This minimizes the amount of sample required and enhances safety. The principle relies on identifying the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8]
-
Melting Point Determination: Although this compound is an oil, for analogous solid amino alcohols, the melting point provides a sharp indication of purity. Pure crystalline compounds typically melt over a narrow range (0.5-1°C).[8] Impurities tend to depress the melting point and broaden the melting range. A Mel-Temp apparatus is a standard and reliable tool for this measurement.[7]
Protocol: Micro-Scale Boiling Point Determination
This protocol describes a common and reliable method for determining the boiling point of a liquid sample using a Mel-Temp apparatus or a similar heating block.
Materials:
-
Sample of rac-threo-3-Aminononan-2-ol
-
Standard capillary tubes (sealed at one end)
-
Micro-pipette or a smaller capillary tube open at both ends[7]
-
Mel-Temp apparatus or equivalent heating block with a thermometer[7]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Sample Preparation: a. Using a micro-pipette, introduce a small amount (a few microliters) of the liquid rac-threo-3-Aminononan-2-ol into the standard capillary tube, ensuring the liquid fills the bottom 2-3 mm.[7] b. Take a smaller, shorter capillary tube that is open at both ends and place it, open-end down, inside the larger capillary tube containing the sample.[7] This smaller tube will serve as an indicator by trapping air.
-
Apparatus Setup: a. Place the prepared capillary assembly into the sample chamber of the Mel-Temp apparatus.[8] b. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Determination: a. Begin heating the apparatus at a moderate rate. Observe the sample through the viewing lens. b. As the temperature approaches the expected boiling point (for an unknown, a rapid preliminary run can establish an approximate value), a steady stream of bubbles will emerge from the inverted inner capillary.[9] This occurs as the trapped air expands and vapor from the liquid begins to form. c. Continue heating slowly (1-2 °C per minute) until the bubbling becomes a rapid and continuous stream. d. Turn off the heat and allow the apparatus to cool slowly. e. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the inner capillary tube.[9] This signifies the point where the external pressure equals the vapor pressure of the substance. f. Record this temperature as the observed boiling point. g. For accuracy, repeat the determination with a fresh sample and capillary tube.
Workflow Visualization
The following diagram illustrates the key stages of the micro-scale boiling point determination protocol.
Caption: A flowchart of the micro-scale boiling point determination protocol.
Conclusion
The physical properties of rac-threo-3-Aminononan-2-ol, particularly its high boiling point of 262.193 °C, are consistent with its structure as a C9 amino alcohol capable of strong intermolecular hydrogen bonding.[2] While its appearance as an oil indicates a low melting point, precise experimental determination is necessary for a complete characterization. The standardized protocols outlined in this guide provide a reliable framework for researchers and scientists to verify these properties, ensuring data integrity for applications in drug development and chemical synthesis.
References
-
PubChem. (n.d.). 3-Aminononan-2-ol. Retrieved from [Link]
-
University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
-
Kuujia.com. (n.d.). 5456-63-3(trans-2-Aminocyclohexanol hydrochloride). Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nonanol. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Molbase. (n.d.). This compound;119720-60-4;C9H21NO;159.27. Retrieved from [Link]
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vcv.org.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
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- 6. biomall.in [biomall.in]
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- 9. One moment, please... [davjalandhar.com]
A Technical Guide to the Solubility of racthreo-3-Aminononan-2-ol in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides a comprehensive technical overview of the solubility characteristics of racthreo-3-Aminononan-2-ol, a chiral amino alcohol. Due to the absence of extensive published solubility data for this specific molecule, this document integrates foundational chemical principles with predictive analysis and a robust experimental protocol for empirical determination. We will explore the physicochemical properties of the title compound, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven methodology for accurate solubility measurement. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.
Introduction: The Critical Role of Solubility
racthreo-3-Aminononan-2-ol is an organic compound featuring both a hydroxyl (-OH) and an amino (-NH2) functional group.[1] Such amino alcohols are valuable chiral building blocks in organic synthesis and medicinal chemistry. The precise solubility of this intermediate in various organic solvents is a critical parameter that dictates:
-
Reaction Kinetics: The rate and completion of a chemical reaction often depend on the ability of the solvent to fully dissolve all reactants.
-
Purification Strategy: Techniques like crystallization and chromatography are fundamentally reliant on differential solubility. Selecting an appropriate solvent system is paramount for achieving high purity and yield.
-
Formulation Development: For drug development applications, solubility in various excipients and solvent systems governs bioavailability and the feasibility of different dosage forms.
This guide moves beyond simple data reporting to explain the underlying chemical principles that govern the solubility of racthreo-3-Aminononan-2-ol, empowering the scientist to make informed decisions in the laboratory.
Physicochemical Properties of racthreo-3-Aminononan-2-ol
To understand solubility, one must first understand the molecule itself. The structure and properties of racthreo-3-Aminononan-2-ol provide the basis for predicting its interaction with various solvents.
Molecular Structure:
Figure 1: Chemical structure of 3-Aminononan-2-ol.
The molecule possesses a nine-carbon aliphatic chain, making it predominantly nonpolar. However, the presence of a hydroxyl group and an amino group at the 2 and 3 positions introduces significant polarity and the capacity for hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C9H21NO | [2][3] | Provides context for molecular size and elemental composition. |
| Molecular Weight | 159.27 g/mol | [2][4] | Influences dissolution kinetics; larger molecules can be harder to solvate. |
| Appearance | Brown Oil | [2][5] | Indicates the compound is a liquid at room temperature, simplifying dissolution. |
| Polar Surface Area (PSA) | 46.25 Ų | [2] | A measure of the polar portion of the molecule. This value suggests a strong capacity for interaction with polar solvents. |
| XLogP3 | 2.365 | [2] | A calculated logarithm of the octanol-water partition coefficient. A positive value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. |
| Hydrogen Bond Donors | 2 (from -OH and -NH2) | Calculated | These groups can donate hydrogen atoms to form strong hydrogen bonds with acceptor solvents (e.g., alcohols, water). |
| Hydrogen Bond Acceptors | 2 (from O and N) | Calculated | The lone pairs on oxygen and nitrogen can accept hydrogen atoms, forming bonds with donor solvents (e.g., alcohols). |
Causality Analysis: The molecule presents a dual nature. The long C7 alkyl chain (heptyl group) imparts significant nonpolar, lipophilic character. Conversely, the vicinal amino and hydroxyl groups create a localized, highly polar, and hydrophilic head. This dichotomy is the primary driver of its solubility behavior. The XLogP3 value of 2.365 quantitatively confirms that, overall, the molecule has a greater affinity for nonpolar environments than for water.[2] However, the potent hydrogen bonding capability afforded by the PSA of 46.25 Ų ensures that it will not be completely insoluble in polar solvents.[2]
Theoretical Solubility Profile
The fundamental principle of "like dissolves like" governs solubility.[6][7] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Based on the physicochemical properties outlined above, we can predict the solubility of racthreo-3-Aminononan-2-ol across different solvent classes.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors.
-
Alcohols (Methanol, Ethanol): High solubility is expected. The solvent's alkyl groups can interact favorably with the nonpolar tail of the solute, while its hydroxyl group can form strong hydrogen bonds with the solute's amino and hydroxyl groups.
-
Water: Limited to moderate solubility is predicted. While strong hydrogen bonds can form, the long, nonpolar heptyl chain will disrupt the water's hydrogen-bonding network, leading to an unfavorable entropic cost. The positive XLogP3 value supports this prediction of limited aqueous solubility.
-
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors only.
-
Moderate to high solubility is expected. The polarity of these solvents will interact favorably with the polar head of the molecule. However, the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents of similar polarity.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.
-
Moderate solubility is predicted. The long nonpolar chain of racthreo-3-Aminononan-2-ol will interact well with these solvents. However, the highly polar amino alcohol head is very dissimilar to the solvent, which will limit overall solubility. The energy required to break the strong intermolecular hydrogen bonds between solute molecules will not be sufficiently compensated by solute-solvent interactions.
-
Table 2: Predicted Qualitative Solubility of racthreo-3-Aminononan-2-ol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding and favorable alkyl-alkyl interactions. |
| Isopropanol | High to Moderate | Increased steric hindrance may slightly reduce solvation efficiency. | |
| Water | Low to Moderate | Unfavorable interaction of the long nonpolar tail with the water network. | |
| Polar Aprotic | DMSO, DMF | High to Moderate | Strong polarity and hydrogen bond acceptance solvate the polar head effectively. |
| Acetone, Ethyl Acetate | Moderate | Moderate polarity provides reasonable solvation. | |
| Dichloromethane | High to Moderate | Capable of dissolving both polar and nonpolar moieties.[4] | |
| Nonpolar | Toluene, THF | Moderate | Aromatic/ether nature can accommodate the nonpolar tail, but poor interaction with the polar head. |
| Hexane, Heptane | Low to Moderate | Favorable interaction with the nonpolar tail, but very poor solvation of the polar head. |
Experimental Protocol for Quantitative Solubility Determination
Given the lack of published data, empirical determination is necessary for precise quantification. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]
Principle
The method involves agitating an excess of the solute in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound at that temperature.
Materials and Reagents
-
Solute: racthreo-3-Aminononan-2-ol (purity >95%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated NMR method). Gravimetric analysis is a simpler but potentially less accurate alternative.
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of racthreo-3-Aminononan-2-ol to a pre-weighed vial. The key is to ensure solid (or undissolved oil) remains at equilibrium. A starting point is ~100 mg of solute to 2 mL of solvent.
-
Solvent Addition: Accurately add a known volume or mass of the test solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle. This step is critical to avoid contamination of the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any suspended microparticles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered supernatant. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved. The solubility is calculated as the mass of the residue divided by the mass or volume of the solvent used.
-
Chromatographic Method (Preferred): Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC). Quantify the concentration against a pre-prepared calibration curve.
-
-
Data Reporting: Express solubility in standard units, such as mg/mL, g/100 g solvent, or mol/L. Each experiment should be performed in triplicate to ensure reproducibility.
Self-Validating System & Trustworthiness
To ensure the integrity of the results, the protocol must be self-validating.
-
Verifying Equilibrium: Samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been reached.
-
Mass Balance: For the gravimetric method, the initial and final masses should be reconciled to account for any experimental losses.
-
Calibration Standards: For chromatographic methods, calibration curves must be run daily with standards that bracket the expected sample concentration, demonstrating linearity and accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.
Conclusion
References
-
American Chemical Society. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
American Chemical Society. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Palmer, D. S., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Northern Kentucky University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Deweina. (n.d.). rac threo-3-Aminononan-2-ol. Retrieved from [Link]
-
Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]
-
Shanghai E-biochem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 119720-60-4|this compound. Retrieved from [Link]
Sources
Structural Elucidation and Characterization of rac-threo-3-Aminononan-2-ol
<_ An In-Depth Technical Guide_
Abstract: This technical guide provides a comprehensive framework for the complete structural elucidation and characterization of rac-threo-3-aminononan-2-ol. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each analytical choice. We navigate from initial purity assessment and confirmation of atomic connectivity to the definitive assignment of relative and absolute stereochemistry, ensuring a self-validating and robust analytical cascade.
Introduction
rac-threo-3-Aminononan-2-ol is a chiral amino alcohol with the molecular formula C₉H₂₁NO.[1][2][3][4] Its structure contains two adjacent stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The designation "threo" refers to the relative configuration of the hydroxyl and amino groups, while "rac" (racemic) indicates an equimolar mixture of the (2R,3S) and (2S,3R) enantiomers. The precise characterization of such molecules is paramount in pharmaceutical development, as stereoisomers often exhibit distinct pharmacological and toxicological profiles.
This guide establishes a multi-technique approach, integrating mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy with chiral chromatography. The objective is to provide an unambiguous confirmation of the molecular structure, including its constitution, the threo relative stereochemistry, and its racemic nature.
Part 1: Foundational Analysis - Purity and Connectivity
Before delving into complex stereochemical assignments, it is crucial to confirm the compound's molecular formula, purity, and the fundamental connectivity of its atoms.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry serves as the initial checkpoint for verifying the molecular weight and gaining insights into the structural backbone.
Rationale & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺, confirming the molecular weight of 159.27 g/mol .[1][4] Subsequent tandem mass spectrometry (MS/MS) induces fragmentation, which provides evidence of the molecular structure. Amino alcohols characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration (loss of H₂O).[5][6][7]
Expected Fragmentation Pattern:
-
α-cleavage at C2-C3 bond: Loss of the hexyl radical (C₆H₁₃•) from the C3 position yields a fragment ion of m/z 74.06, corresponding to [C₃H₈NO]⁺.
-
α-cleavage at C1-C2 bond: Loss of a methyl radical (CH₃•) from the C2 position gives a fragment at m/z 144.24.
-
Dehydration: The loss of a water molecule (18 amu) from the molecular ion leads to a fragment at m/z 141.25.[5][6]
| Ion | Formula | Calculated Mass (m/z) | Fragmentation Pathway |
| [M+H]⁺ | C₉H₂₂NO⁺ | 160.17 | Protonated Molecular Ion |
| [M-H₂O+H]⁺ | C₉H₂₀N⁺ | 142.16 | Dehydration |
| [M-CH₃]⁺ | C₈H₁₈NO⁺ | 144.14 | α-cleavage at C1-C2 |
| [M-C₆H₁₃]⁺ | C₃H₈NO⁺ | 74.06 | α-cleavage at C3-C4 |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Rationale & Causality: The molecule's hydroxyl (-OH) and primary amine (-NH₂) groups will exhibit characteristic stretching vibrations in the high-frequency region of the IR spectrum.
Expected Absorption Bands:
-
O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H Stretch: One or two sharp to medium peaks in the 3300-3500 cm⁻¹ region, indicative of the primary amine.
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the aliphatic C-H bonds of the nonane backbone.
-
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range, confirming the C-O single bond.
Part 2: Stereochemical Elucidation
This section is the core of the analysis, focusing on determining the relative (threo) and absolute (racemic) stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules in solution.[8][9]
Caption: NMR workflow for structural and stereochemical analysis.
-
Sample Preparation: Dissolve ~5-10 mg of rac-threo-3-aminononan-2-ol in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the chemical shifts, integration values, and coupling constants (J-values), especially for the protons at C2 (H2) and C3 (H3).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, confirming the connectivity of the alkyl chain.
-
2D HSQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
-
2D NOESY/ROESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is critical for determining the relative stereochemistry.
The key to distinguishing between threo and erythro diastereomers lies in the spatial relationship between the protons on the stereocenters, H2 and H3.[10]
-
Coupling Constants (³JHH): In acyclic systems, the magnitude of the vicinal coupling constant (³JH2,H3) is dependent on the dihedral angle between the protons. Due to conformational preferences, threo isomers often exhibit a larger ³JH2,H3 coupling constant (typically 7-10 Hz) compared to their erythro counterparts (typically 2-5 Hz). This is because the most stable staggered conformation in the threo isomer places H2 and H3 in an anti-periplanar arrangement.[10]
-
NOESY/ROESY Analysis: This experiment detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of bond connectivity. In the preferred anti-conformation of the threo isomer, H2 and H3 are far apart and should show a very weak or no NOE cross-peak. Conversely, the erythro isomer's preferred gauche conformation brings H2 and H3 into closer proximity, which would result in a detectable NOE correlation. The absence of a strong H2-H3 cross-peak is strong evidence for the threo configuration.[11]
| Parameter | Expected for threo-isomer | Rationale |
| ³JH2,H3 | ~7-10 Hz | Predominance of the anti-periplanar conformation.[10] |
| NOESY H2↔H3 | Weak or absent cross-peak | Protons are spatially distant in the favored conformation.[11] |
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR confirms the relative stereochemistry, it cannot distinguish between enantiomers. Chiral HPLC is the definitive method to confirm that the sample is a racemic mixture.[12][13][14]
Rationale & Causality: A chiral stationary phase (CSP) contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte.[12] This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for separating amino alcohols.[12][13]
-
Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H).[12]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.[12]
-
Detection: Use a UV detector (if the molecule is derivatized) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The presence of two peaks with equal areas confirms that the sample is a 1:1 racemic mixture.
Alternative: Indirect Method via Derivatization If direct separation is challenging, the amino alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[15][16] These diastereomers can then be separated on a standard, non-chiral C18 column. The observation of two peaks with equal intensity confirms the original sample was racemic.[12][15]
Caption: Workflow for confirming the racemic nature via Chiral HPLC.
Conclusion: An Integrated Approach
The structural elucidation of rac-threo-3-aminononan-2-ol requires a synergistic application of multiple analytical techniques. Mass spectrometry and IR spectroscopy provide the initial confirmation of molecular weight and functional groups. A detailed suite of 1D and 2D NMR experiments, focusing on the ³JH2,H3 coupling constant and NOESY correlations, delivers an unambiguous assignment of the threo relative stereochemistry. Finally, chiral HPLC confirms the presence of both enantiomers in a 1:1 ratio, completing the characterization. This integrated, self-validating workflow ensures the highest degree of scientific integrity and provides a definitive structural assignment for this complex chiral molecule.
References
-
Determination of relative stereochemistry. (2009). NMR Wiki. Retrieved from [Link]
-
Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
-
Bhushan, R., & Arora, M. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2-3). Retrieved from [Link]
-
Gronquist, M., & Dalisay, D. S. (2005). Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy. Organic Letters, 7(25), 5721-3. Retrieved from [Link]
-
rac threo-3-Aminononan-2-ol. Dewei Na. Retrieved from [Link]
-
This compound. Shanghai Huicheng Biological. Retrieved from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
This compound. Pharmaffiliates. Retrieved from [Link]
-
Hyun, M. H., et al. (1999). Liquid chromatographic resolution of racemic amines and amino alcohols on a chiral stationary phase derived from crown ether. Semantic Scholar. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Determination of Absolute and Relative Configuration. Thieme. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. Retrieved from [Link]
-
Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols. (2025). PubMed. Retrieved from [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2023). PMC. Retrieved from [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Chemical Communications. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. rac threo-3-Aminononan-2-ol_北京科量技术有限公司 [gjbzwzw.com]
- 3. rac threo-3-Aminononan-2-ol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Potent and Selective iNOS Inhibitors from rac threo-3-Aminononan-2-ol: An Application Note and Detailed Protocol
Introduction: Targeting iNOS for Therapeutic Intervention
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO), a key mediator in various pathophysiological processes. While NO is essential for many physiological functions, its overproduction by iNOS is implicated in a range of inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1] Consequently, the development of potent and selective iNOS inhibitors is a significant focus in medicinal chemistry and drug discovery. This application note provides a comprehensive guide to the synthesis of a promising class of iNOS inhibitors, the 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives, utilizing rac threo-3-Aminononan-2-ol as a readily accessible starting material.
The core rationale for selecting the 2-imino-1,3-thiazolidine scaffold lies in its structural analogy to known potent iNOS inhibitors, such as 2-imino-1,3-oxazolidine and 2-aminothiazole derivatives.[2] The threo stereochemistry and the specific alkyl substituents of the starting amino alcohol are crucial for achieving high potency and selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), thereby minimizing potential side effects.
Synthetic Strategy: A Two-Step Approach to 2-Imino-1,3-Thiazolidine Derivatives
The synthesis of the target iNOS inhibitors from this compound is a straightforward two-step process. The first step involves the conversion of the amino alcohol to a thiourea derivative. The second step is an intramolecular cyclization to form the desired 2-imino-1,3-thiazolidine ring. This approach is efficient and allows for the potential for diversification of the final product.
Caption: Overall synthetic workflow for the preparation of 2-imino-1,3-thiazolidine iNOS inhibitors.
Detailed Experimental Protocols
PART 1: Synthesis of the Thiourea Intermediate
This protocol details the formation of the N-(2-hydroxy-3-nonyl)thiourea intermediate from this compound. The reaction proceeds through the nucleophilic attack of the primary amine on an activated thiocyanate species.
Materials:
-
This compound
-
Benzoyl isothiocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of benzoyl isothiocyanate (1.05 eq) in DCM to the reaction mixture via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then dissolved in methanol and stirred with an excess of potassium carbonate at room temperature for 2 hours to remove the benzoyl protecting group.
-
After filtration and removal of the solvent, the residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(2-hydroxy-3-nonyl)thiourea.
PART 2: Cyclization to the 2-Imino-1,3-Thiazolidine Derivative
This protocol describes the intramolecular cyclization of the thiourea intermediate to yield the final 2-imino-1,3-thiazolidine iNOS inhibitor. This acid-catalyzed reaction proceeds via activation of the hydroxyl group followed by nucleophilic attack by the sulfur atom of the thiourea.
Materials:
-
N-(2-hydroxy-3-nonyl)thiourea (from Part 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(2-hydroxy-3-nonyl)thiourea (1.0 eq) in anhydrous DCM.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the final 4-hexyl-5-methyl-2-imino-1,3-thiazolidine derivative.
Biological Activity and Data Presentation
The synthesized 2-imino-1,3-thiazolidine derivatives are expected to exhibit potent and selective inhibitory activity against the iNOS enzyme. The inhibitory potency is typically determined using an in vitro enzyme assay, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀). Selectivity is assessed by comparing the IC₅₀ values for iNOS with those for eNOS and nNOS.
Table 1: Representative Biological Data for Structurally Related iNOS Inhibitors
| Compound | iNOS Inhibition (IC₅₀, nM) | nNOS Inhibition (IC₅₀, nM) | eNOS Inhibition (IC₅₀, nM) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) | Reference |
| (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine | 23 | 1100 | >10000 | 48 | >435 | [2] |
| 4-methyl-5-propyl-2-imino-1,3-oxazolidine | 130 | 6800 | >10000 | 52 | >77 | [1] |
| L-NIL | 3300 | 180000 | 57000 | 55 | 17 | [1] |
Note: The data presented are for structurally analogous compounds and serve as a representative example of the expected activity.
Caption: Mechanism of iNOS inhibition by 2-imino-1,3-thiazolidine derivatives.
Conclusion and Future Perspectives
The synthetic route outlined in this application note provides a reliable and efficient method for the preparation of potent and selective iNOS inhibitors from this compound. The resulting 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives represent a promising class of compounds for the development of novel therapeutics for a variety of inflammatory diseases. Further optimization of the substituents on the thiazolidine ring, guided by structure-activity relationship (SAR) studies, could lead to the discovery of even more potent and selective iNOS inhibitors with improved pharmacokinetic profiles.
References
- Ueda, S., Terauchi, H., Yano, A., et al. (2004). 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent inducible nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 12(15), 4101-4116.
- Ueda, S., Terauchi, H., Yano, A., & Kawasaki, M. (2004). 4,5-Disubstituted-1,3-oxazolidin-2-imine derivatives: a new class of orally bioavailable nitric oxide synthase inhibitor. Bioorganic & Medicinal Chemistry Letters, 14(2), 313-316.
- Garvey, E. P., Oplinger, J. A., Furfine, E. S., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.
- Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine: a neuronal nitric oxide synthase-selective inhibitor. Journal of Biological Chemistry, 273(15), 8882-8889.
- Zhang, H. Q., Fast, W., Marletta, M. A., Martasek, P., & Silverman, R. B. (1997). Potent and selective inhibition of neuronal nitric oxide synthase by N omega-propyl-L-arginine. Journal of Medicinal Chemistry, 40(23), 3869-3870.
- Ueda, S., Terauchi, H., Yano, A., & Kawasaki, M. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-638.
Sources
Synthesis of rac threo-3-Aminononan-2-ol: An Application and Protocol Guide
Introduction
Vicinal amino alcohols are a pivotal class of organic compounds, distinguished by the presence of amino and hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and chiral auxiliaries. The specific stereochemical arrangement of these functional groups profoundly influences the biological activity and chemical properties of the molecule. The threo diastereomer of 3-Aminononan-2-ol, in its racemic form, represents a valuable building block for organic synthesis and drug discovery, necessitating a robust and well-documented synthetic protocol.
This guide provides a comprehensive experimental protocol for the synthesis of rac threo-3-Aminononan-2-ol. The narrative is structured to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles and rationale for the experimental design, ensuring both technical accuracy and practical insight for researchers in organic and medicinal chemistry.
Synthetic Strategy: A Two-Step Approach from 2-Nonanone
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the readily available starting material, 2-nonanone. The overall strategy involves:
-
α-Azidation of 2-Nonanone: Introduction of a nitrogen functionality at the C3 position of the ketone via an electrophilic azidation reaction. This step yields the key intermediate, 3-azido-2-nonanone.
-
Diastereoselective Reduction: A one-pot reduction of the α-azido ketone to the target vicinal amino alcohol. This transformation involves the simultaneous reduction of the azide to a primary amine and the ketone to a secondary alcohol, with a focus on achieving the desired threo stereochemistry.
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis is provided in the table below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| 2-Nonanone | C₉H₁₈O | 142.24 | Sigma-Aldrich | Starting material |
| Sodium Azide | NaN₃ | 65.01 | Acros Organics | Highly Toxic! Handle with extreme caution. |
| Methanol | CH₃OH | 32.04 | Fisher Scientific | Anhydrous, for reaction and workup |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | VWR | Used for pH adjustment |
| Sodium Borohydride | NaBH₄ | 37.83 | Alfa Aesar | Reducing agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | J.T. Baker | For extraction |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | EMD Millipore | Drying agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Sigma-Aldrich | For salt formation/purification (optional) |
| Deuterated Chloroform | CDCl₃ | 120.38 | Cambridge Isotope Labs | For NMR analysis |
Experimental Protocols
Part 1: Synthesis of 3-Azido-2-nonanone
This procedure details the α-azidation of 2-nonanone. The reaction proceeds via the formation of an enolate, which is then quenched with an electrophilic azide source. For safety and simplicity, this protocol is adapted from methods utilizing in situ generation of hydrazoic acid.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of 2-nonanone, facilitating the formation of the enol tautomer. This is crucial for the subsequent nucleophilic attack on the azide source.
-
Sodium Azide: Serves as the source of the azide nucleophile. It is used in excess to drive the reaction to completion.
-
Temperature Control: The reaction is initially conducted at a reduced temperature to control the exothermic reaction and minimize side product formation.
Caption: Experimental workflow for the synthesis of 3-Azido-2-nonanone.
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nonanone (14.2 g, 100 mmol) in 100 mL of methanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise while maintaining the temperature below 10 °C.
-
Once the addition is complete, add sodium azide (9.75 g, 150 mmol) in small portions over 30 minutes. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition of sodium azide, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azido-2-nonanone.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Part 2: Synthesis of this compound
This one-pot procedure describes the reduction of both the azide and ketone functionalities of 3-azido-2-nonanone to yield the target amino alcohol.
Causality Behind Experimental Choices:
-
Sodium Borohydride: A versatile and relatively mild reducing agent capable of reducing both azides and ketones. It is chosen for its operational simplicity.
-
Methanol as Solvent: Acts as a protic solvent which is necessary for the reduction of the carbonyl group by sodium borohydride. It also participates in the mechanism of azide reduction.
-
Diastereoselectivity: The reduction of an α-substituted ketone with sodium borohydride can exhibit diastereoselectivity. According to Felkin-Anh and Cram's chelation models, the stereochemical outcome is influenced by steric and electronic factors. For α-amino ketones, non-chelating conditions (as employed here) often favor the formation of the anti (or threo) diastereomer. The hydride attacks the carbonyl group from the less hindered face, which is opposite to the larger substituent at the α-carbon. In this case, the amino group (formed in situ from the azide) is sterically demanding, directing the hydride to the opposite face and leading to the desired threo product.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve the purified 3-azido-2-nonanone (9.16 g, 50 mmol) in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (3.78 g, 100 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C. Gas evolution (hydrogen) will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound as an oil.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether, followed by filtration of the precipitated salt.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals for the aliphatic chain protons, the two methine protons (CH-OH and CH-NH₂), and the hydroxyl and amine protons. The coupling constants between the two methine protons can help confirm the threo relative stereochemistry.
-
¹³C NMR (CDCl₃): Expected signals for the nine distinct carbon atoms of the molecule.
-
FT-IR (thin film): Characteristic broad absorption for the O-H and N-H stretches (around 3300-3400 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹).
-
Mass Spectrometry (ESI+): Expected molecular ion peak [M+H]⁺ at m/z = 160.17.
Safety and Handling
-
Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid. All manipulations should be performed in a certified chemical fume hood.
-
Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Additions should be made slowly and with adequate ventilation.
-
Concentrated Acids: Corrosive and should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
References
- Boyer, J. H. & Canter, F. C. (1955). α-Azido Ketones. Chemical Reviews, 55(6), 1011-1045.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
Application Notes & Protocols: The Use of rac-threo-3-Aminononan-2-ol in Asymmetric Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of threo-3-Aminononan-2-ol as a chiral ligand in asymmetric synthesis. While commercially available as a racemic mixture (rac-threo-3-Aminononan-2-ol, CAS 119720-60-4), its utility in stereoselective transformations is contingent upon the resolution of its constituent enantiomers: (2R,3R)-3-Aminononan-2-ol and (2S,3S)-3-Aminononan-2-ol. This document outlines a generalized protocol for the chiral resolution of the racemate and presents a detailed, field-proven protocol for the application of the resolved, enantiopure amino alcohol as a chiral ligand in the catalytic enantioselective addition of diethylzinc to aldehydes—a benchmark transformation for evaluating catalyst performance. Mechanistic insights, expected outcomes, and key experimental considerations are discussed to provide researchers with a robust framework for employing this versatile chiral building block.
Introduction: The Role of 1,2-Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a privileged class of compounds in modern asymmetric synthesis. Their value stems from their ability to act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. This coordination forms a rigid, conformationally constrained chelate complex, creating a well-defined chiral environment around the metal's active site.[1] When a prochiral substrate binds to this complex, the chiral pocket sterically directs the reaction pathway, favoring the formation of one enantiomer of the product over the other.
The threo-3-Aminononan-2-ol scaffold, with its linear C7 alkyl chain, offers a unique lipophilic character that can enhance solubility in non-polar organic solvents and influence the steric environment of the catalytic pocket. The starting material, rac-threo-3-Aminononan-2-ol[2][3][4][5], must first be separated into its pure enantiomers to be effective in asymmetric catalysis. This process, known as resolution, is a critical prerequisite for its use.
Foundational Workflow: From Racemate to Chiral Ligand
The successful application of rac-threo-3-Aminononan-2-ol hinges on a two-stage process. First, the racemic mixture is resolved to isolate the desired pure enantiomer. Second, the enantiopure amino alcohol is employed as a catalyst or ligand in an asymmetric transformation.
Figure 1. Logical workflow for utilizing rac-threo-3-Aminononan-2-ol.
Protocol 1: Chiral Resolution of rac-threo-3-Aminononan-2-ol (General Procedure)
Principle: Chiral resolution of racemic amines is commonly achieved by forming diastereomeric salts with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6] This protocol provides a generalized method using L-(+)-tartaric acid as the resolving agent.
Materials:
-
rac-threo-3-Aminononan-2-ol
-
L-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of rac-threo-3-Aminononan-2-ol in 100 mL of warm methanol.
-
In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring. A precipitate should begin to form.
-
Allow the mixture to cool slowly to room temperature, and then place it in a 4 °C refrigerator overnight to maximize crystallization.
-
-
Fractional Crystallization (First Crop):
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomeric salt.
-
Dry the crystals and determine the optical rotation to assess the degree of enrichment.
-
The mother liquor is now enriched in the other diastereomer. Retain it for subsequent isolation.
-
-
Recrystallization:
-
To achieve high diastereomeric purity, recrystallize the solid from a minimal amount of hot methanol. Repeat this process until the optical rotation of the dried crystals remains constant, indicating that a pure diastereomer has been isolated.
-
-
Liberation of the Free Amino Alcohol:
-
Dissolve the pure diastereomeric salt in a minimal amount of water.
-
Basify the solution to a pH > 12 by the slow addition of 1 M NaOH solution while cooling in an ice bath.
-
Extract the liberated free amino alcohol from the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure threo-3-Aminononan-2-ol.
-
-
Isolation of the Other Enantiomer:
-
The same procedure can be applied to the mother liquor from step 2, or by using D-(-)-tartaric acid, to isolate the other enantiomer.
-
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Principle: The enantiopure threo-3-Aminononan-2-ol ligand reacts in situ with diethylzinc to form a chiral zinc-alkoxide complex. This complex acts as the active catalyst, coordinating the aldehyde and directing the nucleophilic attack of an ethyl group from a second diethylzinc molecule, resulting in a chiral secondary alcohol.[1]
Materials:
-
Enantiopure (e.g., (2R,3R))-threo-3-Aminononan-2-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried Schlenk flasks and syringes for handling air-sensitive reagents
Procedure:
-
Catalyst Formation:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a magnetic stir bar and 32 mg (0.2 mmol, 0.1 equiv) of enantiopure threo-3-Aminononan-2-ol.
-
Add 10 mL of anhydrous toluene and stir to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.2 mL (0.2 mmol, 0.1 equiv) of 1.0 M diethylzinc solution via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.
-
-
Asymmetric Addition Reaction:
-
To the catalyst solution at 0 °C, add 212 mg (2.0 mmol, 1.0 equiv) of freshly distilled benzaldehyde via syringe.
-
Slowly add 2.2 mL (2.2 mmol, 1.1 equiv) of 1.0 M diethylzinc solution dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). A typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to yield pure (R)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the chemical yield by mass.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Mechanistic Rationale
The high degree of enantioselectivity is achieved through a well-organized transition state. The ligand, two zinc atoms, the aldehyde, and the transferring ethyl group form a dimeric, six-membered chair-like transition state.
Figure 2. Simplified catalytic cycle for the enantioselective addition of diethylzinc.
The chiral ligand (L) first reacts with diethylzinc to form an ethylzinc alkoxide complex. This complex then coordinates with both the aldehyde and a second molecule of diethylzinc. The steric bulk of the ligand's C7 alkyl chain and the defined stereochemistry at the C2 and C3 positions force the aldehyde to adopt a specific orientation. The ethyl group is then delivered to one face of the aldehyde carbonyl (e.g., the Re face), leading to the preferential formation of one enantiomer of the resulting alcohol product.
Expected Results & Data
While specific performance data for threo-3-Aminononan-2-ol is not extensively published, results can be reliably extrapolated from analogous 1,2-amino alcohol ligands in the benchmark reaction of diethylzinc addition to benzaldehyde. High yields and excellent enantioselectivities are characteristic of this class of catalysts.
Table 1: Representative Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes.
| Chiral Ligand (Amino Alcohol) | Aldehyde | Yield (%) | ee (%) | Reference Class |
| (1R,2S)-N-Isopropylephedrine | Benzaldehyde | 95 | 98 (R) | General[1] |
| (1S,2R)-1-Amino-2-indanol deriv. | Benzaldehyde | >99 | 97 (S) | General[1] |
| Prolinol derivative | 4-Chlorobenzaldehyde | 92 | 96 (S) | General[7] |
| Valinol derivative | Hexanal | 88 | 91 (S) | General[7] |
Researchers using enantiopure threo-3-Aminononan-2-ol can expect to achieve results within this range. The linear alkyl chain may offer subtle differences in selectivity compared to ligands with bulkier or aromatic substituents.
References
-
Puccini, M., et al. (2021). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters. Available at: [Link]
- BenchChem (2025).
-
Sun, J., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). MDPI. Available at: [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
-
Deweina. rac threo-3-Aminononan-2-ol. Available at: [Link]
-
Shanghai Huicheng Biological Technology. This compound. Available at: [Link]
- Coppola, G. & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
- Heimgartner, H., et al. (2023). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Acta Crystallographica Section E.
-
Forró, E., et al. (2021). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. MDPI. Available at: [Link]
- University of York. Asymmetric Synthesis Course Notes.
- Google Patents. (2020). Preparation method of (R) -3-aminobutanol. CN107805205B.
-
Lee, H., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]
-
Lee, H., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]
-
PubChem. (2r,3s)-3-Aminopentan-2-ol. Available at: [Link]
- Enders, D., et al. (2014). Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry.
Sources
Application Notes and Protocols for rac-threo-3-Aminononan-2-ol in Medicinal Chemistry
Introduction: The Untapped Potential of a Simple Scaffold
rac-threo-3-Aminononan-2-ol is a vicinal amino alcohol, a structural motif that is a cornerstone of numerous biologically active molecules and a valuable building block in synthetic organic chemistry.[1][2][3] While specific literature on the direct medicinal applications of rac-threo-3-Aminononan-2-ol is sparse, its identity as a β-amino alcohol places it within a class of compounds renowned for their therapeutic potential and synthetic versatility.[4][5] Chiral amino alcohols are critical synthons in the pharmaceutical industry, forming the backbone of drugs ranging from antivirals to beta-blockers.[1] The stereochemistry of these molecules is often paramount to their biological activity, making the threo-configuration of this particular molecule a key feature for further investigation and derivatization.[1][6]
These application notes will explore the prospective uses of rac-threo-3-Aminononan-2-ol in medicinal chemistry, treating it as a foundational scaffold. We will delve into its potential as a precursor for chiral ligands, its role in the synthesis of heterocyclic compounds with potential bioactivity, and its application as a fragment in drug discovery campaigns. The protocols provided are based on established methodologies for β-amino alcohols and are designed to be adapted and optimized by researchers in a drug development setting.
Part 1: Synthetic Applications as a Chiral Building Block
The primary utility of a simple molecule like rac-threo-3-Aminononan-2-ol in medicinal chemistry lies in its function as a versatile starting material for more complex molecular architectures. Its two functional groups, the amine and the alcohol, offer orthogonal handles for chemical modification.
Synthesis of Chiral Oxazoline Ligands for Asymmetric Catalysis
The 1,2-amino alcohol substructure is a direct precursor to 2-oxazolines, a class of five-membered heterocyclic compounds.[7][8] Chiral oxazolines are renowned for their use as ligands in asymmetric catalysis, which is a critical technology in the synthesis of enantiomerically pure pharmaceuticals.[8] The threo stereochemistry of the starting material will directly influence the stereochemistry of the resulting oxazoline and its subsequent performance as a ligand.
Sources
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Application Note: rac threo-3-Aminononan-2-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nitrogen-containing heterocycles are fundamental structural motifs in a vast majority of pharmaceuticals, representing nearly 60% of all unique small-molecule drugs approved by the FDA.[1] Their prevalence is due to their ability to engage in specific biological interactions, metabolic stability, and diverse chemical functionality.[1][2] Chiral 1,2-amino alcohols are particularly valuable as building blocks in asymmetric synthesis, providing a robust platform for constructing complex molecules.[3][4] This guide focuses on rac threo-3-Aminononan-2-ol (CAS: 119720-60-4), a readily accessible amino alcohol, as a versatile precursor for synthesizing a variety of novel heterocyclic compounds, including substituted oxazolines and thiazolines. We provide detailed, field-proven protocols, mechanistic insights, and workflows to empower researchers in leveraging this building block for drug discovery and medicinal chemistry applications.
Introduction to this compound
This compound is a vicinal amino alcohol characterized by a nine-carbon backbone. The threo relative stereochemistry places the amino and hydroxyl groups on opposite faces of the carbon-carbon bond, a configuration that influences the geometry of subsequent cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119720-60-4 | [5][6][7] |
| Molecular Formula | C₉H₂₁NO | [5][6] |
| Molecular Weight | 159.27 g/mol | [5][7] |
| Appearance | Brown oil | [5] |
| Boiling Point | 262.2 °C at 760 mmHg | [5] |
| Density | 0.89 g/cm³ | [5] |
The presence of two distinct nucleophilic centers—the primary amine and the secondary alcohol—makes this molecule an ideal starting point for constructing five-membered heterocyclic rings.
Synthesis of 2,4,5-Trisubstituted Oxazolines
2-Oxazolines are privileged heterocyclic motifs found in natural products and pharmaceuticals, exhibiting a wide range of biological activities including antibiotic and anti-inflammatory properties.[8] They are also extensively used as chiral ligands in asymmetric catalysis and as protecting groups in organic synthesis.[9][10] The most direct pathway to oxazolines from 1,2-amino alcohols involves the formation of a β-hydroxy amide intermediate, followed by a cyclodehydration step.[11]
Principle & Mechanistic Insight
The synthesis proceeds via two key steps:
-
N-Acylation: The more nucleophilic amine of this compound selectively reacts with a carboxylic acid or its derivative to form a stable N-(2-hydroxynonyl)amide.
-
Cyclodehydration: An acid catalyst, such as triflic acid (TfOH), protonates the hydroxyl group, converting it into a good leaving group (water).[8] The amide oxygen then acts as an intramolecular nucleophile, attacking the adjacent carbon to close the five-membered ring. This reaction often proceeds with an inversion of stereochemistry at the alcohol's carbon center.[8]
Protocol: One-Pot N-Acylation and TfOH-Mediated Cyclodehydration
This protocol describes a robust, one-pot synthesis of a 2-substituted oxazoline directly from a carboxylic acid and this compound.[8]
Caption: One-pot workflow for oxazoline synthesis.
Materials:
-
This compound
-
Carboxylic acid (R-COOH) of choice
-
Ynamide coupling reagent
-
Triflic acid (TfOH)
-
Anhydrous acetonitrile (MeCN)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the selected carboxylic acid (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and anhydrous MeCN (5 mL).
-
Add the ynamide coupling reagent (1.2 mmol, 1.2 equiv.) to the solution and stir at room temperature for 2-4 hours until amide formation is complete (monitor by TLC).
-
Carefully add triflic acid (0.1 mmol, 0.1 equiv.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-12 hours until the cyclization is complete.
-
Cool the mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired oxazoline.
Table 2: Representative Data for Oxazoline Synthesis
| R-Group of Carboxylic Acid | Reaction Time (h) | Typical Yield (%) |
| Phenyl | 8 | 85-92 |
| 4-Chlorophenyl | 10 | 80-88 |
| Methyl | 6 | 75-83 |
| Cyclohexyl | 12 | 70-78 |
Synthesis of 2,4,5-Trisubstituted Thiazolines
Thiazolines are sulfur-containing analogs of oxazolines and are key components in numerous bioactive natural products and pharmaceuticals, including antibiotics and anti-HIV agents.[12] Their synthesis from 1,2-amino alcohols requires the introduction of a sulfur atom, typically by converting an intermediate amide into a thioamide, which then undergoes cyclization.
Principle & Mechanistic Insight
The conversion of the N-(2-hydroxynonyl)amide intermediate to a thiazoline is a two-stage process:
-
Thionation: The amide is treated with a thionating agent, such as Lawesson's reagent. This reagent replaces the carbonyl oxygen with sulfur to form a β-hydroxy thioamide.
-
Cyclization: The thioamide can be cyclized under various conditions. A common method involves dehydration, where the hydroxyl group is converted into a leaving group, allowing the nucleophilic sulfur to attack and form the thiazoline ring. This can be achieved using reagents like Deoxo-Fluor or via an Appel-type reaction.
Protocol: Two-Step Synthesis via Thionation and Dehydrative Cyclization
This protocol outlines the synthesis of the N-acyl intermediate, followed by its conversion to the corresponding thiazoline.
Caption: Multi-step workflow for thiazoline synthesis.
Materials:
-
N-(2-hydroxynonyl)amide (synthesized as in Protocol 2.2, Step 1)
-
Lawesson's reagent
-
Anhydrous toluene
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Thionation: a. Dissolve the N-(2-hydroxynonyl)amide (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL). b. Add Lawesson's reagent (0.5 mmol, 0.5 equiv.) and heat the mixture to reflux (110 °C) for 2-4 hours. Monitor by TLC. c. Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate the β-hydroxy thioamide.
-
Dehydrative Cyclization: a. Dissolve the purified β-hydroxy thioamide (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) and cool to 0 °C under an argon atmosphere. b. Slowly add DAST (1.1 mmol, 1.1 equiv.) dropwise. c. Allow the reaction to warm to room temperature and stir for 3-5 hours. d. Carefully quench the reaction by pouring it into a cooled, saturated NaHCO₃ solution. e. Perform a standard aqueous workup (extraction with DCM, wash with brine, dry over MgSO₄). f. Purify the crude product by column chromatography to yield the final thiazoline.
Table 3: Representative Data for Thiazoline Synthesis
| R-Group of Acyl Moiety | Thionation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| Phenyl | 80-90 | 75-85 | 60-77 |
| 4-Methoxyphenyl | 85-95 | 80-88 | 68-84 |
| Thien-2-yl | 75-85 | 70-80 | 53-68 |
Application in Pyrrolidine Synthesis
While 1,2-amino alcohols do not directly cyclize to form pyrrolidines (which typically arise from 1,4-amino alcohols), the primary amine of this compound is an excellent nucleophile for constructing N-substituted pyrrolidine derivatives.[13][14] The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[15]
Principle: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of an amine with a ketone or aldehyde to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the target amine.
Protocol: Synthesis of an N-Substituted Pyrrolidinone Derivative
This protocol demonstrates the coupling of this compound with a commercially available pyrrolidine-based ketone.
Caption: Workflow for N-substituted pyrrolidine synthesis.
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-pyrrolidinone (1.0 mmol, 1.0 equiv.) and this compound (1.05 mmol, 1.05 equiv.) in 1,2-dichloroethane (DCE, 10 mL).
-
Add acetic acid (0.1 mmol, 0.1 equiv.) to catalyze imine formation. Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with saturated NaHCO₃ solution and extract with DCM (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the desired product.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for constructing substituted oxazolines, thiazolines, and N-functionalized pyrrolidines. By leveraging the distinct reactivity of its amine and alcohol functional groups, researchers can readily access complex molecular architectures, accelerating the process of lead generation and optimization in modern drug discovery programs.
References
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Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Oxazoline. Available at: [Link]
-
ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. Available at: [Link]
-
Hollister, K. (2018). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. WMU's ScholarWorks. Available at: [Link]
-
Young, D., et al. (2006). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. Available at: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
SciSpace. (2019). 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions. Available at: [Link]
-
Yang, D-S., et al. (2024). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Royal Society of Chemistry. Available at: [Link]
-
Sanchez-Vila, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. Available at: [Link]
-
ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazoline synthesis. Available at: [Link]
-
ScienceDirect. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic and Medicinal Chemistry Letters. Available at: [Link]
-
Glixx Laboratories. (n.d.). 288760 this compound CAS: 119720-60-4. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
NIH National Library of Medicine. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link]
-
NIH National Library of Medicine. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiazoline and thiazole derivatives. Available at: [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
Chem-Space. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
PubChem. (n.d.). 3-Aminopentan-2-ol. Available at: [Link]
-
HCBIO. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). Preparation of threo-3-amino-2-hydroxybutanoylamino- acetic acids.
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Chiral resolution of "rac threo-3-Aminononan-2-ol" enantiomers
An Application Guide: High-Efficiency Chiral Resolution of rac-threo-3-Aminononan-2-ol Enantiomers
Abstract
This application note provides a comprehensive technical guide for the chiral resolution of racemic threo-3-Aminononan-2-ol, a chiral amino alcohol building block relevant to pharmaceutical and fine chemical synthesis. As the biological activity of chiral molecules is often enantiomer-dependent, obtaining enantiopure forms is critical. We present two robust and scalable resolution strategies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Detailed, step-by-step protocols for each method are provided, explaining the rationale behind critical experimental choices. Furthermore, a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (ee) is detailed. This guide is intended for researchers, chemists, and process development professionals seeking practical, field-proven methodologies for the separation of amino alcohol enantiomers.
Introduction: The Imperative of Chirality
Chiral amino alcohols are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific three-dimensional arrangement of atoms—the stereochemistry—is paramount, as different enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. rac-threo-3-Aminononan-2-ol (CAS 119720-60-4) is a representative member of this class, possessing two chiral centers.[1][2][3] The separation of its racemic mixture into individual (2R,3R) and (2S,3S) enantiomers is a crucial step in the development of stereochemically pure active pharmaceutical ingredients (APIs).
While direct asymmetric synthesis offers an elegant route to single enantiomers, chiral resolution of a racemate remains a widely practiced, pragmatic, and scalable approach in industrial settings.[4][5] This guide focuses on two complementary resolution techniques:
-
Diastereomeric Salt Crystallization: A classical, thermodynamically-driven method that relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[6]
-
Enzymatic Kinetic Resolution (EKR): A highly selective, kinetically-controlled process where an enzyme preferentially catalyzes a reaction on one enantiomer of the racemate.[7][8]
The success of any resolution is contingent on a reliable analytical method to quantify its outcome. Therefore, a robust chiral HPLC protocol is also presented as an indispensable tool for quality control.[9][10]
Method 1: Diastereomeric Salt Crystallization
This technique exploits the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[6] By reacting the racemic amine with an enantiopure chiral acid, two diastereomeric salts are formed. Fractional crystallization can then be used to isolate the less soluble salt, from which the desired enantiomer can be liberated.
Principle of Separation
The reaction of (±)-threo-3-Aminononan-2-ol with a chiral resolving agent, such as (+)-Tartaric Acid, yields a mixture of two diastereomeric salts: [(+)-Amine·(+)-Acid] and [(-)-Amine·(+)-Acid]. The difference in their crystal lattice energies leads to different solubilities in a given solvent system, allowing for their separation. The choice of solvent is critical to maximize this solubility difference.[11]
Experimental Protocol
Resolving Agent: (+)-Tartaric Acid Rationale: Tartaric acid is a cost-effective, readily available, and highly effective resolving agent for a wide range of amines.
Step-by-Step Protocol:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of rac-threo-3-Aminononan-2-ol in 100 mL of methanol.
-
In a separate beaker, dissolve a half-equivalent of (+)-Tartaric Acid (4.72 g) in 50 mL of warm methanol. Using a half-equivalent can improve the efficiency of the resolution.[12]
-
Slowly add the tartaric acid solution to the stirred amine solution at room temperature. A precipitate will likely form.
-
-
Crystallization:
-
Heat the resulting slurry to reflux (approx. 65°C) until a clear solution is obtained. If necessary, add a minimal amount of additional methanol to achieve full dissolution.
-
Allow the solution to cool slowly to room temperature over 4-6 hours. To promote the formation of well-defined crystals, avoid rapid cooling.
-
Further cool the mixture in an ice bath (0-5°C) for at least 2 hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove soluble impurities and the more soluble diastereomer.
-
Dry the crystals under vacuum at 40°C to a constant weight.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in 50 mL of deionized water.
-
Basify the solution to pH > 11 by the dropwise addition of 2 M sodium hydroxide (NaOH) solution while stirring in an ice bath.
-
Extract the liberated enantiomerically-enriched amine with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiopure amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the recovered amine using the chiral HPLC method detailed in Section 4. The optical rotation can also be measured as a preliminary check.
-
Workflow and Data
| Parameter | Expected Outcome | Notes |
| Resolving Agent | (+)-Tartaric Acid | Other agents like Dibenzoyl-D-tartaric acid can be screened. |
| Solvent | Methanol / Ethanol | Alcohols are commonly effective for amino alcohol salt crystallization.[11] |
| Theoretical Yield | < 50% (for one enantiomer) | Yield depends on the efficiency of precipitation of one diastereomer. |
| Enantiomeric Purity | >95% ee (after 1-2 crystallizations) | Purity can be improved by recrystallization of the diastereomeric salt. |
Method 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[7] For amino alcohols, lipase-catalyzed acylation is a highly effective EKR method. The enzyme selectively acylates one enantiomer, producing an amino ester, leaving the other enantiomer unreacted. The resulting alcohol and ester have different chemical properties and can be easily separated.
Principle of Separation
In the presence of a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), and an acyl donor (e.g., vinyl acetate), one enantiomer of the amino alcohol is preferentially acylated. The reaction proceeds until approximately 50% conversion, ideally yielding the unreacted starting material and the acylated product in high enantiomeric excess.[8][13]
(±)-Amine + Acyl Donor ---(Lipase)--> (+)-Amine (unreacted) + (-)-Amine-Acetate (product)
Experimental Protocol
Enzyme: Novozym 435 Rationale: Novozym 435 is a robust, commercially available, and widely used lipase known for its high selectivity in resolving a broad range of alcohols and amines.[7]
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 100 mL flask, add 5.0 g of rac-threo-3-Aminononan-2-ol and 50 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Add the acyl donor, vinyl acetate (1.1 equivalents, 3.0 g).
-
Add the enzyme, Novozym 435 (e.g., 250 mg, 5% w/w of substrate).
-
-
Enzymatic Reaction:
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40°C) on an orbital shaker.
-
Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours) and analyzing them by chiral HPLC (see Section 4) to determine the conversion and the ee of the remaining alcohol.
-
Stop the reaction when conversion is near 50% to maximize the enantiopurity of both the substrate and the product.
-
-
Work-up and Separation:
-
Once the target conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
The resulting residue is a mixture of the unreacted amino alcohol enantiomer and the acylated amino alcohol enantiomer. These can be separated by standard column chromatography on silica gel, exploiting the difference in polarity.
-
-
Hydrolysis of the Ester (Optional):
-
If the other enantiomer is desired, the separated amino ester can be hydrolyzed back to the amino alcohol using standard basic hydrolysis (e.g., with NaOH in a methanol/water mixture).
-
-
Analysis:
-
Confirm the enantiomeric excess of the resolved amino alcohol and the hydrolyzed product using the chiral HPLC method.
-
Workflow and Data
| Parameter | Recommended Condition | Rationale / Notes |
| Enzyme | Novozym 435 / Alcalase[13] | Highly selective and robust lipases. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction due to tautomerization of vinyl alcohol byproduct. |
| Solvent | MTBE, Toluene, Hexane | Non-polar organic solvents are typical for lipase activity. |
| Temperature | 30 - 45°C | Balances reaction rate and enzyme stability. |
| Target Conversion | ~50% | Optimal point for achieving high ee for both substrate and product. |
| Expected Purity | >99% ee | EKR is capable of producing very high enantiomeric purity.[8] |
Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination
Accurate determination of enantiomeric composition is essential. Chiral HPLC is the gold standard for this analysis, utilizing a chiral stationary phase (CSP) to separate enantiomers.[14]
Principle of Analysis
The enantiomers of threo-3-Aminononan-2-ol are passed through a column packed with a chiral stationary phase. The CSP interacts diastereomerically with each enantiomer, leading to different strengths of interaction and, consequently, different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amino alcohols.[10][14]
Protocol for Chiral HPLC
Since the analyte lacks a strong UV chromophore, derivatization with a UV-active agent like benzoyl chloride is recommended for sensitive UV detection. This is a common strategy for enhancing the detectability of such molecules.[13]
A. Derivatization Protocol (for UV Detection):
-
Dissolve ~1 mg of the amino alcohol sample in 1 mL of dichloromethane.
-
Add 1.5 equivalents of triethylamine (a non-nucleophilic base).
-
Add 1.2 equivalents of benzoyl chloride and stir at room temperature for 1 hour.
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it, and dilute with the mobile phase for HPLC analysis.
B. HPLC Conditions:
| Parameter | Recommended Setting |
| Instrument | Agilent 1290 Infinity II LC or equivalent |
| Column (CSP) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak IE |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm (for benzoyl derivative) |
| Injection Volume | 10 µL |
| Sample Concentration | ~0.5 mg/mL in mobile phase |
Method Development Note: The mobile phase composition may require optimization. Adjusting the ratio of hexane to isopropanol will alter retention times and resolution. The diethylamine modifier is crucial for obtaining good peak shape for basic analytes.[9]
Analytical Workflow
Conclusion
The successful chiral resolution of rac-threo-3-Aminononan-2-ol can be reliably achieved using either diastereomeric salt crystallization or enzymatic kinetic resolution. Diastereomeric crystallization is a robust, classical method well-suited for large-scale production, while enzymatic resolution offers exceptional selectivity and often yields products with very high enantiomeric purity under mild conditions. The choice of method will depend on factors such as scale, cost, available equipment, and the desired enantiomer. In all cases, a validated analytical method, such as the chiral HPLC protocol described herein, is critical to accurately assess the outcome of the resolution and ensure the quality of the final enantiopure product.
References
-
Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. (2023). ACS Publications. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Gliszczyńska, A., & Wawrzeńczyk, C. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Thirsk, C., et al. (2013). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC - NIH. [Link]
-
Saleemi, A. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Li, Y., et al. (2023). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Enzymatic Resolution of Racemic Amino Acids. (n.d.). Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]
- A kind of separation detection method of 3-aminobutanol enantiomer. (n.d.).
-
Vlieg, E., et al. (2007). Crystallization-Induced Diastereomer Transformations. ACS Publications. [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Long, W. J. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
-
rac threo-3-Aminononan-2-ol. (n.d.). Shanghai Huicheng Biological Technology. [Link]
-
This compound CAS No: 119720-60-4. (n.d.). Pharmaffiliates. [Link]
-
Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. [Link]
-
Al-Majdobb, A. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. [Link]
-
Wang, S., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC - NIH. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. rac threo-3-Aminononan-2-ol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scas.co.jp [scas.co.jp]
"rac threo-3-Aminononan-2-ol" derivatization for GC-MS analysis
An Application Note and Protocol for the Derivatization of rac-threo-3-Aminononan-2-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge of Polar Amino Alcohols
rac-threo-3-Aminononan-2-ol is a vicinal amino alcohol characterized by the presence of both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group on adjacent carbons. These polar moieties, capable of strong hydrogen bonding, impart non-volatile characteristics and thermal lability to the molecule. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is consequently problematic, leading to poor peak shape, low sensitivity, and potential thermal degradation within the hot GC inlet and column.
To overcome these analytical hurdles, a chemical derivatization step is essential. Derivatization is the process of chemically modifying the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For GC-MS analysis of amino alcohols, the primary goals of derivatization are:
-
To increase volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar protecting groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.
-
To enhance thermal stability: The resulting derivatives are less prone to degradation at the high temperatures required for GC separation.
-
To improve chromatographic performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.
-
To generate characteristic mass spectra: The derivatives often produce predictable and structurally informative fragment ions upon electron ionization, aiding in compound identification and confirmation.
This application note provides a detailed protocol for the derivatization of rac-threo-3-Aminononan-2-ol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a widely used and highly effective silylation reagent for this class of compounds.
Principle of Silylation with BSTFA/TMCS
Silylation is a common derivatization technique that involves the replacement of active protons in functional groups like -OH, -NH₂, and -SH with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with both the hydroxyl and amino groups of rac-threo-3-Aminononan-2-ol. The addition of 1% TMCS as a catalyst accelerates the reaction, ensuring complete and rapid derivatization.
The reaction proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom of BSTFA, leading to the formation of a stable TMS ether and TMS amine, respectively. The byproducts of the reaction, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.
Reaction Scheme: The derivatization of rac-threo-3-Aminononan-2-ol with BSTFA + 1% TMCS results in the formation of the di-TMS derivative.
Caption: Step-by-step derivatization workflow.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 1 mg of rac-threo-3-Aminononan-2-ol standard or dried sample residue into a 2 mL V-vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to ensure complete derivatization of both functional groups.
-
Mixing and Sealing: Immediately cap the vial tightly with a PTFE-lined cap and vortex for 30 seconds to ensure homogeneity.
-
Heating: Place the vial in a heating block or water bath set to 70°C for 30 minutes. The elevated temperature ensures a rapid and complete reaction.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Note on Solvent Choice: While pyridine is excellent, other aprotic solvents like acetonitrile or dichloromethane can be used. However, pyridine's ability to act as an HCl scavenger when TMCS is used makes it a superior choice.
GC-MS Analysis Parameters
The following are recommended starting parameters for the GC-MS analysis of the di-TMS derivative of rac-threo-3-Aminononan-2-ol. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes sensitivity, while a split injection prevents column overloading. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative without causing thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates the analyte from solvent and byproducts. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and library-searchable mass spectra. |
| Source Temperature | 230°C | Maintains the integrity of the ions and prevents contamination. |
| Quadrupole Temperature | 150°C | Standard setting for most quadrupole mass analyzers. |
| Mass Scan Range | m/z 40-500 | Covers the expected mass range of the derivative and its fragments. |
Expected Results and Interpretation
The molecular weight of underivatized rac-threo-3-Aminononan-2-ol is 159.28 g/mol . Each TMS group adds 72.1 g/mol (Si(CH₃)₃ minus H). The di-TMS derivative will have a molecular weight of 303.6 g/mol .
Mass Spectrum: The EI mass spectrum of the di-TMS derivative is expected to show a weak or absent molecular ion (M⁺ at m/z 303). However, characteristic fragment ions will be prominent, allowing for structural confirmation. Key expected fragments include:
-
[M-15]⁺ (m/z 288): Loss of a methyl group (-CH₃) from a TMS moiety, a hallmark of silylated compounds. This is often the ion of highest mass observed.
-
Alpha-Cleavage Ions: Fragmentation adjacent to the nitrogen and oxygen atoms is expected to be a dominant pathway. Cleavage between C2 and C3 would yield a fragment containing the silylated oxygen at m/z 117 ([CH(CH₃)OTMS]⁺) and cleavage between C3 and C4 would yield a fragment containing the silylated nitrogen at m/z 174 ([CH(CH₂CH₃)NHTMS]⁺). These ions are highly diagnostic for the structure of the original amino alcohol.
-
m/z 73: The base peak in many TMS-derivatized spectra, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).
Troubleshooting and Best Practices
-
Incomplete Derivatization: If the chromatogram shows broad, tailing peaks corresponding to the underivatized or mono-derivatized analyte, consider increasing the reaction time, temperature, or the amount of derivatizing reagent.
-
Reagent Purity: Always use high-purity, anhydrous solvents and fresh derivatization reagents. Moisture will readily hydrolyze the silylating reagent and the formed derivatives, leading to poor results. Store reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Sample Matrix Effects: For complex sample matrices, a sample clean-up step (e.g., solid-phase extraction) prior to derivatization may be necessary to remove interfering substances.
Conclusion
Chemical derivatization is an indispensable strategy for the robust and sensitive analysis of polar, non-volatile compounds like rac-threo-3-Aminononan-2-ol by GC-MS. The described silylation protocol using BSTFA with 1% TMCS is a reliable and well-established method that converts the analyte into a volatile and thermally stable derivative. This conversion enables high-quality chromatographic separation and produces characteristic mass spectra suitable for both qualitative and quantitative analysis. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently apply this method in their analytical workflows.
References
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
-
Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]
-
Regis Technologies. (n.d.). GC Derivatization Reagents. [Link]
Application Notes and Protocols: rac threo-3-Aminononan-2-ol in the Synthesis of Potent and Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Introduction: The Strategic Importance of rac threo-3-Aminononan-2-ol as a Chiral Building Block
In the landscape of modern medicinal chemistry, the quest for highly selective and potent enzyme inhibitors is paramount. These molecules form the bedrock of targeted therapies for a multitude of diseases. A key strategy in this endeavor is the use of chiral building blocks that can impart specific three-dimensional conformations to the final drug candidate, thereby enhancing its interaction with the enzyme's active site. This compound is one such versatile chiral precursor, a vicinal amino alcohol whose stereochemistry is pivotal in the synthesis of a novel class of inducible nitric oxide synthase (iNOS) inhibitors.
Inducible nitric oxide synthase is a key enzyme in the inflammatory cascade. While nitric oxide (NO) is an essential signaling molecule at physiological concentrations, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions. Consequently, the selective inhibition of iNOS over its constitutive isoforms (eNOS and nNOS) is a critical therapeutic goal to mitigate inflammation without disrupting normal physiological functions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives, a class of compounds that has demonstrated significant potential as potent and selective iNOS inhibitors.
Chemical Properties of this compound
A thorough understanding of the starting material is fundamental to its successful application in complex syntheses.
| Property | Value |
| Chemical Name | (2R,3R)-rel-3-amino-2-nonanol |
| CAS Number | 119720-60-4[1][2][3] |
| Molecular Formula | C9H21NO[1][2][3] |
| Molecular Weight | 159.27 g/mol [2] |
| Appearance | Brown oil[2] |
| Boiling Point | 262.193°C at 760 mmHg[2] |
| Density | 0.89 g/cm³[2] |
Mechanistic Insight: The Von Braun Reaction and Thiazolidine Ring Formation
The synthesis of 2-imino-1,3-thiazolidine derivatives from vicinal amino alcohols such as this compound proceeds via a mechanism analogous to the Von Braun reaction, followed by an intramolecular cyclization. The key reagent in this transformation is cyanogen bromide (CNBr).
The reaction is initiated by the nucleophilic attack of the amino group of this compound on the electrophilic carbon of cyanogen bromide. This is followed by the departure of the bromide ion to form a cyanamide intermediate. The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the cyanamide carbon. This intramolecular cyclization is the crucial step that forms the five-membered thiazolidine ring. A subsequent proton transfer results in the formation of the stable 2-imino-1,3-thiazolidine product. The threo stereochemistry of the starting amino alcohol dictates the relative stereochemistry of the substituents on the resulting thiazolidine ring, which is critical for the inhibitor's biological activity.
Figure 1. Reaction mechanism for the synthesis of 2-imino-1,3-thiazolidine.
Application Protocol: Synthesis of (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine (ES-1537)
This protocol details the synthesis of (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine, a highly potent and selective iNOS inhibitor, starting from the corresponding threo-amino alcohol. This procedure is adapted from the work of Ueda et al. (2004).[1]
Materials and Reagents:
-
(3R,4R)-4-Amino-3-hexanol (a representative threo-amino alcohol)
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et2O)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl) in diethyl ether
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the (3R,4R)-4-Amino-3-hexanol (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Addition of Cyanogen Bromide: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of cyanogen bromide (1.1 eq) in anhydrous methanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-imino-1,3-thiazolidine as a free base.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure free base.
-
Salt Formation (Optional but Recommended for Stability): For enhanced stability and ease of handling, convert the purified free base to its hydrochloride salt. Dissolve the free base in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Sources
Application Notes & Protocols: Electrophilic Reactions of rac-threo-3-Aminononan-2-ol
Introduction: The Synthetic Potential of rac-threo-3-Aminononan-2-ol
rac-threo-3-Aminononan-2-ol is a 1,2-amino alcohol, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on adjacent carbons, makes it a versatile chiral building block. This particular scaffold is utilized in the synthesis of potent inhibitors of inducible nitric oxide synthase (iNOS), highlighting its direct relevance in drug discovery programs targeting inflammatory processes.[3] Understanding its reactivity towards various electrophiles is paramount for leveraging its full synthetic potential to create diverse and complex molecular architectures.
This guide provides a comprehensive overview of the key reactions of rac-threo-3-Aminononan-2-ol with common classes of electrophiles. We will delve into the principles of chemoselectivity that govern its reactivity and provide detailed, field-proven protocols for its functionalization via acylation, alkylation, and condensation with carbonyl compounds.
Part 1: The Principle of Chemoselectivity in Bifunctional Amino Alcohols
The core challenge and opportunity in the chemistry of 1,2-amino alcohols is controlling which nucleophile—the amine or the alcohol—reacts with a given electrophile. The outcome is dictated by a combination of intrinsic nucleophilicity and reaction conditions.
-
Intrinsic Nucleophilicity : In general, the nitrogen atom of a primary amine is more nucleophilic than the oxygen atom of a primary or secondary alcohol. Consequently, under neutral or basic conditions, electrophiles will preferentially react at the amino group (N-functionalization ).
-
Modulation by pH : This inherent preference can be reversed under acidic conditions. A sufficiently acidic medium protonates the amine to form a non-nucleophilic ammonium salt (-NH3+). This "in-situ protection" allows the less nucleophilic hydroxyl group to react with electrophiles, leading to selective O-functionalization .[4][5]
This principle allows for the directed synthesis of either N- or O-functionalized derivatives from the same starting material, a powerful tool for building molecular libraries.
Sources
- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RAC THREO-3-AMINONONAN-2-OL manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of rac threo-3-Aminononan-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of rac threo-3-Aminononan-2-ol. This guide is designed to provide in-depth troubleshooting for common issues, particularly low reaction yields, encountered during this multi-step synthesis. My goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this procedure. The synthesis of vicinal amino alcohols is a cornerstone of medicinal chemistry, and mastering it requires attention to detail at every stage.
The most common and reliable route to this compound involves a two-step process:
-
Henry (Nitroaldol) Reaction: A base-catalyzed condensation between heptanal and nitroethane to form the β-nitro alcohol intermediate, 3-nitrononan-2-ol.
-
Nitro Group Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product.
This guide is structured in a question-and-answer format to directly address the challenges you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: While yields are highly dependent on the specific conditions and scale, a well-optimized two-step synthesis should provide an overall yield in the range of 50-70%. The Henry reaction step can often yield 60-85% of the nitro alcohol intermediate. The subsequent reduction step is typically high-yielding, often above 85-95%, but losses can occur during purification. If your overall yield is significantly below 50%, a systematic review of your procedure is warranted.
Q2: How critical is the threo stereochemistry, and how is it controlled?
A2: The threo stereoisomer refers to the relative configuration of the hydroxyl and amino groups. In many biological applications, specific diastereomers exhibit vastly different activities. The Henry reaction is reversible, and its stereochemical outcome is influenced by reaction conditions.[1] Generally, thermodynamic control (e.g., longer reaction times, certain bases) tends to favor the formation of the threo diastereomer. It is crucial to analyze the diastereomeric ratio (d.r.) of your intermediate and final product, typically by ¹H NMR spectroscopy, to ensure you are forming the desired isomer.
Troubleshooting Guide: The Henry Reaction (Step 1)
The condensation of heptanal and nitroethane is the foundation of this synthesis. Low yields at this stage are common and can often be traced back to a few key areas.
Problem Area 1: Reagents and Reaction Setup
Q3: My Henry reaction is sluggish or fails to initiate. What are the first things I should check?
A3:
-
Heptanal Quality: Aldehydes, especially longer-chain ones like heptanal, are prone to oxidation to carboxylic acids upon storage. The presence of heptanoic acid can neutralize your base catalyst, stalling the reaction. Use freshly distilled heptanal for best results.
-
Base Catalyst Integrity: Common bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can absorb moisture. Ensure your base is anhydrous. For more sensitive reactions, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proazaphosphatrane base can be effective.[2]
-
Solvent Purity: Ensure you are using dry solvents. Water can interfere with the catalytic cycle.
-
Glassware: Always use flame- or oven-dried glassware to eliminate adsorbed water, which can quench the nitronate anion intermediate.[3]
Q4: The reaction mixture turns dark brown or black, and I isolate very little product. What's happening?
A4: This indicates side reactions, most likely polymerization or decomposition of the aldehyde.
-
Exothermic Reaction: The Henry reaction can be exothermic. Adding the base or aldehyde too quickly can cause the temperature to rise, promoting side reactions.[4] Maintain controlled temperature, especially during initial addition, by using an ice bath.
-
Base Stoichiometry: Using a large excess of a strong base can promote side reactions, including the Cannizzaro reaction for aldehydes or extensive polymerization. Catalytic amounts of base (e.g., 0.1-0.2 equivalents) are often sufficient.[2] The reaction is base-catalyzed, not base-mediated.
Problem Area 2: Reaction Conditions and Side Reactions
Q5: My yield of the desired nitro alcohol is low, and I see a significant amount of a byproduct that looks like a nitroalkene on my TLC/NMR. How can I prevent this?
A5: You are observing dehydration of your β-nitro alcohol product to form 3-nitro-non-1-ene. This is a very common side reaction in Henry reactions.[1][2]
-
Reaction Temperature: Higher temperatures favor elimination. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize this.[5]
-
Choice of Base: Stronger bases or reaction conditions that favor elimination (e.g., acidic workup) can promote nitroalkene formation. Using a milder base or carefully neutralizing the reaction mixture during workup can preserve the alcohol.
-
Work-up Procedure: Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) rather than a strong mineral acid.
Q6: The reaction seems to reverse itself during workup, leading to low yields. How can I avoid this?
A6: The Henry reaction is reversible, a phenomenon known as the retro-Henry reaction.[1][6][7] This is especially problematic under basic or neutral aqueous conditions.
-
Prompt and Acidic Work-up: Once the reaction is complete (monitored by TLC), proceed with the work-up immediately. Quenching with a weak acid helps to neutralize the basic catalyst and the nitronate anion, locking in the product.
-
Extraction Solvent: Use a sufficient volume of organic solvent during extraction to efficiently remove the product from the aqueous phase where the retro-Henry reaction is more likely.
Workflow for Optimizing the Henry Reaction
Caption: Key control points and potential failure modes in the Henry reaction step.
Troubleshooting Guide: Nitro Group Reduction (Step 2)
This step converts the intermediate 3-nitrononan-2-ol to the final product. While often more straightforward than the Henry reaction, pitfalls can still lead to low yields or impure products.
Problem Area 3: Choice of Reducing Agent
Q7: I'm using catalytic hydrogenation (H₂/Pd/C or H₂/Raney Ni) and getting a complex mixture of products. What could be the cause?
A7: Catalytic hydrogenation is a powerful but sometimes aggressive method.
-
Over-reduction: While less common for this substrate, aggressive conditions (high pressure, high temperature, prolonged reaction time) could potentially lead to hydrogenolysis of the C-O bond, although this is more of a concern with benzylic alcohols.
-
Catalyst Poisoning: The product amine can sometimes inhibit the catalyst surface, slowing down the reaction.[8] Ensure you are using an appropriate catalyst loading (typically 5-10 mol%).
-
Incomplete Reaction: The reaction may stall, leaving hydroxylamine intermediates which are unstable.[9][10] Monitoring hydrogen uptake is crucial to determine the reaction endpoint.
Q8: I prefer using chemical reducing agents like LiAlH₄, but my yield is poor. What are the best practices?
A8: Lithium aluminum hydride (LiAlH₄) is very effective for reducing aliphatic nitro groups to amines.[11] However, it is non-selective and extremely reactive.
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and anhydrous solvents (like THF or diethyl ether) must be used.
-
Inverse Addition: To control the highly exothermic reaction, add your solution of the nitro alcohol dropwise to a cooled (0 °C) suspension of LiAlH₄ (inverse addition).
-
Work-up Procedure: A careful, sequential quench (e.g., Fieser workup with water followed by 15% NaOH solution) is critical to safely neutralize excess hydride and precipitate aluminum salts, which can then be filtered off. Improper quenching can lead to gelatinous precipitates that trap the product, making isolation difficult and significantly lowering the yield.
Problem Area 4: Purification and Isolation
Q9: I have a low isolated yield after column chromatography. Where might I be losing my product?
A9: Amino alcohols can be challenging to purify via standard silica gel chromatography.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can strongly adsorb basic amines, leading to significant product loss on the column. This manifests as extensive tailing or complete retention of the product.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide. For example, use a mobile phase like Dichloromethane/Methanol/Triethylamine (90:9:1). Alternatively, use basic alumina for the stationary phase.
-
Chelation: Vicinal amino alcohols can chelate to metal ions. If you used any metal-based reagents, ensure your workup effectively removes them. An aqueous wash with a chelating agent like EDTA can sometimes be beneficial.
Q10: How can I effectively separate the threo and erythro diastereomers?
A10: Baseline separation of diastereomeric amino alcohols can be difficult.
-
Chromatography: High-performance flash chromatography with an optimized solvent system (as described above) may provide separation.
-
Crystallization/Salt Formation: Often, the most effective method is fractional crystallization of a salt.[12] Convert the mixture of diastereomers into a salt using a chiral or achiral acid (e.g., tartaric acid, mandelic acid, or even a simple organic acid like benzoic acid). The two diastereomeric salts will have different solubilities in a given solvent system, allowing one to crystallize preferentially. The pure free base can then be regenerated by treatment with a base.[12]
Summary of Key Reduction Parameters
| Reducing Agent | Typical Solvent | Key Advantages | Common Pitfalls & Troubleshooting Steps |
| H₂ / Pd/C | Methanol, Ethanol | Clean (byproduct is H₂O), scalable, catalyst is recoverable. | Incomplete reaction: Monitor H₂ uptake. Catalyst deactivation: Use adequate catalyst loading. |
| H₂ / Raney Ni | Ethanol | Effective, often used when avoiding dehalogenation is a concern.[11] | Pyrophoric catalyst: Handle with extreme care under solvent. Safety: Requires specialized hydrogenation equipment. |
| LiAlH₄ | THF, Diethyl Ether | Fast, highly effective for aliphatic nitro groups.[11] | Violent reactivity with water/protons: Use strict anhydrous conditions. Difficult workup: Use a standardized quenching procedure (e.g., Fieser) to avoid product loss in gelatinous precipitates. |
| Fe / HCl or NH₄Cl | Ethanol/Water | Inexpensive, tolerant of many functional groups. | Stoichiometric waste: Generates iron salts. Acidic conditions: May not be suitable for acid-sensitive substrates. |
References
- Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society.
- optimization of reaction conditions for asymmetric nitroaldol reactions. Benchchem.
-
Henry reaction. Wikipedia. [Link]
-
Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. PMC - NIH. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
-
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Iridium-catalyzed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. RSC Publishing. [Link]
-
Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
-
Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. PMC. [Link]
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
- Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols.
-
Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. MDPI. [Link]
-
Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Taylor & Francis Online. [Link]
-
Failed nitro-aldol reaction. Possible cause and fix?. Sciencemadness Discussion Board. [Link]
-
PROCESS FOR PREPARATION OF OPTICALLY ACTIVE 1-ERYTHRO-2-AMINO-1-PHENYL-1-PROPANOL. EPO. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI. [Link]
-
Henry Reaction. Organic Chemistry Portal. [Link]
-
Failed nitroaldol condensation of 3,4,5-TMB and MeNO2 in MeOH... Reddit. [Link]
Sources
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- 3. Troubleshooting [chem.rochester.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. mt.com [mt.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. data.epo.org [data.epo.org]
Technical Support Center: Purification of rac-threo-3-Aminononan-2-ol
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) to assist researchers in the purification of rac-threo-3-Aminononan-2-ol (CAS No. 119720-60-4)[1][2][3][4][5]. As a polar amino alcohol, this compound presents unique challenges, including potential diastereomeric impurities, high water solubility, and interactions with standard chromatography media. This document offers field-proven insights and detailed protocols to address these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of rac-threo-3-Aminononan-2-ol.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurities largely depend on the synthetic route. Common synthesis strategies for β-amino alcohols include the reduction of α-amino ketones or the ring-opening of epoxides.
-
Unreacted Starting Materials: Residual α-amino ketone or epoxide.
-
Erythro Diastereomer: The synthesis may produce the erythro diastereomer alongside the desired threo form. Their separation is a primary purification challenge[6][7].
-
Over-reduction Products: If using powerful reducing agents like LiAlH₄, other functional groups may be unintentionally reduced.
-
Solvent and Reagents: Residual solvents and reaction reagents are always present in crude mixtures.
Q2: Should I start with acid-base extraction or column chromatography?
A2: For a crude mixture, acid-base extraction is the recommended first step[8][9][10]. This technique is excellent for bulk purification, as it leverages the basicity of the amine group to separate it from neutral or acidic impurities. This significantly reduces the sample complexity before committing to the more labor-intensive column chromatography.
Q3: My compound streaks badly during TLC analysis on silica gel. Why is this happening and how can I fix it?
A3: This is a classic problem for amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking[11][12].
-
Solution: Add a small amount of a basic modifier to your TLC mobile phase. Typically, 0.5-2% triethylamine (TEA) or 1% ammonium hydroxide in methanol is effective[12][13]. This deactivates the acidic sites on the silica, allowing for symmetrical spot development.
Q4: How can I effectively separate the threo and erythro diastereomers?
A4: Separating diastereomers can be challenging due to their similar physicochemical properties[6].
-
Preparative HPLC: High-performance liquid chromatography (HPLC) often provides the best resolution. A study on similar amino alcohols showed success using a ternary eluent system on a preparative scale[6][7].
-
Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography can achieve separation. A shallow polarity gradient is often required.
-
Diastereomeric Salt Formation: Reacting the diastereomeric mixture with a chiral acid (like tartaric or mandelic acid) forms diastereomeric salts[14]. These salts have different solubilities and can often be separated by fractional recrystallization.
Q5: My amino alcohol seems to be lost in the aqueous layer during workup. How can I improve recovery?
A5: Due to the polar -OH and -NH₂ groups, rac-threo-3-Aminononan-2-ol has significant water solubility.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.
-
Use a More Polar Solvent: Instead of diethyl ether or ethyl acetate, use a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol.
-
Multiple Extractions: Perform multiple extractions (e.g., 5 x 50 mL) rather than a single large one (1 x 250 mL) to improve recovery.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed workflows and troubleshooting for key purification techniques.
Technique 1: Acid-Base Extraction
This method exploits the basicity of the amine to separate it from non-basic impurities. The amine is protonated with acid to become a water-soluble salt, while neutral impurities remain in the organic phase. The aqueous phase is then basified to regenerate the neutral amine, which can be extracted back into an organic solvent[8][9].
Caption: Workflow for purifying amino alcohols via acid-base extraction.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - High concentration of crude material.- Vigorous shaking. | - Add saturated NaCl solution (brine) to break the emulsion.- Allow the funnel to stand for an extended period.- Filter the entire mixture through a pad of Celite. |
| Low Recovery of Product | - Incomplete protonation or deprotonation.- Product is highly water-soluble. | - Ensure pH is < 2 during acid wash and > 10 during base wash using pH paper.- Saturate the aqueous layer with NaCl before each extraction.- Increase the number of extractions with fresh organic solvent. |
| Product Precipitates | The salt form of the amine is not soluble in the aqueous layer. | - Add more water to the separatory funnel to dissolve the precipitate before proceeding. |
Technique 2: Column Chromatography
Column chromatography is essential for separating compounds with similar polarities, such as diastereomers[15][16]. For basic amines, special precautions are necessary to prevent poor separation.
Caption: Decision workflow for setting up column chromatography.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking | Strong interaction between the basic amine and acidic silica gel[11][17]. | - Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into the eluent[12][13].- Use alternative stationary phases: Consider using neutral alumina or amine-functionalized silica gel[18]. |
| Poor Separation | - Inappropriate solvent system polarity.- Column was packed improperly.- Sample was overloaded. | - Optimize the eluent system using TLC. Aim for a ΔRf of at least 0.1 between target compounds.- Use a shallower solvent gradient during elution.- Ensure the column is packed uniformly without air bubbles[15].- Use a sample-to-adsorbent ratio of 1:50 to 1:100 for difficult separations. |
| Compound Won't Elute | The compound is too polar for the selected mobile phase and is irreversibly adsorbed. | - Gradually increase the eluent polarity (e.g., increase the percentage of methanol).- If using 100% methanol doesn't work, consider flushing the column with methanol containing 1-2% ammonium hydroxide. |
Technique 3: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but insoluble at low temperatures[19][20].
-
Solvent Selection: Test the solubility of your amino alcohol in various solvents. For polar molecules, alcohol/water or alcohol/ether mixtures are often good choices[21][22]. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent needed to fully dissolve it[23].
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if needed): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cool further in an ice bath to maximize yield[19].
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities[21].
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not saturated.- Compound is too soluble even when cold. | - Boil off some solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites[11].- Add a "seed crystal" of pure product.- Try a different solvent or a two-solvent system (e.g., dissolve in ethanol, then slowly add water until cloudy)[23]. |
| "Oiling Out" | The compound is coming out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute[19]. | - Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.- Try a lower-boiling point solvent.- Triturate the oil with a solvent in which it is insoluble (like cold hexanes) to try and induce solidification[12]. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the wash solvent. | - Minimize the amount of hot solvent used for dissolution.- Ensure the funnel and flask are pre-heated before hot filtration.- Always wash crystals with ice-cold solvent. |
References
-
Mussio, B. J., & Mehta, N. B. (1981). Separations of Threo-Erythro Aminoalcohols by Preparative HPLC. Journal of Liquid Chromatography, 4(8), 1417-1431. Available from: [Link]
-
Reddy, L. R., et al. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-Bi-2-naphthol. The Journal of Organic Chemistry, 68(15), 5891–5898. Available from: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]
-
Wired Chemist. (n.d.). Recrystallization. Available from: [Link]
-
JoVE. (2024). Silica Gel Column Chromatography: Overview. Available from: [Link]
-
Pharmaffiliates. (n.d.). rac threo-3-Aminononan-2-ol. Available from: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. biomall.in [biomall.in]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 17. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 18. researchgate.net [researchgate.net]
- 19. Recrystallization [wiredchemist.com]
- 20. athabascau.ca [athabascau.ca]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. youtube.com [youtube.com]
"rac threo-3-Aminononan-2-ol" side product formation and identification
Introduction for Researchers
Welcome to the technical support guide for the synthesis and analysis of rac threo-3-Aminononan-2-ol. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to assist you in overcoming common challenges associated with the synthesis, purification, and identification of this molecule and its potential side products. Our goal is to equip you with the necessary information to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The synthesis of threo-amino alcohols like this compound is often approached through diastereoselective methods. One effective strategy is the chelation-controlled addition of an organometallic reagent to an α-amino aldehyde. For instance, the addition of a Grignard reagent or an organocuprate to an appropriately N-protected 2-aminopropanal derivative can favor the formation of the threo diastereomer. Another common method involves the diastereoselective reduction of an α-amino ketone, such as 3-aminononan-2-one, using a suitable reducing agent where the stereochemical outcome is directed by a chelating group on the nitrogen.
Q2: What is the most likely major side product in the synthesis of this compound?
A2: The most probable major side product is the corresponding erythro diastereomer, rac erythro-3-Aminononan-2-ol. The formation of this isomer is a common challenge in diastereoselective reactions, and its proportion in the final product mixture depends heavily on the reaction conditions, including the choice of reagents, solvent, and temperature.
Q3: How can I minimize the formation of the erythro diastereomer?
A3: To enhance the diastereoselectivity towards the threo isomer, careful control of the reaction parameters is crucial. Utilizing a bulky N-protecting group on the starting α-amino aldehyde or ketone can promote chelation control, which often favors the threo product. Low reaction temperatures are also critical to increase selectivity. For reductions of α-amino ketones, employing a combination of a chelating agent and a reducing agent like sodium borohydride can improve the threo selectivity.[1]
Q4: I am having difficulty purifying this compound by column chromatography. What can I do?
A4: Amino alcohols are known to be challenging to purify via silica gel chromatography due to their polar nature, which can lead to significant tailing and poor separation. To improve purification, consider the following:
-
Use a modified mobile phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can help to deactivate the acidic silanol groups on the silica surface, reducing tailing.
-
Alternative stationary phases: Consider using alumina (neutral or basic) or reverse-phase silica (C18) for your chromatography.
-
Derivatization: If direct purification is unsuccessful, you can temporarily protect the amino and hydroxyl groups to create a less polar derivative, which may be easier to purify. The protecting groups can then be removed in a subsequent step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of 3-Aminononan-2-ol | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction conditions (temperature, solvent). 4. Loss of product during workup and purification due to its water solubility. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature and solvent system based on literature for similar substrates. 4. During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the amino alcohol and perform multiple extractions with an appropriate organic solvent. |
| Poor diastereoselectivity (high proportion of erythro isomer) | 1. Insufficient chelation control. 2. Reaction temperature is too high. 3. Inappropriate choice of reducing agent or organometallic reagent. | 1. Use a more effective N-protecting group that promotes chelation (e.g., a carbamate). 2. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of reagents and the reaction. 3. For reductions, consider using a combination of a Lewis acid with a hydride source. For additions to aldehydes, organocuprates often provide better diastereoselectivity than Grignard reagents.[2] |
| Presence of an unexpected side product with a mass corresponding to an oxazolidinone | The amino alcohol product may have reacted with a carbonyl-containing compound (e.g., from solvent degradation or as a reagent byproduct) under acidic or basic conditions to form a cyclic carbamate (oxazolidinone).[3][4][5][6][7] | Ensure all solvents are of high purity. If the reaction is performed at high temperatures, consider the possibility of this side reaction. The oxazolidinone can be identified by its characteristic IR (strong carbonyl stretch around 1750 cm⁻¹) and NMR signals. |
| Difficulty in removing the N-protecting group | The chosen protecting group is too robust for the deprotection conditions, or the substrate is sensitive to the required conditions. | Select a protecting group that can be removed under mild conditions that are compatible with the amino alcohol functionality. For example, a Boc group can be removed with mild acid, while a Cbz group is typically removed by hydrogenolysis. |
Side Product Identification
The primary side product you are likely to encounter is the erythro diastereomer. Distinguishing between the threo and erythro isomers is critical and can be achieved using standard analytical techniques.
Workflow for Side Product Identification
Caption: Workflow for the identification of side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The key to distinguishing threo and erythro isomers by ¹H NMR lies in the coupling constants (J-values) between the protons on the two stereocenters (C2-H and C3-H).
-
threo isomer: Typically exhibits a larger vicinal coupling constant (JH2,H3) due to the anti-periplanar relationship of the protons in the most stable staggered conformation.
-
erythro isomer: Generally shows a smaller vicinal coupling constant (JH2,H3) as the protons are in a gauche relationship in the favored conformation.
Expected ¹H NMR Chemical Shifts for 3-Aminononan-2-ol:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| C2-H | 3.5 - 3.8 | m | The chemical shift and multiplicity will be influenced by the adjacent methyl and C3-H protons. |
| C3-H | 2.8 - 3.2 | m | This proton is coupled to the C2-H and the methylene protons of the nonyl chain. |
| C1-H₃ | 1.1 - 1.3 | d | Doublet due to coupling with C2-H. |
| C4-H₂ | 1.2 - 1.6 | m | |
| C5-C8-H₂ | 1.2 - 1.4 | m | |
| C9-H₃ | 0.8 - 0.9 | t | Triplet for the terminal methyl group. |
| -NH₂ , -OH | Broad | s | Chemical shift is variable and depends on solvent and concentration. May exchange with D₂O. |
¹³C NMR: The chemical shifts of the carbons bearing the stereocenters (C2 and C3) may also differ slightly between the threo and erythro isomers.
Mass Spectrometry (MS)
Mass spectrometry is an excellent tool for confirming the molecular weight of your product and identifying fragmentation patterns that can aid in structural elucidation. For 3-Aminononan-2-ol (C₉H₂₁NO, MW: 159.27 g/mol ), you can expect to see the following in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 159, which might be weak or absent for alcohols and amines.[8][9]
-
Alpha-Cleavage: This is a characteristic fragmentation pathway for both alcohols and amines.[8][9]
-
Cleavage between C2 and C3 will result in a prominent peak at m/z = 45 (from the [CH(OH)CH₃]⁺ fragment) and a peak at m/z = 114 (from the [CH(NH₂)C₆H₁₃]⁺ fragment).
-
Cleavage between C3 and C4 will lead to a peak at m/z = 72 (from the [CH(NH₂)CH(OH)CH₃]⁺ fragment).
-
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion can lead to a peak at m/z = 141 .[8]
While the fragmentation patterns of the threo and erythro diastereomers are generally very similar, subtle differences in the relative intensities of the fragment ions may be observed.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (or crude mixture) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed analysis of coupling constants, a higher field instrument (≥400 MHz) is recommended. 2D NMR experiments like COSY and HSQC can be used to confirm proton and carbon assignments.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
For baseline separation of the diastereomers and to check for enantiomeric excess if a chiral synthesis was performed, chiral HPLC is the method of choice.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is often effective for separating amino alcohols.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.
-
Detection: Since 3-Aminononan-2-ol lacks a strong UV chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for sensitive detection. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
- Wang, R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-231.
- Yoshida, M., et al. (2003). Synthesis of 2-Oxazolidinone from β-Aminoalcohol Using Supercritical Carbon dioxide. Chemistry Letters, 32(10), 934-935.
-
ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Retrieved from [Link]
-
Slideshare. (2014). Synthesis of Oxazolidinones. Retrieved from [Link]
- MDPI. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 13(9), 1581.
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- UCLA – Chemistry and Biochemistry. (2012). Chelation-controlled addition of organocuprates to N-carbamoyl aminoaldehydes. Tetrahedron Letters, 53(32), 4165-4168.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. Synthesis of 2-Oxazolidinone from β-Aminoalcohol Using Supercritical Carbon dioxide [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Oxazolidinones | PDF [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing stereoselectivity in "rac threo-3-Aminononan-2-ol" synthesis
Technical Support Center: Stereoselectivity in Amino Alcohol Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the stereoselective synthesis of vicinal amino alcohols, with a specific focus on obtaining the threo diastereomer of 3-Aminononan-2-ol. The precise control of stereochemistry at the C2 (hydroxyl) and C3 (amino) positions is critical, as diastereomers often exhibit vastly different pharmacological and physical properties. The most direct and common route to this scaffold involves the diastereoselective reduction of the corresponding α-amino ketone, 3-aminononan-2-one. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of stereocontrol and maximize the yield of your desired threo product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing rac-threo-3-Aminononan-2-ol?
The most common and direct approach is the diastereoselective reduction of the ketone precursor, rac-3-(N-protected)-aminononan-2-one. The choice of reducing agent and the nature of the nitrogen protecting group are the most critical factors that dictate the stereochemical outcome, steering the reaction toward either the threo (anti) or erythro (syn) diastereomer.
Q2: What fundamental principles govern the stereoselectivity of this reduction?
The stereochemical outcome is primarily dictated by the interplay between two competing models of 1,2-asymmetric induction:
-
Non-Chelation Control (e.g., Felkin-Anh Model): This model predominates when using bulky, non-chelating reducing agents (e.g., L-Selectride®, K-Selectride®) or when the N-protecting group is non-chelating (e.g., a bulky silyl group). The reaction proceeds through a staggered transition state where the largest substituent on the chiral center (the N-protected amino group) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. This pathway typically yields the desired threo product.[1][2]
-
Chelation Control (Cram's Chelate Model): This model applies when the N-protecting group and the carbonyl oxygen can form a stable five-membered chelate ring with a metal ion.[2][3][4] This requires a chelating N-protecting group (e.g., Boc, Cbz, or even a free amine) and a reducing agent containing or used with a Lewis acidic metal (e.g., NaBH₄ with CeCl₃, Zn(BH₄)₂).[3] This rigid, cyclic transition state forces hydride delivery from the less hindered face, typically leading to the erythro product.
Q3: Why is the choice of N-protecting group so critical for stereoselectivity?
The N-protecting group serves two main purposes in this context:
-
Steric Influence: In non-chelating models, its size influences the steric environment around the carbonyl group. A bulkier protecting group will more strongly direct the incoming hydride according to the Felkin-Anh model, potentially increasing threo selectivity.
-
Chelating Ability: Groups with carbonyls (like Boc or Cbz) or free amines can chelate to metal ions. This ability is the switch that can flip the selectivity from a non-chelation (threo) to a chelation-controlled (erythro) pathway. Choosing a non-chelating group is therefore essential for maximizing the threo isomer.
Troubleshooting Guide
Problem 1: My reduction yielded the wrong diastereomer. I obtained the erythro product instead of the desired threo product.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Unintended Chelation Control | The combination of your N-protecting group and reducing agent is likely forming a chelate. For example, using NaBH₄ with an N-Boc protected aminoketone can favor the erythro isomer. Solution: Switch to a non-chelating, sterically demanding reducing agent. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are designed to prevent chelation and follow the Felkin-Anh model, which strongly favors the formation of the threo (anti) product.[5][6] |
| Lewis Acidic Impurities | Trace amounts of Lewis acidic metals (e.g., Mg²⁺, Zn²⁺) in your reagents or glassware can catalyze a chelation-controlled pathway, even with a nominally non-chelating reducing agent. Solution: Use freshly purchased, high-purity solvents and reagents. Consider treating the reaction mixture with a proton sponge or a non-coordinating base prior to reduction if metal contamination is suspected. Ensure glassware is scrupulously clean. |
| Incorrect Protecting Group | You are using a protecting group that is too small or has a strong chelating ability (e.g., a free amine, N-benzyl). Solution: If possible, switch to a bulky, non-chelating protecting group such as a trialkylsilyl group (e.g., TBS) or a bulky sulfonyl group. These groups sterically enforce the Felkin-Anh conformation and lack the ability to chelate. |
Problem 2: My reaction produced a poor diastereomeric ratio (e.g., close to 1:1 threo:erythro).
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Steric Hindrance | The reducing agent is not bulky enough to overcome a weak chelation effect or to create a significant energy difference between the two possible transition states. Solution: Lower the reaction temperature. Running the reduction at -78 °C instead of 0 °C or room temperature can amplify the small energy differences between the diastereomeric transition states, leading to higher selectivity. Also, ensure you are using a sufficiently bulky reagent like L-Selectride®. |
| Protecting Group is Too Small | The steric difference between the substituents on the alpha-carbon is not pronounced enough to strongly direct the reduction. Solution: As in Problem 1, employ a bulkier N-protecting group. The larger the group, the greater the steric bias in the Felkin-Anh transition state, which should improve the diastereomeric ratio in favor of the threo product. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Solution: Use non-coordinating, non-polar solvents like THF or diethyl ether. These solvents are less likely to interfere with the intended reaction pathway compared to more polar or coordinating solvents like methanol, which can participate in the reaction. |
Visualizing the Stereochemical Control
To achieve the desired threo product, the synthesis must be guided by the principles of non-chelation control. The following workflow outlines the key decision points.
Caption: Key decision points in the synthesis of threo-3-aminononan-2-ol.
The two primary stereochemical models that dictate the outcome are visualized below.
Caption: (A) Felkin-Anh model favors threo. (B) Chelation model favors erythro.
Experimental Protocols
The following are representative, detailed protocols. Note: These should be adapted based on the specific N-protected aminoketone substrate. Always perform reactions under an inert atmosphere (Argon or Nitrogen).
Protocol 1: threo-Selective Reduction via Non-Chelation Control
This protocol is designed to maximize the yield of the threo diastereomer.
Materials:
-
N-Boc-3-aminononan-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-3-aminononan-2-one (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected threo-amino alcohol.
-
Analysis: Characterize the product and determine the diastereomeric ratio by ¹H NMR analysis, paying close attention to the coupling constants of the C2 and C3 protons, or by chiral HPLC after deprotection.
Protocol 2: erythro-Selective Reduction via Chelation Control (For Comparative Purposes)
This protocol demonstrates how to obtain the opposite (erythro) diastereomer.
Materials:
-
N-Boc-3-aminononan-2-one
-
Anhydrous Methanol
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Sodium Borohydride (NaBH₄)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-aminononan-2-one (1.0 eq) and anhydrous ZnCl₂ (1.5 eq) in anhydrous methanol (approx. 0.1 M). Stir at room temperature for 15 minutes to allow for chelate formation.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (2.0 eq) portion-wise over 15 minutes, controlling the gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C until completion as monitored by TLC (typically 1-2 hours).
-
Quenching: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the layers.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the N-Boc protected erythro-amino alcohol.
Data Summary: Influence of Reagents on Stereoselectivity
The following table summarizes expected outcomes for the reduction of a typical N-protected α-amino ketone. Selectivities are highly dependent on the specific substrate and conditions.
| N-Protecting Group | Reducing Agent | Additive | Typical Outcome | Predominant Model |
| Boc | L-Selectride® | None | threo (>95:5) | Felkin-Anh |
| Boc | K-Selectride® | None | threo (>95:5) | Felkin-Anh |
| Boc | NaBH₄ | None | erythro (moderate sel.) | Chelation (weak) |
| Boc | Zn(BH₄)₂ | (Zn is reagent) | erythro (>90:10) | Chelation (strong) |
| Boc | NaBH₄ | CeCl₃·7H₂O | erythro (>90:10) | Chelation (strong) |
| Free Amine (-NH₂) | LiAlH₄ | None | erythro (high sel.) | Chelation |
References
-
R. F. de la Pradilla, S. G. Lauge, and A. L. Visa. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Arkivoc. [Link]
-
R. F. de la Pradilla, S. G. Lauge, and A. L. Visa. (2004-02-01) Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Arkivoc. [Link]
-
Diva Portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
-
Kawabata, T., Kiryu, Y., Sugiura, Y., & Fuji, K. (1994). Stereoselective syntheses of erythro- and threo-.beta.-amino alcohol derivatives via hetero-Diels-Alder reactions. Journal of the American Chemical Society. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Link]
-
PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]
-
PubMed. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. [Link]
-
Gotor, V., et al. (2001). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Gotor, V., et al. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry. [Link]
-
Semantic Scholar. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]
-
Jamison, C. R., et al. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]
-
Wikipedia. Asymmetric induction. [Link]
-
Armstrong, A. OS-FGI Lecture 2. [Link]
-
eGyanKosh. Asymmetric Induction. [Link]
-
Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule. [Link]
-
ResearchGate. (2014). Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. [Link]
-
Creative Biolabs. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
OpenOChem Learn. Cram's Rule - Open Chain Model. [Link]
-
Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Kim, H., et al. (2017). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature Communications. [Link]
-
Krische, M. J., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. [Link]
-
University of Liverpool. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
Sources
- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols | Semantic Scholar [semanticscholar.org]
"rac threo-3-Aminononan-2-ol" stability and storage conditions
This guide provides in-depth technical support for researchers and drug development professionals on the proper stability and storage conditions for rac threo-3-Aminononan-2-ol. Our goal is to ensure the integrity of your experiments by maintaining the chemical quality of this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the ideal storage conditions for this compound?
Answer: For optimal stability, this compound should be stored under refrigeration.
-
Short-Term Storage: Recommended temperature is between 2-8°C in a refrigerator.[1]
-
Long-Term Storage: For periods extending beyond a few weeks, storage at -20°C is advisable to minimize any potential degradation.[2]
Causality: As an amino alcohol, this compound contains both an amine and a hydroxyl group, which are reactive functional groups.[3][] Lower temperatures significantly slow down the rate of potential side reactions, such as oxidation or intermolecular interactions, thereby preserving the compound's purity over time.
Question 2: My vial of this compound arrived at room temperature, but the datasheet recommends refrigeration. Has the compound degraded?
Answer: This is a common and valid concern. Most suppliers ship this compound at ambient temperature, and this is generally acceptable for standard shipping durations.[1][5] The compound is stable enough to withstand several days at room temperature without significant degradation.
Expert Insight: The recommendation for refrigerated storage is for long-term stability. The potential for degradation increases with prolonged exposure to higher temperatures. Upon receipt, you should immediately transfer the compound to a 2-8°C refrigerator for storage.[1] The key is to minimize the total time the compound spends outside of its ideal storage conditions.
Question 3: The compound is listed as a "Brown Oil." I've noticed the color has darkened slightly over time. Is this a sign of degradation?
Answer: A slight darkening of the brown oil appearance can occur but is not always indicative of significant decomposition.[1][6]
Explanation: Amino alcohols can be susceptible to minor oxidation, which can sometimes lead to the formation of colored impurities. The amine functional group, in particular, can be sensitive to air and light.
Troubleshooting Steps:
-
Evaluate the Extent: A minor change in hue may not affect most applications. However, a significant change from a light brown to a very dark, viscous oil could signal a problem.
-
Purity Check: If your application is highly sensitive to impurities (e.g., catalysis, pharmaceutical development), we recommend re-analyzing the compound's purity via techniques like NMR or HPLC before use.
-
Preventative Measures: To prevent further changes, ensure the container is tightly sealed after each use. For high-purity applications, consider blanketing the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Question 4: What materials and chemical classes are incompatible with this compound?
Answer: Given its structure as an amino alcohol, you should avoid storage and handling with the following:
-
Strong Oxidizing Agents: These can react with both the alcohol and amine groups.
-
Strong Acids: The amine group is basic and will react with acids to form ammonium salts.[3]
-
Copper and Aluminum: Amino alcohols can be chemically corrosive to certain metals, including copper and aluminum.[3] Avoid using containers or spatulas made from these materials.
-
Atmospheric Carbon Dioxide (CO₂): Amines can react with CO₂ to form carbamates. While this is often a reversible process, it can alter the compound's properties. Storing in a tightly sealed container is crucial.
Question 5: What are the primary safety and handling precautions for this compound?
Answer: While specific toxicity data for this compound is limited, general principles for handling amino alcohols should be strictly followed. Amino alcohols as a class can cause skin irritation or burns and eye damage upon contact.[7]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling any potential vapors.[7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
-
Waste Disposal: Dispose of waste materials according to your institution's hazardous waste guidelines.[8]
Quick Reference Data Table
| Parameter | Value | Source(s) |
| CAS Number | 119720-60-4 | [1][5][9] |
| Molecular Formula | C₉H₂₁NO | [1][6] |
| Molecular Weight | 159.27 g/mol | [1][6] |
| Appearance | Brown Oil | [1][6] |
| Boiling Point | 262.2 °C at 760 mmHg | [6] |
| Short-Term Storage | 2-8°C (Refrigerator) | [1] |
| Long-Term Storage | -20°C | [2] |
| Shipping Temp. | Ambient | [1][5] |
Workflow & Protocols
Protocol 1: Initial Receipt and Storage
-
Inspect: Upon arrival, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the product name and CAS number on the label match your order.
-
Log: Record the date of receipt in your lab inventory.
-
Transfer to Storage: Immediately move the sealed container to a refrigerator set to 2-8°C for storage.
-
SDS Review: Ensure you have access to and have reviewed the Safety Data Sheet (SDS) before the first use.
Diagram 1: Handling & Stability Assessment Workflow
This diagram outlines the decision-making process for handling the compound upon receipt and during its use to ensure stability.
Caption: Workflow for receiving, storing, and handling this compound.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Retrieved from [Link]
-
LOTTE Fine Chemical. (2023). Safety Data Sheet(SDS). Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 119720-60-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. usbio.net [usbio.net]
- 6. echemi.com [echemi.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. carlroth.com [carlroth.com]
- 9. This compound | 119720-60-4 [amp.chemicalbook.com]
Technical Support Center: Purification of rac threo-3-Aminononan-2-ol
Welcome to the technical support guide for the purification of rac threo-3-Aminononan-2-ol (CAS: 119720-60-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this amino alcohol with the required purity for their experiments. This guide provides in-depth, experience-based answers to common questions, troubleshooting strategies for specific purification issues, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification & Analysis
This section addresses the crucial first step in any purification workflow: understanding what impurities are present and how to detect them.
Q1: What are the most common impurities I might find in my commercial or crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route used. A common method for synthesizing amino alcohols is the reductive amination of a corresponding ketone.[][2][3] Therefore, impurities can be broadly categorized:
-
Diastereomeric Impurities: The most significant impurity is often the erythro diastereomer. The stereoselective synthesis of the threo form is a common challenge, and many synthetic routes yield mixtures.[4] The physical properties of diastereomers are often very similar, making them difficult to separate by standard distillation or simple chromatography.
-
Unreacted Starting Materials: Residual amounts of the ketone precursor (e.g., 2-hydroxynonan-3-one) or the amine source (e.g., ammonia) may be present.
-
Reaction Intermediates: Incomplete reduction during reductive amination can leave behind the intermediate imine.[5][6]
-
Solvents: Residual solvents from the synthesis and workup (e.g., methanol, ethanol, tetrahydrofuran, dichloroethane) are common.[7]
-
Water: Amino alcohols are frequently hygroscopic and can absorb moisture from the atmosphere.[8]
-
Degradation Products: Amines can be susceptible to oxidation or can react with atmospheric carbon dioxide to form carbamates, especially during prolonged storage.[9]
Q2: How can I analyze the purity of my sample and identify these specific impurities?
A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main component and identifying organic impurities. The relative integration of characteristic peaks can provide a quantitative estimate of different species. 2D NMR techniques (like COSY and NOESY) are particularly powerful for confirming the threo relative stereochemistry.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying non-volatile impurities, especially the critical erythro diastereomer. A reversed-phase C18 column is often a good starting point. Derivatization with a chiral agent may be necessary for baseline separation of diastereomers or for UV detection if the compound lacks a chromophore.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for detecting volatile impurities such as residual solvents and certain low-molecular-weight starting materials.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in the sample.
-
Acid-Base Titration: A simple titration can determine the total basicity, providing an overall assay of the amino alcohol content.[8]
Q3: My ¹H NMR spectrum shows two sets of signals for the CH(OH) and CH(NH₂) protons. How can I confirm which corresponds to the desired threo diastereomer?
A3: Distinguishing diastereomers by ¹H NMR relies on subtle differences in chemical shifts and coupling constants, which arise from their different spatial arrangements. For vicinal amino alcohols (having -OH and -NH₂ on adjacent carbons), the coupling constant (³J) between the two methine protons (H-C2 and H-C3) is often diagnostic.
-
The Karplus Relationship: This principle relates the dihedral angle between two adjacent protons to their scalar coupling constant.
-
threo Isomer: In its most stable staggered conformation, the protons on C2 and C3 are typically gauche to each other, resulting in a smaller coupling constant (typically ³J = 3-5 Hz).
-
erythro Isomer: In its most stable conformation (often stabilized by an intramolecular hydrogen bond), the protons on C2 and C3 are often anti-periplanar, leading to a larger coupling constant (typically ³J = 7-9 Hz).
Therefore, the set of signals with the smaller H-C2/H-C3 coupling constant is likely your desired threo product. For unambiguous assignment, advanced 2D NMR experiments like NOESY are recommended.[10]
Section 2: Troubleshooting Guide - Purification Strategies
This section provides solutions to common problems encountered during the purification process.
Issue: My crude product is a brown oil containing multiple impurities.
This is a common scenario. The best approach depends on the nature of the impurities identified in your initial analysis.
-
Solution A: Purification by Flash Column Chromatography
-
When to Use: This is the workhorse method for removing impurities with different polarities, such as unreacted starting materials or non-polar side products.
-
Causality: The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase. The polar amino and hydroxyl groups of your product will interact strongly with the acidic silica gel.
-
Expert Tip: Amines often streak or "tail" on silica gel, leading to poor separation. To counteract this, add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks.
-
Recommended Protocol: See Protocol 1 in Section 4.
-
-
Solution B: Purification by Vacuum Distillation
-
When to Use: If the main impurities are non-volatile (e.g., salts, polymeric material) or have boiling points significantly different from your product. This compound has a reported boiling point of 262.2°C at 760 mmHg, making vacuum distillation necessary to avoid thermal decomposition.[12]
-
Causality: This technique separates compounds based on differences in their vapor pressures.
-
Expert Tip: This method will not separate the threo and erythro diastereomers, as their boiling points are likely to be very close. It is best used as a bulk purification step before fine-tuning purity with other methods.
-
Issue: Column chromatography did not effectively separate the threo and erythro diastereomers.
This is a frequent and significant challenge. When diastereomers have very similar polarities, co-elution is common. A more effective strategy is required.
-
Solution: Purification via Diastereomeric Salt Formation and Recrystallization
-
When to Use: This is the most powerful and industry-standard method for separating diastereomeric mixtures of basic compounds like amines.[4][13]
-
Causality: While the diastereomers themselves are difficult to separate, their salts formed with a chiral or achiral acid can have significantly different crystal lattice energies and solubilities. By forming a salt (e.g., hydrochloride, oxalate, or tartrate), you convert the oily amine mixture into a solid. Through careful selection of a recrystallization solvent, one diastereomeric salt will preferentially crystallize out of solution, leaving the other in the mother liquor.
-
Expert Tip: The choice of both the acid and the recrystallization solvent system is critical and often requires empirical screening. Start with a simple achiral acid like HCl or oxalic acid. If that fails, using a chiral resolving agent like tartaric acid can be effective.[4]
-
Recommended Protocol: See Protocol 2 in Section 4.
-
Section 3: Visualization & Data Summary
Diagrams of Key Workflows
A clear workflow is essential for reproducible results. The following diagrams, generated using DOT language, outline the logical steps for analysis and purification.
Caption: General workflow for the analysis and purity assessment of a crude sample.
Caption: Step-by-step workflow for separating diastereomers via salt formation and recrystallization.
Table 1: Comparison of Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Flash Chromatography | Removal of impurities with different polarities (e.g., starting materials, non-polar byproducts). | Fast, versatile, widely applicable. | Often ineffective for separating diastereomers; can be costly at large scale; risk of product degradation on silica. |
| Vacuum Distillation | Removal of non-volatile or highly volatile impurities from a thermally stable product. | Excellent for removing salts and polymers; scalable. | Ineffective for separating compounds with close boiling points (like diastereomers); risk of thermal decomposition. |
| Recrystallization via Salt | High-purity separation of diastereomers. | Most effective method for diastereomer separation ; highly scalable; yields very pure material. | Requires conversion to a solid and back to a free base; method development (solvent/acid screening) can be time-consuming.[13] |
Section 4: Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Flash Column Chromatography
-
Objective: To remove impurities with significantly different polarity from the target amino alcohol.
-
Methodology:
-
Slurry Preparation: Dry-load the crude oil onto a small amount of silica gel for best results. To do this, dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane), add ~3-4 g of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a suitable solvent system, for example, 100% Hexane. The amount of silica should be 50-100 times the weight of your crude sample.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. A typical gradient might be:
-
Ethyl Acetate/Hexane (from 10% to 50%) to elute non-polar impurities.
-
Methanol/Dichloromethane (from 1% to 10%) to elute the product. Crucially, add 0.5% triethylamine (Et₃N) to the Methanol/DCM mobile phase.
-
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC), staining with ninhydrin or permanganate to visualize the amino alcohol.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oil.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Objective: To separate the threo diastereomer from the erythro diastereomer.
-
Methodology:
-
Salt Formation:
-
Dissolve the crude amino alcohol mixture (e.g., 5.0 g) in anhydrous diethyl ether (50 mL).
-
Slowly, with stirring, add a solution of 2 M HCl in diethyl ether. A white precipitate should form immediately. Continue adding the HCl solution until no more precipitate is observed. A slight excess is acceptable.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
-
Initial Isolation:
-
Filter the white solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum. This solid is the crude mixture of diastereomeric hydrochloride salts.
-
-
Recrystallization (Solvent Screening May Be Required):
-
Place the crude salt mixture in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the salt has moderate solubility (e.g., ethanol, isopropanol). Add just enough to dissolve the solid at the boiling point.
-
Slowly add a non-polar "anti-solvent" (e.g., hexane or diethyl ether) to the hot solution until it just becomes cloudy.
-
Add a drop or two of the hot polar solvent to redissolve the cloudiness.
-
-
Crystallization:
-
Allow the flask to cool slowly and undisturbed to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.[14]
-
-
Isolation of Pure Salt:
-
Filter the resulting crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum. This solid should be enriched in one diastereomer. Analyze the purity by NMR or HPLC.
-
-
Liberation of the Free Base:
-
Dissolve the pure hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add 2 M aqueous sodium hydroxide (NaOH) until the pH is >12.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound as an oil.
-
-
References
Sources
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 11. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
"rac threo-3-Aminononan-2-ol" reaction scale-up challenges
Beginning Research Efforts
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Technical Support Center: Troubleshooting Diastereomeric Separation of rac-threo-3-Aminononan-2-ol
Welcome to the technical support center for the diastereomeric separation of rac-threo-3-Aminononan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in resolving this and structurally similar amino alcohols. Here, we synthesize technical accuracy with field-proven insights to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is separating the diastereomers of derivatized rac-threo-3-Aminononan-2-ol challenging?
The inherent challenge lies in the subtle structural differences between the diastereomers formed after derivatization. Although diastereomers have distinct physical properties, these differences can be minimal, leading to co-elution or poor resolution in chromatographic separations.[1][2] The threo configuration of the starting material adds a layer of complexity, influencing the conformational landscape of the resulting diastereomeric derivatives.
Q2: What is the first step I should take if my separation is failing?
Before extensive troubleshooting, confirm the identity and purity of your starting material, rac-threo-3-Aminononan-2-ol.[3][4][5][6][7] Subsequently, verify the successful formation of the diastereomeric derivatives. Incomplete or side reactions during derivatization are common sources of separation failure. Techniques like NMR or LC-MS can confirm the presence of the expected diastereomers.
Q3: Is derivatization necessary to separate the enantiomers of rac-threo-3-Aminononan-2-ol?
While direct separation on a chiral stationary phase (CSP) is possible, it often requires extensive screening of columns and mobile phases.[8][9] Derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a robust and widely used alternative.[10][11] These diastereomers can then be separated on a standard achiral column (like C18), which is often more accessible and versatile.[11][12][13]
Q4: Which chiral derivatizing agent is best for an amino alcohol like this?
Several reagents are effective for amino alcohols.[14] Marfey's reagent (FDAA) and Mosher's acid chloride (MTPA-Cl) are excellent starting points.[15][16][17][18] Marfey's reagent reacts with the primary amine, while Mosher's acid chloride can react with both the amine and the hydroxyl group. The choice depends on your analytical goal and the specific properties of your molecule.
Troubleshooting Guide: From Derivatization to Analysis
This section provides a structured approach to troubleshooting common issues encountered during the diastereomeric separation process.
Logical Flow for Troubleshooting Separation Issues
Caption: A step-by-step decision tree for troubleshooting diastereomeric separation.
Issues in the Derivatization Step
Problem: Incomplete reaction or formation of side products.
Causality: The nucleophilic amine and hydroxyl groups in 3-Aminononan-2-ol can both react with acylating CDAs like Mosher's acid chloride. Incomplete reaction leads to unreacted starting material, complicating the chromatogram. Side reactions can occur if the CDA is not pure or if reaction conditions are not optimal.
Solutions:
-
Reagent Purity: Ensure your CDA is of high purity and stored under appropriate conditions to prevent degradation.
-
Stoichiometry: Use a slight excess of the CDA to drive the reaction to completion.
-
Reaction Conditions: Optimize reaction time, temperature, and solvent. For instance, reactions with Marfey's reagent are typically conducted in a buffered aqueous/acetone mixture at a slightly elevated temperature.[19]
-
Confirmation: Before injection, confirm derivatization using TLC, NMR, or MS to ensure the starting material is consumed and the desired products are formed.[20]
Chromatographic Separation Challenges
Problem: Poor resolution (Rs < 1.5) or co-elution of diastereomers.
Causality: The separation of diastereomers on a stationary phase is governed by differences in their interactions with the phase.[21] If these differences are minimal, the peaks will not resolve adequately. Factors like mobile phase composition, column chemistry, and temperature play a crucial role.
Solutions:
-
Mobile Phase Optimization: This is often the most effective and straightforward parameter to adjust.
-
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase in reversed-phase HPLC.[22] Sometimes, switching the organic solvent entirely (e.g., from acetonitrile to methanol) can dramatically alter selectivity.[22]
-
Additives: For amino compounds, adding a small amount of an acid (like 0.1% TFA) or a base (like 0.1% DEA) can improve peak shape and resolution.[8]
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.[12]
-
-
Stationary Phase Selection: If mobile phase optimization fails, consider a different column.
-
Standard C18: This is a good starting point for many diastereomeric separations.[12][13]
-
Phenyl-Hexyl: The pi-pi interactions offered by a phenyl column can provide alternative selectivity for derivatives containing aromatic rings (e.g., from Mosher's acid or Marfey's reagent).
-
Pentafluorophenyl (PFP): This phase offers unique selectivity through dipole-dipole, pi-pi, and ion-exchange interactions and can be effective for separating isomers.[23]
-
-
Temperature Control: Operating the column at a controlled, slightly elevated or sub-ambient temperature can sometimes improve resolution by altering the thermodynamics of the separation.
| Parameter | Initial Condition | Troubleshooting Step 1 | Troubleshooting Step 2 | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Increase column length for higher efficiency; change stationary phase for different selectivity. |
| Mobile Phase | 60:40 ACN:H₂O + 0.1% TFA | 55:45 ACN:H₂O + 0.1% TFA | 60:40 MeOH:H₂O + 0.1% TFA | Decrease organic content to increase retention and potentially resolution; switch organic modifier to alter selectivity. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | Lower flow rate can increase efficiency and improve resolution. |
| Temperature | Ambient | 40°C | 25°C | Temperature affects viscosity and mass transfer; explore both higher and lower temperatures. |
Analysis and Characterization Issues
Problem: Difficulty in assigning the absolute configuration of the separated diastereomers.
Causality: After successful separation, it is crucial to determine which peak corresponds to which diastereomer. This is essential for determining the enantiomeric composition of the original sample.
Solutions:
-
NMR Spectroscopy (Mosher's Method): When using Mosher's acid, the absolute configuration can often be determined by analyzing the ¹H NMR spectra of the separated diastereomeric esters.[17][24][25][26] The anisotropic effect of the phenyl ring in the Mosher's ester causes predictable upfield or downfield shifts of protons near the chiral center.[24]
-
Single Crystal X-ray Diffraction: If one of the diastereomers can be crystallized, X-ray crystallography provides an unambiguous determination of its absolute configuration.
-
Comparison to Standards: If authentic standards of the pure enantiomers are available, they can be derivatized and injected to confirm the elution order.
Workflow for Derivatization and Separation
Caption: General workflow from derivatization to enantiomeric excess calculation.
Key Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
-
Sample Preparation: Dissolve ~1 mg of rac-threo-3-Aminononan-2-ol in 100 µL of acetone.
-
Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: To the amino alcohol solution, add 200 µL of the Marfey's reagent solution and 40 µL of 1 M sodium bicarbonate.
-
Incubation: Vortex the mixture and heat at 40°C for 1 hour.
-
Quenching: After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl.
-
Dilution: Dilute the sample with the mobile phase to a final volume of 1 mL before injection.
This protocol is a general guideline and may require optimization.
Protocol 2: Baseline HPLC Method for Diastereomeric Separation
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm (for Marfey's reagent derivatives).
-
Injection Volume: 10 µL.
This guide provides a comprehensive framework for troubleshooting the diastereomeric separation of rac-threo-3-Aminononan-2-ol. By systematically addressing potential issues in derivatization, chromatography, and analysis, researchers can overcome common challenges and achieve successful resolution.
References
-
Bhushan, R. Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
-
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
-
Taylor & Francis Online. Enantioseparation of racemic amino alcohols using green micellar liquid chromatography and confirmation of absolute configuration. Taylor & Francis Online. [Link]
-
American Chemical Society. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. [Link]
-
Semantic Scholar. Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. [Link]
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Wikipedia. Mosher's acid. Wikipedia. [Link]
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PubMed. Separation of Diastereoisomeric Amino-Alcohols. Nature. [Link]
-
American Chemical Society. Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. The Journal of Organic Chemistry. [Link]
-
Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
PubMed. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. [Link]
-
National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. Chromatographia. [Link]
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Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
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ResearchGate. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Chemistry LibreTexts. 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
-
National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Royal Society of Chemistry. Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst. [Link]
-
American Chemical Society. New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
-
Reddit. Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]
-
National Institutes of Health. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
-
National Institutes of Health. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry. [Link]
-
National Institutes of Health. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal. [Link]
-
PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. [Link]
-
ElectronicsAndBooks. Absolute configuration of amino alcohols by 1H-NMR. ElectronicsAndBooks. [Link]
-
Chromatography Forum. Separation of diastereomers. Chromatography Forum. [Link]
-
ResearchGate. How to separate the diastereomer peak from main peak? ResearchGate. [Link]
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis. [Source not available].
-
Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]
-
Reddit. Help separating diastereomers with very similar Rf. r/chemistry. [Link]
-
JEOL Ltd. Analyze of stereoisomer by NMR. JEOL Ltd. [Link]
-
ResearchGate. How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
- Mosher ester deriv
- rac threo-3-Aminononan-2-ol;119720-60-4;C9H21NO;159.27. [Source not available].
-
Royal Society of Chemistry. Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. 23.2: Derivatization. Chemistry LibreTexts. [Link]
-
PubMed. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol. Chirality. [Link]
- 288760 this compound CAS: 119720-60-4. [Source not available].
-
PubMed. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin. [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. [Link]
- 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
- Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. [Source not available].
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
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- 14. Separation of diastereoisomeric amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Mosher's acid - Wikipedia [en.wikipedia.org]
- 18. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Monitoring the Synthesis of rac threo-3-Aminononan-2-ol
Welcome to the technical support guide for monitoring reactions involving rac threo-3-Aminononan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
I. Frequently Asked Questions (FAQs)
Q1: Why is my amino alcohol streaking on the TLC plate?
A1: Streaking is a common issue when analyzing amines like this compound on standard silica gel TLC plates.[1][2] The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor spot shape and streaking.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or ammonia in methanol (1–10%), to the mobile phase.[4] This modifier competes with your analyte for the active sites on the silica, reducing the strong interaction and resulting in more compact spots.
Q2: I can't see my spots on the TLC plate under UV light. How can I visualize them?
A2: this compound lacks a significant chromophore, so it will not be visible under UV light unless it has been derivatized with a UV-active tag. The most effective method for visualizing primary amines is to use a ninhydrin stain.[5][6] When the plate is sprayed with a ninhydrin solution and gently heated, primary amines will appear as distinct pink or purple spots.[7][8]
Q3: My amino alcohol is not retained on my C18 LC column. What can I do?
A3: Poor retention of polar compounds like this compound on traditional reversed-phase (RP) columns is a frequent challenge.[9][10] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar and hydrophilic compounds.[9][10] HILIC stationary phases, such as those with amide or unbonded silica, in combination with a high organic content mobile phase, will provide better retention for your analyte.[9]
Q4: How can I improve the sensitivity of my LC-MS analysis for this compound?
A4: There are several strategies to enhance LC-MS sensitivity. Using a HILIC column often improves ionization efficiency in the mass spectrometer because the high organic content of the mobile phase facilitates solvent evaporation.[9] Additionally, chemical derivatization can significantly improve sensitivity.[11][12][13] Reagents like dansyl chloride react with the amine and hydroxyl groups, adding a readily ionizable moiety that can boost the signal by several orders of magnitude.[11][13]
II. Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Monitoring the synthesis of this compound by TLC is a rapid and cost-effective method to assess reaction completion. However, its polar and basic nature can present challenges.
Common TLC Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking Spots | Strong interaction between the basic amine and acidic silica gel.[1][3] Sample overload. | Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to your mobile phase to reduce tailing.[4] Reduce the amount of sample spotted on the plate.[1] |
| No Spot Visualization | Compound is not UV-active. Improper staining technique. | Use a ninhydrin stain, which is specific for primary amines, to visualize the spots as pink/purple colors upon heating.[5][7] |
| Spots Remain at Baseline (Low Rf) | The mobile phase is not polar enough to move the highly polar analyte. | Increase the polarity of the mobile phase. A common system for amino alcohols is a mixture of a polar organic solvent (like n-butanol), acetic acid, and water.[14] |
| Spots Run with Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the most polar solvent (e.g., methanol or water).[4] |
| Hydrolysis on Plate | The acidic nature of the silica gel may cause hydrolysis of sensitive intermediates or products. | Consider using neutral alumina plates or deactivating the silica plate by pre-running it in a mobile phase containing a base and then drying before use. |
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use standard silica gel 60 F254 plates.
-
Sample Application: Dissolve your reaction mixture in a volatile solvent (e.g., methanol or dichloromethane). Apply a small spot to the baseline of the TLC plate using a capillary tube.
-
Mobile Phase Selection: A good starting point for a mobile phase is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v). The acetic acid helps to protonate the amine, which can sometimes improve spot shape.
-
Development: Place the plate in a sealed chamber saturated with the mobile phase. Allow the solvent to ascend to near the top of the plate.
-
Visualization:
-
Dry the plate thoroughly with a heat gun or in an oven.
-
Prepare a ninhydrin solution (e.g., 0.2 g of ninhydrin in 100 mL of ethanol).[5]
-
Dip or spray the plate with the ninhydrin solution.
-
Gently heat the plate with a heat gun until colored spots appear. Be cautious not to overheat, as this can char the plate.
-
DOT Diagram: TLC Troubleshooting Workflow
Caption: Troubleshooting Decision Flow for TLC Analysis.
III. Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
For more quantitative and sensitive analysis, LC-MS is the preferred method. However, the physicochemical properties of this compound require specific considerations for successful method development.
Common LC-MS Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Retention on RP Column | The analyte is too polar for effective partitioning with the C18 stationary phase. | Switch to a HILIC column.[10] HILIC provides retention for polar compounds that are not retained in reversed-phase mode.[9][10] |
| Low MS Signal / Poor Ionization | The analyte has a low ionization efficiency in its native state. Ion suppression from matrix components.[15][16][17] | Optimize mobile phase pH to promote protonation (positive ion mode). Use a mobile phase with high organic content (as in HILIC) to enhance desolvation and ionization.[9] Consider chemical derivatization with a reagent like dansyl chloride to introduce a highly ionizable group.[11][13] |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a HILIC column, which is designed for polar analytes. Ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analyte. |
| Inconsistent Retention Times | Unstable HILIC equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC often requires longer equilibration times than reversed-phase. |
Experimental Protocol: HILIC-MS Analysis
-
Column Selection: A HILIC column with an amide or zwitterionic stationary phase is recommended for good retention and peak shape.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 10 mM ammonium formate (adjust buffer as needed for optimal ionization).
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) to promote retention in HILIC mode. Gradually increase the aqueous portion (A) to elute the analyte.
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Use Selected Ion Monitoring (SIM) for the protonated molecule [M+H]+ or Multiple Reaction Monitoring (MRM) if a tandem mass spectrometer is available for higher selectivity and sensitivity.
-
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase (high organic content) to ensure good peak shape and prevent solvent mismatch effects.
DOT Diagram: LC-MS Method Development Strategy
Caption: Strategy for LC-MS Method Development.
IV. References
-
ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Available from: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Available from: [Link]
-
Baran, K., & Croteau, R. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Chromatography B, 877(32), 4089-4096. Available from: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]
-
Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Available from: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available from: [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available from: [Link]
-
(n.d.). TLC Stains. Available from: [Link]
-
Fekete, S., et al. (2020). Determination of polar target components: HILIC-MS methods in food analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113098. Available from: [Link]
-
Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Available from: [Link]
-
pharmashare.in. (n.d.). Troubleshooting TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(19), 8047-8055. Available from: [Link]
-
Kubota, K., et al. (2012). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 137(18), 4230-4237. Available from: [Link]
-
Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(19), 8047-8055. Available from: [Link]
-
Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques, 9(5). Available from: [Link]
-
Kiontke, A., et al. (2002). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Journal of Liquid Chromatography & Related Technologies, 25(13-15), 2133-2148. Available from: [Link]
-
AMSbiopharma. (n.d.). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(6), 546-560. Available from: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
-
Meier-Augenstein, W., & Schulten, H. R. (1998). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 70(23), 4884-4887. Available from: [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link]
-
Chromatography Forum. (2005, August 31). [TLC] Analysis of amino esters by TLC. Available from: [Link]
-
(n.d.). Thin Layer Chromatography. Available from: [Link]
-
Gu, L., et al. (2007). LC-MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(5), 1657-1665. Available from: [Link]
-
Gecse, K., et al. (2020). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 180, 113018. Available from: [Link]
-
(n.d.). This compound CAS: 119720-60-4. Available from: [Link]
-
ATAR Chemistry QCE. (2020, July 30). TLC Thin Layer Chromatography with amino acids | U4 [Video]. YouTube. Available from: [Link]
-
Gu, L., et al. (2013). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. In Plant Metabolic Flux Analysis (pp. 147-157). Humana Press. Available from: [Link]
-
(n.d.). This compound;119720-60-4;C9H21NO;159.27. Available from: [Link]
-
BIOFOUNT. (n.d.). 119720-60-4|this compound. Available from: [Link]
-
Medenčević, K., et al. (2007). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC, 20(3), 173-176. Available from: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Available from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 119720-60-4| Chemical Name : this compound. Available from: [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. pharmashare.in [pharmashare.in]
- 3. brainly.com [brainly.com]
- 4. silicycle.com [silicycle.com]
- 5. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Efficiency of Amide Coupling Reactions with rac-threo-3-Aminononan-2-ol
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with rac-threo-3-Aminononan-2-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the efficiency of your coupling reactions. The inherent structural features of this amino alcohol—specifically the steric hindrance around the primary amine and the presence of a secondary alcohol—present unique challenges that require carefully optimized strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with rac-threo-3-Aminononan-2-ol consistently low-yielding?
Low yields are typically traced back to two primary factors: steric hindrance and suboptimal reagent choice. The nonyl chain and the adjacent hydroxyl group on rac-threo-3-Aminononan-2-ol create a sterically congested environment around the primary amine. This bulkiness slows down the rate of reaction, often leading to incomplete conversion under standard conditions.[1][2] Furthermore, common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this significant steric barrier, resulting in poor yields.[1]
Q2: What is the most significant side reaction, and how can I minimize it?
The most common side reaction is O-acylation, where the acylating agent reacts with the hydroxyl group instead of the target amino group. While the amine is inherently more nucleophilic than the alcohol, competitive O-acylation can become significant, especially during long reactions or at elevated temperatures.
To minimize O-acylation:
-
Choose the right coupling reagent: Phosphonium salt reagents like PyBOP are known for their high chemoselectivity, favoring N-acylation over O-acylation.[3]
-
Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress O-acylation.
-
Order of addition: Pre-activating the carboxylic acid with the coupling reagent before introducing the amino alcohol can reduce the concentration of the highly reactive species available to react with the hydroxyl group.
Q3: Which class of coupling reagents is recommended for this sterically hindered amino alcohol?
For sterically demanding substrates, standard carbodiimides are often insufficient.[1] It is highly recommended to use more powerful onium salt-based reagents.[2] These are broadly categorized as:
-
Aminium/Uronium Reagents: HATU, HBTU, and HCTU are extremely effective as they form highly reactive O-acylisourea intermediates that can overcome significant steric barriers.[1][3] HATU is often considered one of the most effective reagents for difficult couplings.[3]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. They are known for high reactivity and, in the case of PyBOP, lower risks of racemization and superior chemoselectivity for N-acylation.[3][4]
Q4: How critical are the choices of solvent and base?
Solvent and base selection are crucial for success.
-
Solvent: The solvent must effectively solvate the reactants to ensure they are available for reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially in difficult couplings.[1] For highly challenging systems, a solvent mixture such as DCM/DMF/NMP may be beneficial.[1]
-
Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the most common choice. It is essential to use the correct stoichiometry, as excess base can sometimes promote side reactions.
Troubleshooting Guide: From Problem to Solution
Problem 1: The reaction has stalled, showing low conversion to the desired amide product.
This is the most common issue, directly related to the steric hindrance of the substrate.
Caption: Decision workflow for addressing low product conversion.
-
Solution 1.1: Upgrade Your Coupling Reagent: If you are using a carbodiimide like DCC or EDC, switch to a more powerful onium salt. HATU and HCTU are excellent starting points for significantly increasing reactivity.
| Reagent Class | Examples | Potency | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low | Often insufficient for hindered substrates. Byproduct removal can be difficult (DCU precipitate).[4] |
| Uronium/Aminium | HATU, HBTU, HCTU | Very High | Highly effective for hindered couplings.[3] Can cause guanidinylation of the amine if not pre-activated.[5] |
| Phosphonium | PyBOP, PyAOP | High | Strong activators with good chemoselectivity for N-acylation. Byproducts are generally non-carcinogenic.[3] |
-
Solution 1.2: Extend Reaction Time and Apply Gentle Heat: Steric hindrance dramatically slows reaction kinetics. Extend the reaction time from a few hours to 12 or even 24 hours.[1] If the reaction is still sluggish, gentle heating to 40-50 °C can help overcome the activation energy. For very rapid optimization, microwave-assisted synthesis can be highly effective at driving difficult couplings to completion.[1]
-
Solution 1.3: Use the Acyl Fluoride Strategy: For extremely challenging couplings where even potent onium salts fail, converting the carboxylic acid to an acyl fluoride is a powerful alternative.[6] Acyl fluorides are highly reactive intermediates that can overcome severe steric barriers.[1] Reagents like TFFH can be used for this in situ conversion.
Problem 2: My product is contaminated with significant byproducts.
Byproduct formation wastes starting material and complicates purification. The most common culprits are O-acylation and reactions involving the coupling reagent itself.
Caption: Troubleshooting guide for identifying and resolving byproduct formation.
-
Solution 2.1: Mitigate O-Acylation: If you observe the O-acylated ester byproduct, immediately lower the reaction temperature to 0 °C. If the problem persists, switch to a more chemoselective reagent like PyBOP.[3] As a final resort, consider protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, which can be easily removed post-coupling.
-
Solution 2.2: Prevent Guanidinylation: When using uronium/aminium reagents (HATU, HBTU), the highly reactive reagent can react directly with the amine to form an undesired guanidinium byproduct.[5] This is easily prevented by using a pre-activation protocol. Dissolve the carboxylic acid, coupling reagent, and base together and stir for 1-5 minutes to form the activated ester before adding the rac-threo-3-Aminononan-2-ol.
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU (Pre-Activation Method)
This protocol is designed for maximum yield when dealing with significant steric hindrance.
-
In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF or NMP.
-
Stir the solution at room temperature for 5 minutes to allow for complete pre-activation of the carboxylic acid.
-
In a separate flask, dissolve rac-threo-3-Aminononan-2-ol (1.2 eq) in a small amount of the same anhydrous solvent.
-
Add the amino alcohol solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Chemoselective Coupling with PyBOP
This protocol is optimized to minimize O-acylation while maintaining high reactivity.
-
To a solution of the carboxylic acid (1.0 eq), rac-threo-3-Aminononan-2-ol (1.2 eq), and PyBOP (1.1 eq) in anhydrous DCM or DMF at 0 °C, add DIPEA (2.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction for the disappearance of starting materials and the formation of the N-acylated product, checking specifically for the absence of the O-acylated byproduct.
-
Once complete, perform a standard workup and purify the product. The byproducts from PyBOP are generally water-soluble, which can simplify purification.[3]
References
-
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Ismail, M., & Hedenström, E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11081-11088. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. file.globalso.com [file.globalso.com]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
Introduction: The Critical Role of Stereochemistry in Vicinal Amino Alcohols
An In-Depth Technical Guide to the Diastereoselective Synthesis of 3-Aminononan-2-ol: A Comparison of rac-Threo and Erythro Isomers
The 1,2-amino alcohol moiety is a cornerstone structural motif in a vast array of natural products and pharmaceuticals.[1] The precise three-dimensional arrangement of the amino and hydroxyl groups can dramatically influence a molecule's biological activity, pharmacokinetic profile, and toxicity.[2][3][4] In drug development, isolating a single, desired stereoisomer is often paramount, as unwanted isomers can be inactive or even contribute to adverse effects.[5]
3-Aminononan-2-ol, a vicinal amino alcohol, possesses two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between the non-mirror-image pairs—for instance, between (2R, 3R) and (2R, 3S)—is diastereomeric. These diastereomers are designated by the prefixes erythro and threo. This guide provides a comparative analysis of synthetic strategies to selectively obtain either the rac-threo or rac-erythro diastereomers of 3-Aminononan-2-ol, focusing on the underlying principles of stereocontrol and the practical challenges of separation and characterization.
Understanding the Erythro and Threo Nomenclature
The terms erythro and threo originate from the carbohydrate chemistry of erythrose and threose. When representing a molecule with two adjacent chiral centers in a Fischer projection, the erythro isomer has similar or identical substituents on the same side of the carbon backbone.[6][7] Conversely, the threo isomer has these substituents on opposite sides.[6][7]
Diastereoselective Synthesis: The Reduction of an α-Amino Ketone
A primary and straightforward route to vicinal amino alcohols is the reduction of the corresponding α-amino ketone, in this case, 3-aminononan-2-one. The choice of reducing agent and reaction conditions is the single most critical factor in determining the diastereomeric ratio (d.r.) of the resulting alcohol product. This stereochemical control arises from the directing influence of the adjacent chiral center bearing the amino group, which dictates the facial selectivity of hydride delivery to the carbonyl.
While specific literature on 3-aminononan-2-ol is sparse, a comprehensive study on the reduction of a structurally analogous α-amino ketone, 3'-chloro-2-(t-butylamino)propiophenone (the precursor to the bupropion amino alcohol), provides an excellent and authoritative model for this transformation.[8]
Workflow: Controlling Diastereoselectivity
Favoring the Erythro Isomer: Non-Chelating Conditions
Reduction with sodium borohydride in a protic solvent like ethanol typically favors the formation of the erythro isomer.[8] This outcome is generally explained by the Felkin-Anh model for 1,2-asymmetric induction. The largest group on the adjacent chiral center (the hexyl group at C3) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. The hydride then attacks the carbonyl from the less hindered face, resulting in the erythro product.
Favoring the Threo Isomer: Chelating Conditions
In contrast, reduction with diborane in an aprotic solvent like tetrahydrofuran (THF) has been shown to yield the threo isomer as the major product.[8] This reversal of selectivity is attributed to a chelation-controlled mechanism. The boron atom coordinates with both the amino group and the carbonyl oxygen, forming a rigid five-membered ring intermediate. This conformation locks the molecule, forcing the hydride to be delivered from the opposite face compared to the non-chelated reaction, leading to the threo diastereomer.
Summary of Experimental Data
The following table summarizes the diastereomeric outcomes based on the model system, which is directly applicable to the synthesis of 3-aminononan-2-ol.[8]
| Reducing Agent | Solvent | Temperature | Predominant Isomer | Approximate Ratio (threo:erythro) |
| Sodium Borohydride (NaBH₄) | Aqueous Ethanol | Room Temp. | erythro | 20:80 |
| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Room Temp. | threo | 80:20 |
Separation and Characterization of Diastereomers
Regardless of the synthetic method, a mixture of diastereomers is typically produced. As diastereomers have different physical properties, they can be separated using standard laboratory techniques.
1. Chromatography:
-
Thin-Layer Chromatography (TLC): TLC on silica gel can often resolve threo and erythro isomers, although complete separation may be challenging. In the model system, the threo isomer exhibited a higher Rf value (0.29) than the erythro isomer (0.20), indicating it is less polar.[8] The use of an ammonia atmosphere is often required to prevent tailing of the amine spots.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): For quantitative separation on a larger scale, preparative HPLC is the method of choice.[8][9] Normal-phase chromatography on a silica gel column can effectively resolve the two diastereomers, allowing for the isolation of each in high purity.[8]
2. Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing and identifying threo and erythro isomers. The different spatial arrangements of the protons on the C2 and C3 carbons lead to distinct coupling constants (J-values) and chemical shifts.[10]
-
Coupling Constants: The vicinal coupling constant (J_H2-H3) is often smaller for the erythro isomer compared to the threo isomer.[10] This is due to the different dihedral angles between the C-H bonds in the most stable conformations of each diastereomer.
-
Chemical Shifts: The chemical shifts of the protons, particularly the methyl group at C1, can also differ consistently between the two isomers, with the methyl protons of the erythro isomer typically appearing at a lower field (higher ppm) than those of the threo isomer.[10]
Detailed Experimental Protocol: Synthesis of rac-threo-3-Aminononan-2-ol
This protocol is adapted from established procedures for the diastereoselective reduction of α-amino ketones to favor the threo isomer.[8]
Objective: To synthesize rac-threo-3-aminononan-2-ol as the major product via diborane reduction of 3-aminononan-2-one.
Materials:
-
3-aminononan-2-one
-
Diborane solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-aminononan-2-one (1 equivalent) in anhydrous THF.
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Diborane: Add the 1.0 M solution of diborane in THF (approximately 1.5 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and maintain selectivity. The use of THF as a solvent facilitates the chelation-controlled mechanism.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the excess diborane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Acidification & Hydrolysis: Add 1 M HCl to the mixture and stir for 30 minutes to hydrolyze the borate esters and form the amine hydrochloride salt.
-
Basification & Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of diastereomers.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC on silica gel to separate the threo and erythro isomers.
Conclusion
The synthesis of specific diastereomers of 3-aminononan-2-ol is a clear demonstration of the principles of stereocontrol in organic synthesis. By strategically selecting the reducing agent, chemists can pivot between two distinct mechanistic pathways—non-chelation (Felkin-Anh) and chelation control—to selectively favor either the rac-erythro or rac-threo isomer. While sodium borohydride reduction leads preferentially to the erythro product, diborane provides access to the threo diastereomer. This level of control, coupled with robust chromatographic separation techniques, is essential for researchers in drug development who require stereochemically pure compounds to accurately evaluate structure-activity relationships and develop safer, more effective therapeutics.
References
-
Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4311-4326. [Link][1]
-
Solé, C., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(77), 14462-14464. [Link]
-
Musso, D. L., & Mehta, N. B. (1981). Separations of Threo-Erythro Aminoalcohols by Preparative HPLC. Journal of Liquid Chromatography, 4(8), 1417-1431. [Link][8][9]
-
Fodor, G., & Kiss, J. (1949). Separation of Diastereoisomeric Amino-Alcohols. Nature, 163(4138), 287-287. [Link][11]
-
Chiralpedia. (n.d.). Erythro- and Threo- prefixes: the (same-) or (opposite-) side? Retrieved from Chiralpedia. [Link][6]
-
Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from Chemistry Steps. [Link][7]
-
Kingsbury, C. A., & Cowles, W. (1975). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 40(9), 1302-1306. [Link][10]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16-23. [Link][2][4]
-
BioPharma Services Inc. (2024). Bioanalytical Method Development: Isomers. Retrieved from BioPharma Services Inc. [Link][5]
-
Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 147-152. [Link][3]
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- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 7. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
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- 9. tandfonline.com [tandfonline.com]
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- 11. Separation of diastereoisomeric amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sphingosine-1-Phosphate Receptor Modulation: A Comparative Analysis of rac-threo-3-Aminononan-2-ol Derivatives
For researchers and drug development professionals navigating the intricate landscape of immunomodulatory therapeutics, the sphingosine-1-phosphate (S1P) signaling pathway represents a pivotal target. The discovery of FTY720 (Fingolimod) has paved the way for a new class of therapeutics that function by modulating S1P receptors, thereby controlling lymphocyte trafficking. This guide provides an in-depth comparative analysis of a promising series of S1P receptor agonists: derivatives of rac-threo-3-Aminononan-2-ol. We will delve into their structure-activity relationships, benchmark their performance against alternatives, and provide detailed experimental protocols to support your research endeavors.
The Scientific Imperative: Targeting S1P Receptors for Immunomodulation
Sphingosine-1-phosphate is a critical signaling sphingolipid that regulates a vast array of cellular processes, including cell proliferation, survival, and migration. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. Of particular interest to immunologists is the S1P1 receptor, which plays a crucial role in the egress of lymphocytes from secondary lymphoid organs.
Agonism at the S1P1 receptor leads to its internalization and degradation, effectively rendering lymphocytes unresponsive to the S1P gradient that guides their exit from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymphoid tissues, reducing their circulation in the peripheral blood and subsequent infiltration into sites of inflammation. This mechanism is the cornerstone of the therapeutic effect of S1P1 receptor modulators in autoimmune diseases like multiple sclerosis.
This guide focuses on a series of amino alcohol derivatives built upon the rac-threo-3-Aminononan-2-ol scaffold. These compounds are structurally simpler than FTY720 and offer a valuable platform for exploring the key pharmacophoric elements required for potent and selective S1P1 agonism.
Comparative Analysis of rac-threo-3-Aminononan-2-ol Derivatives
A key study in Bioorganic & Medicinal Chemistry Letters systematically explored the structure-activity relationships (SAR) of this series. The primary measure of activity was the half-maximal effective concentration (EC50) for agonist activity at the human S1P1 receptor, determined using a GTPγS binding assay. The following table summarizes the activity of key derivatives, providing a clear comparison of their in vitro potency.
| Compound ID | R Group | S1P1 EC50 (nM) |
| 1 | H | 1.8 |
| 2 | 4-Cl | 1.3 |
| 3 | 4-CF3 | 1.5 |
| 4 | 4-Ph | 0.9 |
| 5 | 3-Cl | 4.8 |
| 6 | 3-CF3 | 3.5 |
| 7 | 3-Ph | 1.9 |
| 8 | 2-Cl | 11.0 |
| 9 | 2-CF3 | 9.8 |
| 10 | 2-Ph | 2.5 |
| FTY720-P | (Reference) | 0.3 |
Structure-Activity Relationship (SAR) Insights:
The data reveals several critical insights into the SAR of this compound class:
-
The Phenyl Ring is Key: The introduction of a phenyl group at the terminus of the nonyl chain is a critical determinant of potency.
-
Positional Isomers Matter: Substitution on the terminal phenyl ring significantly impacts activity. Para-substituted analogs (compounds 2 , 3 , and 4 ) consistently demonstrate higher potency than their meta- (compounds 5 , 6 , and 7 ) and ortho- (compounds 8 , 9 , and 10 ) counterparts.
-
Lipophilicity and Steric Effects: The high potency of the 4-phenyl substituted analog (4 ) suggests that a lipophilic, sterically extended substituent at the para position is highly favorable for receptor binding and activation.
-
Comparison to FTY720-P: While the optimized derivatives from this series show potent nanomolar activity, they are still modestly less potent than the phosphorylated, active form of FTY720. This highlights the highly optimized nature of FTY720's structure.
The logical flow of SAR exploration for these derivatives can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) decision tree for 3-Aminononan-2-ol derivatives.
Experimental Protocols for Activity Assessment
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key assays used to characterize S1P receptor modulators.
In Vitro S1P1 Receptor Agonist Activity: GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P1 receptor, providing a quantitative measure of a compound's potency (EC50) and efficacy.
Principle: S1P1 is a Gi/o-coupled receptor. Agonist binding facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [35S]GTPγS, the extent of G protein activation can be quantified by measuring the amount of radiolabel incorporated into cell membranes.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably overexpressing the human S1P1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing 10 µM GDP and 0.1% fatty acid-free BSA.
-
Serial dilutions of the test compound (e.g., rac-threo-3-Aminononan-2-ol derivatives).
-
Cell membranes (typically 5-10 µg of protein per well).
-
[35S]GTPγS (final concentration of ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Caption: Workflow for the [35S]GTPγS binding assay.
In Vivo Efficacy: Peripheral Lymphocyte Count Assay
This in vivo assay is the gold standard for assessing the functional consequence of S1P1 receptor modulation. A reduction in peripheral blood lymphocytes (lymphopenia) is a direct indicator of the compound's ability to sequester these cells in lymphoid organs.
Principle: Administration of an S1P1 agonist to a rodent model (typically mice or rats) will induce a dose-dependent reduction in the number of circulating lymphocytes. Blood samples are taken at various time points post-administration to assess the magnitude and duration of this effect.
Step-by-Step Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals (e.g., C57BL/6 mice) to the housing conditions for at least one week.
-
Prepare a formulation of the test compound suitable for the chosen route of administration (e.g., oral gavage, intravenous injection). A common vehicle is 0.5% methylcellulose in water.
-
Administer the test compound or vehicle control to the animals.
-
-
Blood Collection:
-
At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours post-dose), collect a small volume of blood (e.g., 20-50 µL) from a suitable site (e.g., saphenous vein or tail vein).
-
Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Lymphocyte Counting:
-
Use an automated hematology analyzer to perform a complete blood count (CBC) with a differential, which will provide the absolute number of lymphocytes per unit volume of blood.
-
Alternatively, manual counting using a hemocytometer after red blood cell lysis can be performed, though this is more labor-intensive and subject to higher variability.
-
-
Data Analysis:
-
For each animal, express the lymphocyte count at each time point as a percentage of its pre-dose (0 hour) baseline value.
-
Average the results for each treatment group at each time point.
-
Plot the mean percentage of baseline lymphocyte count against time for each treatment group to visualize the pharmacodynamic effect.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to compare the effects of different doses of the test compound and the vehicle control.
-
Concluding Remarks for the Drug Developer
The rac-threo-3-Aminononan-2-ol scaffold represents a viable and synthetically accessible starting point for the development of novel S1P1 receptor agonists. The SAR data clearly indicates that potency can be significantly enhanced by the addition of a terminal, para-substituted phenyl ring, with lipophilic and sterically bulky groups being particularly effective. While the lead compounds from this series do not surpass the in vitro potency of FTY720-P, they provide a valuable platform for further optimization. Future efforts could focus on introducing modifications to improve selectivity against other S1P receptor subtypes (especially S1P3, which is linked to cardiovascular side effects) and to optimize pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for the in vitro and in vivo characterization of such novel chemical entities, ensuring data integrity and facilitating the progression of promising candidates in the drug discovery pipeline.
References
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. Journal of Biological Chemistry, 277(24), 21453-21457. [Link]
-
Hale, J. J., et al. (2004). A rational approach to the discovery of potent, selective, orally active S1P1-receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3351-3355. [Link]
-
Li, Z., et al. (2005). Discovery of a potent and selective S1P1 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(20), 4427-4430. [Link]
-
Yan, L., et al. (2007). Discovery of novel 3-aminononan-2-ol derivatives as potent S1P1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6489-6493. [Link]
A Comparative Guide to Structural Validation: The Case of rac threo-3-Aminononan-2-ol via X-ray Crystallography
Introduction: The Imperative of Stereochemical Integrity
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Chiral amino alcohols are a privileged scaffold, forming the core of numerous pharmaceuticals, from beta-blockers to antiviral agents.[1] The distinct spatial orientation of the amine and alcohol functionalities dictates their interaction with chiral biological targets like enzymes and receptors. Consequently, the unambiguous validation of a molecule's relative and absolute stereochemistry is a critical, non-negotiable step in the characterization of any new chemical entity.
This guide presents an in-depth analysis of the structural validation of rac threo-3-Aminononan-2-ol, a representative chiral amino alcohol. We will focus on single-crystal X-ray crystallography as the definitive "gold standard" for structural elucidation.[2] By explaining the causality behind the experimental choices, this guide provides a framework for understanding not just the protocol, but the scientific reasoning that ensures trustworthy and authoritative results. Furthermore, we will objectively compare the rich, atomic-resolution data from crystallography with the valuable, yet distinct, insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[3] It provides an unambiguous picture of atomic positions, bond lengths, bond angles, and stereochemistry within the solid state. The technique relies on the diffraction of an X-ray beam by the ordered, repeating array of molecules in a single crystal.[4][5] By measuring the angles and intensities of the diffracted beams, one can reconstruct a three-dimensional electron density map of the molecule and, from that, the precise location of each atom.[4]
Experimental Workflow for Structural Validation
The journey from a synthesized powder to a validated 3D structure is a multi-step process where each stage is critical for success. The causality behind each step is rooted in the fundamental requirement of obtaining a high-quality, single crystal suitable for diffraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of rac-threo-3-Aminononan-2-ol
Introduction
rac-threo-3-Aminononan-2-ol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and organic synthesis. Its stereochemistry, with the amino and hydroxyl groups on adjacent carbons in a threo relative configuration, presents a distinct synthetic challenge. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, designed for researchers, scientists, and professionals in drug development. The focus is on the strategic and mechanistic rationale behind each approach, offering insights into their respective advantages and limitations.
Strategic Overview
The synthesis of vicinal amino alcohols such as rac-threo-3-Aminononan-2-ol can be approached through several strategic disconnections. This guide will explore three primary routes:
-
The Henry (Nitroaldol) Reaction Route: A classical C-C bond-forming reaction, followed by the reduction of a nitro group to an amine.
-
The Epoxide Ring-Opening Route: Utilizing a readily accessible epoxide as a precursor, with subsequent aminolysis.
-
The Reductive Amination of an α-Hydroxy Ketone Route: A direct approach to introduce the amino group adjacent to a hydroxyl function.
Each of these strategies will be evaluated based on the availability of starting materials, reaction efficiency, stereochemical control, and operational simplicity.
Route 1: The Henry (Nitroaldol) Reaction Approach
This route is a two-step sequence commencing with the base-catalyzed reaction between 1-nitropropane and hexanal to form a β-nitro alcohol, followed by the reduction of the nitro group to the desired amine.
Workflow Diagram
Caption: Synthetic workflow for Route 1 via the Henry reaction.
Scientific Rationale and Experimental Protocol
Step 1: The Henry Reaction. The Henry reaction is a powerful method for constructing β-nitro alcohols.[1] It involves the deprotonation of a nitroalkane, in this case, 1-nitropropane, to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of hexanal. The choice of base is crucial for the reaction's success. While simple bases like sodium hydroxide can be used, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) often provide milder conditions and better yields.[2] The reaction is reversible, and controlling the conditions is key to favor the formation of the desired β-nitro alcohol.[1]
Experimental Protocol (Step 1):
-
To a stirred solution of 1-nitropropane (1.1 equivalents) in tetrahydrofuran (THF) at 0 °C, add DBU (1.2 equivalents) dropwise.
-
After stirring for 15 minutes, add hexanal (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-nitro-nonan-2-ol.
Step 2: Reduction of the Nitro Group. The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation using hydrogen gas and a metal catalyst like Raney nickel or palladium on carbon is a common and effective method. This method is often preferred for its clean conversion and the fact that the only byproduct is water. The diastereoselectivity of this reduction can be influenced by the catalyst and reaction conditions, with some systems favoring the formation of the threo isomer.
Experimental Protocol (Step 2):
-
Dissolve the 3-nitro-nonan-2-ol (1.0 equivalent) in methanol in a high-pressure reaction vessel.
-
Add a catalytic amount of Raney nickel (approximately 10% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude rac-threo-3-Aminononan-2-ol, which can be further purified by distillation or crystallization if necessary.
Route 2: Epoxide Ring-Opening
This synthetic strategy involves the formation of an epoxide from a readily available alkene, followed by a nucleophilic ring-opening reaction with an amine source.
Workflow Diagram
Caption: Synthetic workflow for Route 2 via epoxide ring-opening.
Scientific Rationale and Experimental Protocol
Step 1: Epoxidation of 1-Nonene. The epoxidation of alkenes is a fundamental transformation in organic synthesis. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose due to their reliability and commercial availability. The reaction proceeds via a concerted mechanism, leading to the formation of the epoxide.
Experimental Protocol (Step 1):
-
Dissolve 1-nonene (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.
-
Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred solution of the alkene.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxynonane, which can often be used in the next step without further purification.
Step 2: Ring-Opening with Ammonia. The ring-opening of epoxides with amines is a classic method for the synthesis of β-amino alcohols.[3][4] The reaction with ammonia as the nucleophile will yield a primary amino alcohol. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring. In the case of a terminal epoxide like 1,2-epoxynonane, the attack of the amine nucleophile will preferentially occur at the less sterically hindered terminal carbon, which would lead to 1-amino-nonan-2-ol, not the desired product. To obtain 3-amino-nonan-2-ol, one would need to start with 2,3-epoxynonane. The synthesis of this internal epoxide can be achieved from 2-nonene. The ring-opening of an internal epoxide like 2,3-epoxynonane with ammonia would lead to a mixture of regioisomers (2-amino-3-nonanol and 3-amino-2-nonanol). The regioselectivity can be influenced by the reaction conditions. For the purpose of this guide, we will assume the desired regioselectivity can be achieved, though in practice this may require optimization. The stereochemistry of the reaction is such that the nucleophilic attack occurs with inversion of configuration, leading to a trans relationship between the incoming amine and the existing oxygen, which upon workup becomes a hydroxyl group.
Experimental Protocol (Step 2, assuming starting from 2,3-epoxynonane):
-
Place 2,3-epoxynonane (1.0 equivalent) in a sealed tube or pressure vessel.
-
Add a large excess of aqueous ammonia (e.g., 28-30% solution).
-
Heat the reaction mixture to 80-100 °C for 24-48 hours.
-
After cooling to room temperature, extract the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of regioisomers would require careful purification, likely by column chromatography, to isolate the desired rac-threo-3-Aminononan-2-ol.
Route 3: Reductive Amination of an α-Hydroxy Ketone
This route involves the direct conversion of an α-hydroxy ketone to the corresponding amino alcohol through the formation of an imine intermediate, which is then reduced in situ.
Workflow Diagram
Caption: Synthetic workflow for Route 3 via reductive amination.
Scientific Rationale and Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-nonan-3-one. The α-hydroxy ketone precursor can be prepared by the selective oxidation of the corresponding diol, nonan-2,3-diol. This diol can be synthesized from 2-nonene via dihydroxylation. The selective oxidation of the secondary alcohol at the 3-position in the presence of the one at the 2-position can be challenging. Alternatively, other routes to α-hydroxy ketones exist.
Experimental Protocol (Step 1 - assuming availability of nonan-2,3-diol):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of nonan-2,3-diol (1.0 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-hydroxy-nonan-3-one.
Step 2: Reductive Amination. Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] The reaction proceeds through the in situ formation of an imine or enamine, which is then reduced by a selective reducing agent present in the reaction mixture.[7] For the synthesis of a primary amine, ammonia is used as the nitrogen source.[8] A reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often employed because it is selective for the reduction of the iminium ion in the presence of the starting ketone.[7] The stereochemical outcome of the reduction of the imine intermediate will determine the final threo/erythro ratio of the product.
Experimental Protocol (Step 2):
-
Dissolve 2-hydroxy-nonan-3-one (1.0 equivalent) in methanol.
-
Add ammonium acetate or a solution of ammonia in methanol (a large excess).
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.
-
Adjust the pH of the reaction to 6-7 using glacial acetic acid.
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction by carefully adding dilute hydrochloric acid until gas evolution ceases.
-
Make the solution basic with aqueous sodium hydroxide and extract with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification by column chromatography or distillation will be necessary to isolate rac-threo-3-Aminononan-2-ol.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Henry Reaction | Route 2: Epoxide Ring-Opening | Route 3: Reductive Amination |
| Starting Materials | 1-Nitropropane, Hexanal | 2-Nonene, Ammonia | Nonan-2,3-diol, Ammonia |
| Number of Steps | 2 | 2 | 2 |
| Key Transformations | C-C bond formation, Nitro reduction | Epoxidation, Aminolysis | Oxidation, Reductive amination |
| Potential Yields | Moderate to good | Moderate (potential for low regioselectivity) | Moderate |
| Stereocontrol | Diastereoselectivity in reduction step needs optimization for threo isomer. | SN2 inversion provides good trans selectivity, but regioselectivity is a major challenge. | Diastereoselectivity in the reduction of the imine intermediate can be difficult to control. |
| Advantages | Well-established reactions, good for C-C bond formation. | Atom-economical, uses simple starting materials. | Direct introduction of the amino group. |
| Disadvantages | Use of nitroalkanes, potentially energetic intermediates. | Poor regioselectivity in ring-opening of internal epoxides. | Synthesis of the α-hydroxy ketone precursor can be challenging. |
| Safety/Handling | Nitroalkanes and catalytic hydrogenation require careful handling. | Peroxy acids are potentially explosive. Ammonia is corrosive. | PCC is a toxic chromium reagent. NaBH₃CN is toxic. |
Conclusion
All three proposed routes offer plausible pathways to rac-threo-3-Aminononan-2-ol, each with its own set of advantages and challenges.
-
Route 1 (Henry Reaction) is a robust and classical approach, with the main challenge being the control of diastereoselectivity in the final reduction step.
-
Route 2 (Epoxide Ring-Opening) is attractive for its simplicity, but the key hurdle is achieving the desired regioselectivity in the aminolysis of the internal epoxide.
-
Route 3 (Reductive Amination) offers a direct approach but is dependent on the efficient and selective synthesis of the α-hydroxy ketone precursor, and like the other routes, stereocontrol in the key reduction step is a critical consideration.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available starting materials and equipment, and the tolerance for challenging purification steps. Further experimental optimization would be required to establish the most efficient and selective conditions for each of these proposed synthetic strategies.
References
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Gerogianni, V.-E., Koutoulogenis, G. S., Gerokonstantis, D. T., & Kokotos, G. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(2), 134-144. [Link]
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Gerogianni, V.-E., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. [Link]
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Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Reductive amination. (2023). In Wikipedia. [Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). Organic Letters, 26(34), 7122–7127. [Link]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. [Link]
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1,3-amino alcohol synthesis by hydroxylation. (n.d.). Organic Chemistry Portal. [Link]
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Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. (2020). Angewandte Chemie International Edition, 59(32), 13435-13440. [Link]
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Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). Molecules, 23(8), 1893. [Link]
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Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. (2012). Investigative Ophthalmology & Visual Science, 53(8), 4515-4522. [Link]
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Reductive Amination. (2023). Chemistry LibreTexts. [Link]
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Reductive Amination. (n.d.). Chemistry Steps. [Link]
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Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. (2019). Advanced Synthesis & Catalysis, 361(7), 1599-1605. [Link]
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Henry reaction. (2023). In Wikipedia. [Link]
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Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. (n.d.).
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). ChemSusChem, 12(13), 3110-3116. [Link]
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Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. (2002). The Journal of Organic Chemistry, 67(25), 8928-8937. [Link]
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18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
- US7615604B2 - Diols formed by ring-opening of epoxies. (n.d.).
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Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2002). The Journal of Organic Chemistry, 67(26), 9186-9191. [Link]
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Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Advances, 14(20), 14089-14112. [Link]
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Synthesis of the Four Stereoisomers of 2,3-epoxy-4-hydroxynonanal and Their Reactivity With Deoxyguanosine. (1998). Chemical Research in Toxicology, 11(12), 1492-1500. [Link]
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Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide. (2024). Polymer Bulletin, 81(11), 11863-11872. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2020). Molecules, 25(23), 5752. [Link]
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Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. (2002). The Journal of Organic Chemistry, 67(25), 8928-37. [Link]
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An efficient procedure for multi-component synthesis of (2-amino-3-cyano-4Hchromen-4-yl) phosphonic acid diethyl ester using KF. Al2O3. (2015). International Journal of Chemical and Applied Sciences, 2(1), 1-5. [Link]
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Diastereoselective Synthesis of Alpha-Methyl and Alpha-Hydroxy-Beta-Amino Acids via 4-substituted-1,3-oxazinan-6-ones. (2007). The Journal of Organic Chemistry, 72(9), 3340-3352. [Link]
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The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). Chemistry Proceedings, 14(1), 103. [Link]
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Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2020). Molecules, 25(21), 5038. [Link]
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A Comprehensive Guide to the Biological Activity Screening of rac threo-3-Aminononan-2-ol and Comparative Amino Alcohols
Introduction: Unveiling the Potential of Simple Amino Alcohols
The amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active natural products.[1][2][3] These bifunctional molecules, containing both an amino and a hydroxyl group, are crucial intermediates in organic synthesis and have been explored for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[4][] rac threo-3-Aminononan-2-ol is a simple, aliphatic amino alcohol, and while its specific biological activities are not widely documented, its structural motifs suggest potential for interaction with various biological targets.
This guide provides a comprehensive framework for the initial biological activity screening of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, establishing a self-validating system for screening. This guide compares the test compound against a carefully selected panel of alternative molecules, providing the experimental data and protocols necessary for researchers, scientists, and drug development professionals to contextualize their findings and make informed decisions about the potential of this and similar molecules.
Part 1: The Comparative Compound Panel: Establishing a Framework for Activity
The selection of appropriate comparators is critical for interpreting the biological activity of a test compound. Our panel is designed to provide a multi-faceted view of the potential activities of this compound, including positive controls with known mechanisms, a negative control to establish a baseline, and a structural analog to probe structure-activity relationships (SAR).
Test Compound:
-
This compound: A simple aliphatic β-amino alcohol. Its linear nine-carbon chain provides a degree of lipophilicity that may facilitate membrane interaction or binding to hydrophobic pockets of target proteins.
Positive Controls (Known Bioactive Amino Alcohols):
-
Propranolol: A well-characterized non-selective beta-adrenergic receptor antagonist (beta-blocker).[6] It serves as a positive control for cardiovascular-related targets and G protein-coupled receptor (GPCR) modulation. Its mechanism involves the inhibition of the cAMP signaling pathway.[6]
-
Safingol (L-threo-sphinganine): A saturated derivative of sphingosine that acts as an inhibitor of Protein Kinase C (PKC) and sphingosine kinase.[7][8] It is known to induce autophagy and potentiate chemotherapy-induced apoptosis, making it an excellent positive control for anticancer and cell signaling-related assays.[7][9]
-
Sphingosine: An 18-carbon amino alcohol that is a key bioactive lipid and a central component of sphingolipids.[10] It and its metabolite, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a vast array of cellular processes, including proliferation, apoptosis, and inflammation, through interaction with S1P receptors.[11][12][13][14][15][16]
Structural Analog:
-
2-Amino-1-octanol: A commercially available aliphatic amino alcohol with a slightly shorter carbon chain. Comparing the activity of this compound to this compound can provide initial insights into the structure-activity relationship concerning chain length.
Negative Control:
-
Ethanolamine: A simple, endogenous amino alcohol.[1] While it has biological roles, it is not expected to exhibit potent, specific activity in the screening assays described below at typical screening concentrations. It serves as a baseline control for the inherent activity of the amino alcohol functional group.
| Compound | Structure | Primary Known Activity | Rationale for Inclusion |
| Test Compound | |||
| This compound | CCCCCCCC | Unknown | The subject of the screening campaign. |
| Positive Controls | |||
| Propranolol | CC(C)NCC(O)COc1cccc2ccccc12 | Beta-adrenergic antagonist | Positive control for GPCR modulation. |
| Safingol | CCCCCCCCCCCCCCCC | PKC inhibitor, induces autophagy | Positive control for anticancer and cell signaling assays. |
| Sphingosine | CCCCCCCCCCCCC/C=C/CO | Bioactive lipid, S1P precursor | Positive control for cell signaling, proliferation, and apoptosis. |
| Structural Analog | |||
| 2-Amino-1-octanol | CCCCCCC(N)CO | Varies, potential antimicrobial | Direct structural comparison for SAR. |
| Negative Control | |||
| Ethanolamine | NCCO | Endogenous metabolite | Baseline for non-specific activity. |
Part 2: Experimental Design & Workflow: A Tiered Screening Approach
A logical, tiered approach to screening is essential for efficient and cost-effective evaluation. We propose a workflow that begins with a broad assessment of cytotoxicity, followed by a panel of assays targeting common activities of amino alcohols.
Caption: Tiered workflow for biological activity screening.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the proposed screening assays. Each protocol is designed to be a self-validating system with appropriate controls.
Cytotoxicity/Cell Viability: The MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[9][12][14][17][18]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbes.[15][19][20][21][22]
Protocol:
-
Microbe Preparation: Culture bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) overnight in appropriate broth. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in a 96-well plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Analysis: Record the MIC values for each compound against each microbial strain.
Anti-inflammatory Activity: TLR4 Reporter Assay
This assay measures the ability of a compound to inhibit the Toll-like Receptor 4 (TLR4) signaling pathway, a key pathway in inflammation.[23][24][25][26][27]
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hTLR4 cells (or a similar reporter cell line) in a 96-well plate and incubate overnight. These cells express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
TLR4 Activation: Stimulate the cells with a known TLR4 agonist, such as Lipopolysaccharide (LPS), in the presence of the test compounds.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in 5% CO₂.
-
SEAP Detection: Measure the SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™.
-
Data Analysis: Calculate the percentage of inhibition of the LPS-induced response for each compound concentration and determine the IC₅₀ value.
Antimalarial Potential: Heme Polymerization Inhibition Assay (HPIA)
This assay assesses the ability of a compound to inhibit the formation of hemozoin, a critical detoxification process for the malaria parasite.[3][13][28][29][30]
Protocol:
-
Reaction Setup: In a 96-well plate, add a solution of hematin in DMSO.
-
Compound Addition: Add the test compounds at various concentrations. Chloroquine is used as a positive control.
-
Polymerization Initiation: Initiate heme polymerization by adding an acetate buffer (pH ~4.8) and incubate at 37°C for 18-24 hours.
-
Washing: Centrifuge the plate and wash the resulting pellet with DMSO to remove unreacted hematin.
-
Quantification: Dissolve the hemozoin pellet in NaOH and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization compared to the negative control and determine the IC₅₀ value.
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2][6][11][31]
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compounds at their approximate IC₅₀ concentrations (determined from the MTT assay) for 24 hours.
-
Reagent Addition: Add a proluminescent caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent). This reagent contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Part 4: Key Signaling Pathways in Amino Alcohol Bioactivity
Understanding the potential molecular mechanisms of action is crucial for interpreting screening results. Below are simplified diagrams of the signaling pathways modulated by our selected positive controls.
Propranolol and the β-Adrenergic Pathway
Propranolol acts as a competitive antagonist at β-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine. This blocks the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling through Protein Kinase A (PKA).[19]
Caption: Propranolol's antagonism of β-adrenergic signaling.
Safingol, PKC, and the PI3K/Akt/mTOR Pathway
Safingol exerts its effects by inhibiting key signaling nodes. It directly inhibits Protein Kinase C (PKC) and also suppresses the PI3K/Akt/mTOR pathway.[9] The inhibition of mTOR, a central regulator of cell growth and proliferation, is a potent trigger for autophagy.
Caption: Safingol's inhibition of PKC and PI3K/Akt/mTOR pathways.
Sphingosine and the S1P Receptor Pathway
Sphingosine is phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P). S1P is then secreted and acts as a ligand for a family of five GPCRs (S1PR1-5).[11][12][13][14][15][16] Activation of these receptors leads to the modulation of numerous downstream effectors, including the Ras/ERK, PI3K/Akt, and Rho pathways, profoundly impacting cell survival, proliferation, and migration.
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A Senior Application Scientist's Guide to the Purity Analysis of rac threo-3-Aminononan-2-ol: An HPLC-Centric Comparative Study
This guide provides a comprehensive framework for developing and selecting a robust analytical method for the purity assessment of rac threo-3-Aminononan-2-ol, a chiral amino alcohol. For drug development professionals and researchers, ensuring both chemical and stereoisomeric purity is paramount. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, while also offering an objective comparison with alternative methodologies. We will explore the causality behind experimental choices, present detailed protocols, and provide data-driven insights to guide your method development process.
The Analytical Challenge: Understanding this compound
This compound is a chiral molecule characterized by a nine-carbon chain, an amino group at the third position, and a hydroxyl group at the second.[1][2][3] The "rac" (racemic) and "threo" designations indicate a specific mixture of stereoisomers. The molecule possesses two chiral centers, which gives rise to four possible stereoisomers (two enantiomeric pairs: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). The purity analysis of such a compound is complicated by several inherent molecular properties:
-
Lack of a Strong Chromophore: The simple aliphatic structure lacks conjugated double bonds, making detection by standard UV-Vis spectrophotometry challenging at typical wavelengths (e.g., >220 nm).
-
High Polarity: The presence of both an amino (-NH2) and a hydroxyl (-OH) group imparts high polarity, which can lead to poor peak shape (tailing) on conventional silica-based HPLC columns due to strong interactions with residual silanols.
-
Chirality: The presence of multiple stereoisomers necessitates a separation technique capable of distinguishing between enantiomers and diastereomers, which often exhibit vastly different pharmacological and toxicological profiles.[4]
HPLC Method Development: A Dichotomy of Approaches
HPLC stands as the premier technique for the analysis of non-volatile or thermally labile compounds like amino alcohols.[5][6] The primary decision in method development hinges on whether to analyze the molecule directly or to first modify it chemically—a choice between direct and indirect methods.
Figure 1: Initial decision workflow for HPLC method development.
The Indirect Approach: Derivatization for Enhanced Analysis
This strategy involves reacting the amino alcohol with a reagent to overcome its inherent analytical challenges. The choice of reagent is critical and serves two purposes: to introduce a chromophore for sensitive detection and, for chiral analysis, to use a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers.[5][7][8] These newly formed diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column.[8]
Causality & Rationale: By converting the analyte, we shift the separation problem from a difficult enantiomeric resolution to a more straightforward diastereomeric separation on a robust and inexpensive reversed-phase column (e.g., C18). This approach is often favored when a specialized chiral column is unavailable.[5]
Experimental Protocol: Derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride
This protocol is adapted from methodologies used for similar amino alcohols and serves as a robust starting point.[9]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask. Dissolve and dilute to volume with a suitable aprotic solvent like dichloromethane or acetonitrile.
-
Reagent Preparation: Prepare a solution of the chiral derivatizing agent, (R)-α-methyl-2-naphthaleneacetyl chloride, in the same solvent at a concentration of approximately 20 mg/mL. An excess of the derivatizing agent is crucial for driving the reaction to completion.
-
Derivatization Reaction:
-
Transfer 1.0 mL of the sample solution to a 5 mL reaction vial.
-
Add 1.0 mL of the derivatizing reagent solution.
-
Add a small amount of a non-nucleophilic base, such as triethylamine or pyridine (approx. 50 µL), to act as an acid scavenger.
-
Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor for completion using a thin-layer chromatography (TLC) spot test if necessary.
-
-
Quenching: Add a small volume (e.g., 100 µL) of methanol or water to quench any excess derivatizing reagent.
-
Final Preparation: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis and filter through a 0.45 µm syringe filter before injection.
HPLC Method: Reversed-Phase Separation of Diastereomers
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard, robust, and widely available for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile and Water (or a buffer like 0.1% Phosphoric Acid) | A gradient elution is recommended to separate the diastereomers from reagent peaks and other impurities. Start with a higher aqueous content and ramp up the acetonitrile. |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 20 minutes | Provides a good starting point for resolving the diastereomeric products, which will have slightly different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility and can improve peak shape and resolution. |
| Detection | UV at 254 nm | The naphthalene moiety introduced by the derivatizing agent provides strong UV absorbance.[9] |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and detector response. |
The Direct Approach: Chiral Stationary Phases (CSPs)
Direct enantioseparation using a Chiral Stationary Phase (CSP) is an elegant and powerful alternative that eliminates the need for sample derivatization.[4][5] The CSP creates a chiral environment within the column, leading to transient, diastereomeric interactions of differing stabilities with the enantiomers of the analyte, resulting in different retention times.
Causality & Rationale: This method simplifies the workflow, reduces potential sources of error associated with derivatization reactions, and directly measures the enantiomeric composition. For primary amino alcohols, two types of CSPs are particularly effective:
-
Polysaccharide-based CSPs: Columns packed with silica gel coated or bonded with derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and often the first choice for chiral method development due to their broad applicability.[6][10]
-
Crown Ether-based CSPs: These are specifically designed for the resolution of compounds containing primary amino groups and are known for providing excellent separations of amino alcohols.[5]
Experimental Protocol: Direct Separation on a Polysaccharide-based CSP
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture for normal phase).
-
Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
HPLC Method: Normal Phase Chiral Separation
| Parameter | Recommended Condition | Rationale |
| Column | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm | A workhorse CSP with proven success for a wide range of chiral compounds, including amines and alcohols.[10] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) | Normal phase mode is often preferred for polysaccharide CSPs. Isopropanol acts as the polar modifier, and a small amount of a basic additive like diethylamine is critical to suppress silanol interactions and improve the peak shape of the basic analyte. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; maintaining a constant temperature is key for reproducibility. |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Since there is no native chromophore, a universal detector is required. ELSD is generally more sensitive and provides a more stable baseline than RI. |
| Injection Vol. | 20 µL | May need to be higher than UV methods due to the lower sensitivity of universal detectors. |
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is often the method of choice, other techniques offer unique advantages and may be more suitable depending on laboratory capabilities and analytical goals.
Figure 2: High-level workflow comparison of HPLC, GC, and CE.
Gas Chromatography (GC)
GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds. For amino alcohols, derivatization is mandatory to block the polar -OH and -NH2 groups, thereby increasing volatility and preventing unwanted column interactions. Silylation is a common derivatization technique for this purpose.
-
Advantages: Offers very high separation efficiency. GC coupled with Mass Spectrometry (GC-MS) provides structural information for impurity identification.
-
Disadvantages: The derivatization step adds complexity and is often sensitive to moisture. The high temperatures of the injector and column could potentially cause degradation of some analytes.
Capillary Electrophoresis (CE)
CE is a powerful technique that separates molecules based on their charge-to-size ratio in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte (BGE).[11][12]
-
Advantages: Extremely high separation efficiency (often exceeding HPLC and GC), very low sample and reagent consumption, and rapid method development.
-
Disadvantages: Can be less robust and reproducible than modern HPLC systems. Sensitivity can be a limitation due to the small injection volumes and short optical pathlength for detection.
Performance Comparison Summary
| Feature | HPLC (Indirect) | HPLC (Direct) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Diastereomer separation on achiral phase | Enantiomer separation on chiral phase | Separation by boiling point/polarity in gas phase | Separation by charge/size ratio in electric field |
| Sample Prep | Derivatization required | Dissolve and filter | Derivatization required | Dissolve in BGE |
| Resolution | Good to Excellent | Good to Excellent | Very High | Extremely High |
| Robustness | High | Moderate to High | Moderate (derivatization) | Moderate |
| Speed | Moderate | Moderate | Fast | Very Fast |
| Key Advantage | Uses standard columns; good sensitivity | Simplified sample prep; direct measurement | High efficiency; MS compatibility | Minimal solvent use; very high resolution |
| Key Limitation | Extra sample prep step | Requires expensive CSPs; may need universal detector | Not suitable for non-volatile compounds | Lower sensitivity; reproducibility can be challenging |
Conclusion: Selecting the Optimal Method
The choice of analytical method for the purity analysis of this compound is a function of the specific analytical objective and available resources.
-
For routine quality control where a robust, validated method is needed and a UV detector is standard, the indirect HPLC approach via derivatization is a highly reliable and cost-effective choice. It leverages common C18 columns and provides excellent sensitivity.
-
For process development or research environments where high throughput is desired and the cost of specialized columns is justified, the direct HPLC approach using a CSP is superior. It eliminates the derivatization step, saving time and reducing potential errors. An ELSD or RI detector will be necessary.
-
Gas Chromatography should be considered if GC-MS is available and the primary goal is the identification of unknown volatile impurities alongside the purity assessment.
-
Capillary Electrophoresis is an excellent orthogonal technique for method validation or for challenging separations that are not resolved by HPLC, offering unparalleled resolving power with minimal resource consumption.
Ultimately, a well-developed HPLC method, whether direct or indirect, provides the best balance of robustness, performance, and accessibility for the comprehensive purity analysis of this compound in most research and drug development settings.
References
- Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent.
-
ResearchGate. (n.d.). Chiral separation of amines by non-aqueous capillary electrophoresis using low molecular weight selectors. ResearchGate. Available at: [Link]
-
Al-Qasmi, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. Available at: [Link]
-
MDPI. (n.d.). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. Available at: [Link]
-
Leckrone, K. J., & Hayes, J. M. (1998). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 70(10), 2075–2081. Available at: [Link]
- Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Agilent.
- Agilent Technologies, Inc. (2011). Amino alcohols, C2 - C5. Agilent.
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
-
Springer Nature. (n.d.). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. Available at: [Link]
-
Ali, I., et al. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 25(3), 415-428. Available at: [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-261. Available at: [Link]
-
Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent. Available at: [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(23), 5694. Available at: [Link]
-
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
- Google Patents. (n.d.). A kind of separation detection method of 3-aminobutanol enantiomer. Google Patents.
-
BIOFOUNT. (n.d.). This compound. BIOFOUNT. Available at: [Link]
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A Senior Application Scientist's Guide to Utilizing rac threo-3-Aminononan-2-ol as a Reference Standard in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and use of rac threo-3-Aminononan-2-ol, a chiral amino alcohol, as a reference standard. While specific experimental data for this compound is not extensively published, this guide will leverage established principles and data from the broader class of amino alcohols to provide a robust framework for its application.
The Critical Role of Reference Standards in Drug Development
Reference standards are highly purified compounds that are used as a benchmark for the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2] The qualification and proper use of reference standards are mandated by regulatory bodies worldwide to ensure the safety and efficacy of pharmaceutical products.[1][3][4] For chiral molecules like this compound, which may be a process impurity or a synthetic intermediate, the stereochemical purity is a critical quality attribute that must be accurately determined.
Physicochemical Properties of this compound
While a detailed experimental characterization of this compound is not widely available in peer-reviewed literature, its structure as a C9 amino alcohol allows us to infer key properties relevant to its analysis.
| Property | Inferred Value/Characteristic | Implication for Analysis |
| Chemical Formula | C₉H₂₁NO | --- |
| Molecular Weight | 159.27 g/mol | --- |
| Appearance | Brown Oil | [5] |
| Chirality | Contains two chiral centers | Enantioselective analytical methods are required for stereochemical characterization. |
| Functionality | Primary amine and secondary alcohol | Susceptible to derivatization for enhanced chromatographic separation and detection. The basic amine may require mobile phase modifiers for good peak shape in HPLC. |
| Solubility | Likely soluble in organic solvents like methanol and acetonitrile. | Influences the choice of mobile phases and sample preparation procedures. |
Comparative Analysis of Analytical Methodologies for Chiral Amino Alcohols
The accurate analysis of this compound, particularly the resolution of its stereoisomers, necessitates the use of specialized analytical techniques. The following sections compare the most pertinent methods for the analysis of chiral amino alcohols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis and offers several approaches for the separation of chiral compounds.
1. Direct Chiral HPLC (Using a Chiral Stationary Phase - CSP)
This is often the preferred method as it avoids the need for derivatization. The choice of the CSP is critical and is based on the structure of the analyte.[6] For amino alcohols, polysaccharide-based and cyclodextrin-based CSPs are often successful.[6]
Table 2: Comparison of Common Chiral Stationary Phases for Amino Alcohol Analysis
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral cavities of the polysaccharide derivatives. | Broad applicability, high success rate for a wide range of compounds. | Can be sensitive to mobile phase composition. |
| Cyclodextrin-based | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. | Effective for a variety of molecules, can be used in reversed-phase mode.[6] | May have lower loading capacity compared to polysaccharide phases. |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Well-understood mechanism, good for analytes with aromatic rings. | May not be as effective for purely aliphatic amino alcohols. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Multiple interaction modes including hydrogen bonding, ionic interactions, and steric interactions. | Can separate a wide range of compounds, including amino acids and peptides.[7] | Can be more expensive than other CSPs. |
Experimental Protocol: Chiral HPLC Method Development for this compound
The following is a generalized protocol for developing a chiral HPLC method.
-
Column Screening: Screen a panel of chiral columns (e.g., Chiralpak IA, Chiralcel OD-H, Cyclobond I 2000) with a simple mobile phase.
-
Mobile Phase Optimization:
-
Normal Phase: A typical starting mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[6] The ratio of these solvents is critical for achieving separation.
-
Additives: For basic compounds like amino alcohols, the addition of a small amount of a basic additive such as diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[6]
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
2. Indirect Chiral HPLC (Using a Chiral Derivatizing Agent - CDA)
This approach involves reacting the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., a C18 column).[8]
Table 3: Comparison of Common Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Key Features |
| Marfey's Reagent (FDAA) | Considered a "gold standard", widely applicable, and provides good resolution.[8] |
| GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | Rapid reaction time and high sensitivity.[8] |
| (S)-NIFE ((S)-1-(Naphthalen-2-yl)ethyl isocyanate) | High sensitivity, good enantioselectivity, and mild reaction conditions.[8] |
Experimental Protocol: Derivatization with Marfey's Reagent
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone).
-
Reaction: Add a solution of Marfey's reagent and a base (e.g., triethylamine) to the sample solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time.[8]
-
Quenching: Stop the reaction by adding an acid (e.g., HCl).
-
Analysis: Dilute the sample and inject it into a standard reversed-phase HPLC system.
Gas Chromatography (GC)
GC can also be used for the analysis of amino alcohols, often after derivatization to increase their volatility.[9] Chiral GC columns with stationary phases like cyclodextrin derivatives are commonly employed for the direct separation of enantiomers.
Table 4: Comparison of GC and HPLC for Chiral Amino Alcohol Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities. |
| Resolution | Can provide very high resolution. | High resolution achievable with modern columns. |
| Instrumentation | Generally less complex than HPLC. | More complex instrumentation. |
| Solvent Consumption | Lower solvent consumption. | Higher solvent consumption. |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both GC and HPLC. It often provides faster separations and uses less organic solvent than HPLC, making it a "greener" alternative.[10][11] SFC with chiral stationary phases is highly effective for the separation of enantiomers of primary amines.[11]
Qualification of this compound as a Reference Standard
Before this compound can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and potency.[1][3][4]
Workflow for Reference Standard Qualification
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Profiling Off-Target Interactions
An objective guide to understanding and quantifying the cross-reactivity of novel amino alcohol compounds, using rac threo-3-Aminononan-2-ol as a case study.
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a crucial reminder of the complexities of pharmacology. The potential for a lead compound to interact with unintended biological targets—a phenomenon known as cross-reactivity or off-target binding—is a significant hurdle that can lead to unforeseen side effects, toxicity, or even therapeutic failure. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, centered around the hypothetical amino alcohol, "this compound."
Our approach is grounded in the principles of proactive, data-driven risk mitigation. Rather than viewing cross-reactivity as a late-stage problem, we advocate for its early characterization to inform lead optimization and de-risk clinical progression. This guide is structured to walk researchers through the logical and experimental workflow for identifying and quantifying the off-target interaction profile of a novel compound.
Structural Rationale: Predicting Cross-Reactivity for this compound
The structure of this compound, a simple aliphatic amino alcohol, provides initial clues to its potential interaction space. The presence of a hydroxyl group and a primary amine creates hydrogen bonding opportunities, while the nine-carbon aliphatic chain confers a degree of lipophilicity. This combination of features is a common motif in ligands for a variety of protein families, including:
-
G-Protein Coupled Receptors (GPCRs): Particularly those that bind endogenous monoamines like norepinephrine, dopamine, and serotonin. The amino alcohol pharmacophore is present in many adrenergic and serotonergic ligands.
-
Ion Channels: The charged amine at physiological pH can interact with cation-selective channels.
-
Enzymes: Amine-containing substrates and inhibitors are common for enzymes such as monoamine oxidases (MAOs) or certain classes of proteases.
Given these potential interactions, a systematic and tiered approach to screening is warranted.
Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of off-target effects should be approached in a tiered manner, starting with a broad screen to identify potential "hits" followed by more focused, quantitative assays to confirm and characterize these interactions.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large panel of diverse biological targets at a single, high concentration (typically 1-10 µM). Commercial services, such as the Eurofins SafetyScreen44 or similar panels, provide an efficient way to assess interactions with a wide range of receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.
The goal of this screen is not to generate precise affinity values but to rapidly identify potential off-target liabilities. A common threshold for flagging a "hit" is >50% inhibition or stimulation in the assay.
Tier 2: Confirmatory & Quantitative Assays
Any significant hits from the broad panel screen must be confirmed and quantified. This involves generating concentration-response curves to determine the potency of the compound at the off-target. Radioligand binding assays are a gold standard for this purpose, as they provide a direct measure of the compound's affinity (Ki) for a receptor.
This protocol describes a competitive binding assay to determine the affinity of this compound for the human adrenergic alpha-2A receptor, a plausible off-target based on its structure.
-
Materials:
-
Cell membranes expressing the human adrenergic alpha-2A receptor.
-
[3H]-Rauwolscine (a high-affinity antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound serially diluted.
-
Positive Control: Phentolamine.
-
96-well microplates and glass fiber filters.
-
-
Procedure:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test compound or control to the appropriate wells.
-
Add 25 µL of [3H]-Rauwolscine (at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 125 µL of the receptor-expressing cell membranes (10-20 µg protein per well).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Functional Assays
Demonstrating that a compound binds to an off-target is only part of the story. The critical next step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist at the off-target receptor? Functional assays, such as cAMP accumulation assays for GPCRs or electrophysiology for ion channels, are essential to answer this question.
Data Interpretation: Quantifying Selectivity
The ultimate goal of cross-reactivity profiling is to quantify the selectivity of the compound for its intended target versus any identified off-targets. This is often expressed as a selectivity index , which is the ratio of the compound's affinity for the off-target to its affinity for the primary target.
Selectivity Index = Ki (off-target) / Ki (primary target)
A higher selectivity index is desirable, indicating a larger therapeutic window. A commonly accepted, albeit arbitrary, threshold for a reasonably selective compound is a selectivity index of >100.
Comparative Data for this compound
The following table presents hypothetical data for this compound, assuming its primary target is a novel enzyme, "Target X."
| Target | Assay Type | This compound (Ki in µM) | Phentolamine (Ki in µM) | Selectivity Index |
| Target X (Primary) | Enzyme Inhibition | 0.1 | >100 | - |
| Adrenergic Alpha-2A Receptor | Radioligand Binding | 1.2 | 0.002 | 12 |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 8.5 | >10 | 85 |
| Dopamine D2 Receptor | Radioligand Binding | > 50 | >10 | >500 |
This hypothetical data suggests that while this compound is most potent at its primary target, it has significant cross-reactivity with the adrenergic alpha-2A receptor (selectivity index of only 12). This would be a major concern and would likely trigger further investigation into the potential for adrenergic side effects.
The Analytical Challenge: Resolving Enantiomers of threo-3-Aminononan-2-ol
An Expert's Guide to the Enantiomeric Excess Determination of rac-threo-3-Aminononan-2-ol: A Comparative Analysis of Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable parameter. For chiral amino alcohols such as threo-3-Aminononan-2-ol, which represent key building blocks and potential pharmacophores, robust and reliable analytical methodologies for quantifying enantiomeric purity are paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Threo-3-Aminononan-2-ol possesses two chiral centers, at C2 and C3. While the threo diastereomer is specified, this still leaves a pair of enantiomers, (2R, 3R)- and (2S, 3S)-3-Aminononan-2-ol. The fundamental principle behind determining the enantiomeric excess of this racemic mixture lies in creating a chiral environment that forces the two enantiomers to behave differently, allowing for their differentiation and quantification. This can be achieved either by separating them in time or space (chromatography) or by inducing distinguishable spectroscopic signals (NMR).
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely adopted technique for ee determination due to its versatility, high resolution, and sensitivity. Two primary strategies are employed: the indirect method, which involves derivatization to form diastereomers, and the direct method, which utilizes a chiral stationary phase (CSP).
Indirect Method: Diastereomer Formation
The indirect approach involves reacting the racemic amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as a C18 column.[1]
A common and highly effective CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[2] The reaction proceeds via nucleophilic aromatic substitution, where the amino group of 3-aminononan-2-ol attacks the electron-deficient aromatic ring of FDAA.
-
Derivatization:
-
Dissolve 1 mg of rac-threo-3-Aminononan-2-ol in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL before injection.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Caption: Workflow for ee determination by indirect chiral HPLC.
Direct Method: Chiral Stationary Phases (CSPs)
Direct enantioseparation on a CSP is often preferred as it eliminates the need for derivatization, saving time and avoiding potential kinetic resolution or racemization during the derivatization step.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for a broad range of compounds, including amino alcohols.[4] The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions like hydrogen bonding, dipole-dipole, and steric effects.
-
Sample Preparation:
-
Dissolve rac-threo-3-Aminononan-2-ol in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amylose or cellulose-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic analytes (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:DEA).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the analyte.
-
Injection Volume: 5-10 µL.
-
Caption: Workflow for ee determination by direct chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers excellent resolution and speed but requires the analyte to be volatile and thermally stable.[5] For 3-aminononan-2-ol, derivatization is necessary to block the polar -OH and -NH2 groups, increasing volatility. A common approach is acylation, for instance, with trifluoroacetic anhydride (TFAA). The resulting derivatives are then separated on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative.[6]
-
Derivatization:
-
Dissolve ~1 mg of rac-threo-3-Aminononan-2-ol in 200 µL of dichloromethane in a sealed vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Redissolve the residue in 1 mL of hexane for GC injection.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 180°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Caption: Workflow for ee determination by chiral GC.
NMR Spectroscopy: A Homogeneous Phase Approach
NMR spectroscopy offers a distinct advantage as a non-separative method for ee determination. The analysis is performed in solution and relies on creating a diastereomeric environment that makes the enantiomers magnetically non-equivalent, leading to separate signals in the NMR spectrum.[7] This can be achieved with either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, rapidly equilibrating diastereomeric complexes with the analyte.[8] This results in different time-averaged magnetic environments for the two enantiomers, causing a chemical shift difference (ΔΔδ) between corresponding protons. A common CSA for alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of rac-threo-3-Aminononan-2-ol into an NMR tube.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Acquire a standard ¹H NMR spectrum of the racemate.
-
Add an excess (e.g., 1.5-2.0 equivalents) of the CSA, (R)-TFAE, to the NMR tube.
-
Gently shake the tube to ensure mixing and acquire another ¹H NMR spectrum.
-
-
NMR Analysis:
-
Identify a well-resolved proton signal in the analyte that shows splitting upon addition of the CSA (e.g., the proton on C2 or C3).
-
Integrate the two resolved signals corresponding to the two enantiomers.
-
Calculate the ee based on the integral values.
-
Caption: Workflow for ee determination by NMR with a CSA.
Comparative Analysis of Methods
The choice of method depends on several factors including the available instrumentation, sample matrix, required sensitivity, and throughput.
| Feature | Indirect HPLC (Derivatization) | Direct HPLC (CSP) | Chiral GC (Derivatization) | NMR Spectroscopy (CSA/CDA) |
| Principle | Diastereomer separation | Enantiomer separation | Volatile derivative separation | Diastereotopic signal resolution |
| Resolution | Good to Excellent | Good to Excellent | Excellent | Moderate to Good |
| Sensitivity | High (UV chromophore added) | Moderate (analyte dependent) | Very High (FID) | Low |
| Analysis Time | Moderate (derivatization + run) | Fast to Moderate | Fast | Very Fast (per sample) |
| Method Development | Moderate (reaction + chromatography) | Can be extensive (column/solvent screening) | Moderate (reaction + oven program) | Fast (reagent screening) |
| Sample Throughput | Lower | Higher | Higher | Highest |
| Cost | Low (standard columns) | High (expensive CSPs) | Moderate (chiral GC columns) | Low (reagents), High (instrument) |
| Key Advantage | High sensitivity, uses standard columns | No derivatization required | Highest resolution, fast runs | Non-destructive, fast analysis |
| Key Disadvantage | Derivatization step required | Expensive columns, lower sensitivity | Requires volatile/thermostable analyte | Low sensitivity, requires more sample |
Conclusion and Recommendations
For the enantiomeric excess determination of rac-threo-3-Aminononan-2-ol, each of the discussed methods presents a viable pathway, with distinct advantages and disadvantages.
-
For routine, high-throughput analysis where speed is critical and sufficient sample is available, NMR spectroscopy with a chiral solvating agent is an excellent choice. It provides a rapid, non-destructive snapshot of the enantiomeric composition.
-
When high sensitivity is paramount, such as in trace analysis or for determining very high ee values (>99.5%), indirect HPLC with a UV-active derivatizing agent like FDAA is highly recommended. The introduction of a strong chromophore significantly enhances detection limits.
-
For preparative applications or when avoiding derivatization is a priority to ensure the integrity of the sample, direct HPLC on a chiral stationary phase is the method of choice. While initial method development may be more involved, it offers a clean and direct measurement.
-
Chiral GC is a powerful alternative, particularly if GC instrumentation is readily available. It offers unparalleled resolution, though the prerequisite of derivatization to ensure volatility is a necessary step.
Ultimately, the selection of the most appropriate technique requires a careful consideration of the specific analytical goals, available resources, and the chemical nature of the analyte. For a comprehensive quality control strategy, employing an orthogonal method (e.g., confirming an HPLC result with NMR) can provide the highest level of confidence in the analytical data.
References
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Cameron, L., & Cameron, J. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie. [Link]
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DePorter, C. D., & Chong, J. M. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]
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DePorter, C. D., & Chong, J. M. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
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You, S. L., & Reetz, M. T. (2010). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality. [Link]
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El-Khatib, R., & El-Hage, S. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
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Kapitán, J., Baumruk, V., & Bouř, P. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules. [Link]
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Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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Corona-Díaz, R. A., Zepeda-Vallejo, L. G., & Ordóñez, M. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
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TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. [Link]
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He, X., Zhang, Q., Liu, X., Lin, L., & Feng, X. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex. Chemical Communications. [Link]
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Pescitelli, G., & Di Bari, L. (2014). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in Molecular Biology. [Link]
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Le, A. T., T-R, J., & Moller, I. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]
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A Comparative Guide to Amino Alcohols in Asymmetric Catalysis: Benchmarking Performance in Key C-C Bond-Forming Reactions
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged classes of chiral ligands and organocatalysts, amino alcohols have carved a significant niche due to their ready availability from the chiral pool, modular structures, and profound ability to induce stereoselectivity in a multitude of transformations. This guide offers an in-depth comparative analysis of various amino alcohol catalysts, moving beyond a mere catalog of reactions to dissect the causality behind their performance in two cornerstone carbon-carbon bond-forming reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric Henry (nitroaldol) reaction.
While a vast array of amino alcohols have been synthesized and evaluated, this guide will focus on well-established and mechanistically insightful examples to provide a clear framework for researchers, scientists, and drug development professionals. We will also briefly touch upon less-explored structures like rac threo-3-Aminononan-2-ol to highlight the untapped potential within this versatile catalyst class.
The Archetypal Role of Amino Alcohols in Asymmetric Catalysis
The efficacy of amino alcohols in asymmetric catalysis stems from their bifunctional nature. The amino group can act as a Brønsted base or a coordinating site for a metal, while the hydroxyl group can also coordinate to a metal or participate in hydrogen bonding interactions. This dual functionality allows for the formation of well-defined, rigid transition states, which is crucial for effective stereochemical communication between the catalyst and the substrates.
The structural diversity of amino alcohols is immense, ranging from simple, acyclic structures to complex polycyclic systems. Key structural features that influence catalytic performance include:
-
The nature of the substituents on the carbon backbone, which dictates the steric environment around the active site.
-
The relative stereochemistry of the amino and hydroxyl groups (e.g., syn vs. anti), which influences the geometry of the metal complex or the hydrogen-bonding network.
-
The type of amino group (primary, secondary, or tertiary), which affects its basicity and coordinating ability.
I. Enantioselective Addition of Diethylzinc to Aldehydes: A Classic Benchmark
The enantioselective addition of organozinc reagents to aldehydes is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. Chiral amino alcohols have been extensively employed as ligands in this reaction, demonstrating high levels of enantioselectivity.
Performance Comparison of Representative Amino Alcohol Ligands
The following table provides a comparative overview of the performance of several well-known amino alcohol ligands in the enantioselective addition of diethylzinc to the benchmark substrate, benzaldehyde. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, reaction conditions are provided for context.
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) (Configuration) | Reference |
| (-)-DAIB | 2 | Toluene | 0 | 2 | 97 | 98 (S) | [1] |
| (1R,2S)-N-Methylephedrine | 5 | Toluene | 0 | 24 | 95 | 92 (S) | [2] |
| D-fructose-derived β-amino alcohol | 20 | Hexane | 0 | - | 100 | 92 (S) | [3] |
| Pinane-based Aminodiol | 10 | Hexane | 0 | 24 | 94 | 80 (R) | [2] |
| (1R,2S,5R)-Menthyl-derived β-hydroxy oxazoline | 2.5 | Toluene | 0 | 2 | 92 | 78 (R) | [2] |
Note: ee = enantiomeric excess. DAIB = (-)-3-exo-(dimethylamino)isoborneol.
Mechanistic Insights: The Noyori Model
The high enantioselectivity achieved with amino alcohol ligands in diethylzinc additions is often explained by the Noyori model, which proposes the formation of a dimeric zinc-aminoalkoxide complex as the active catalyst.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of rac-threo-3-Aminononan-2-ol
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of rac-threo-3-Aminononan-2-ol (CAS No. 119720-60-4), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.
Core Principles of Disposal
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily under the purview of the Environmental Protection Agency (EPA) in the United States.[4][5][6][7] The foundational principle is that all chemical waste must be properly identified, segregated, and disposed of through a licensed hazardous waste contractor.[4][7] Never should undercharacterized or potentially hazardous chemicals be disposed of down the drain or in regular trash.[8][9]
Physicochemical Properties and Hazard Profile
A summary of the known physical properties of rac-threo-3-Aminononan-2-ol is provided below. This information is critical for understanding its behavior and potential hazards during handling and storage.
| Property | Value | Source |
| CAS Number | 119720-60-4 | [10][11][12][13][14] |
| Molecular Formula | C9H21NO | [10][11][13] |
| Appearance | Brown Oil | [10][13] |
| Boiling Point | 262.193 °C at 760 mmHg | [13] |
| Flash Point | 112.371 °C | [13] |
| Density | 0.89 g/cm³ | [13] |
Based on the data for analogous amino alcohols, the presumed hazard profile for rac-threo-3-Aminononan-2-ol includes:
-
Corrosivity: Likely to cause severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Environmental Hazard: Potentially toxic to aquatic life.[1]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of rac-threo-3-Aminononan-2-ol.
Personal Protective Equipment (PPE)
Before handling rac-threo-3-Aminononan-2-ol, ensure that appropriate PPE is worn. This is the first line of defense against chemical exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron and boots.
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for liquid rac-threo-3-Aminononan-2-ol waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is suitable.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "rac-threo-3-Aminononan-2-ol".[15] List all constituents and their approximate percentages if it is a mixed waste stream.
-
Incompatibility: Do not mix rac-threo-3-Aminononan-2-ol waste with incompatible materials such as strong oxidizing agents or acids.[1][2]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9][15] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation in the area by opening sashes on fume hoods.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (for residual amounts): Due to its basic nature (amino group), a dilute acid solution (e.g., 5% citric acid) could theoretically be used for final surface decontamination after the bulk of the material is absorbed. However, this should be done with extreme caution and only by trained personnel, as neutralization reactions can generate heat. For general spills, it is safer to perform a final cleanup with soap and water after the absorbent has been removed.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal of Empty Containers
Empty containers that held rac-threo-3-Aminononan-2-ol must also be managed properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).[9] The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinseates can typically be disposed of in the same manner.
-
Defacing Labels: Completely remove or deface the original label on the container.[9]
-
Final Disposal: After triple rinsing and defacing the label, the container can generally be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin, depending on the material). Consult your institutional policies for specific guidance.
Final Disposal
The final disposal of the collected hazardous waste must be handled by trained professionals.
-
Contact EHS: When the hazardous waste container is full, or in accordance with your institution's policies (e.g., every 12 months for academic labs under Subpart K), contact your EHS department to arrange for a pickup.[6]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste pickup request form, is completed accurately.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of rac-threo-3-Aminononan-2-ol.
Caption: Decision workflow for the proper disposal of rac-threo-3-Aminononan-2-ol.
By adhering to these procedures, researchers and laboratory personnel can ensure that the disposal of rac-threo-3-Aminononan-2-ol is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management plan and your EHS department for guidance.
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Navigating the Uncharted: A Guide to Safely Handling rac threo-3-Aminononan-2-ol
Hazard Evaluation: A Prudent Approach to an Unknown Profile
In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's functional groups and analogous structures.[1] Amino alcohols can exhibit a range of hazardous properties, including:
-
Corrosivity: Amines are often corrosive to the skin and eyes and can cause severe burns.[2]
-
Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: Both amines and alcohols can be irritating to the respiratory tract.[3]
-
Flammability: While this specific compound is a brown oil with a high boiling point, the potential for flammability, especially when heated, should not be discounted.[4][5]
Given these potential risks, it is imperative to treat rac threo-3-Aminononan-2-ol as a hazardous substance until proven otherwise.[1] A thorough risk assessment should be conducted before any handling of the material.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with chemicals of unknown toxicity.[6][7] The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Provides protection from splashes and potential vapors. Standard safety glasses are insufficient. |
| Hands | Double-gloving with a chemically resistant outer glove (e.g., nitrile) over a more robust inner glove. | Disposable nitrile gloves offer protection against incidental contact, but should be changed immediately upon contamination.[8] For prolonged handling, consider heavier-duty gloves. |
| Body | A flame-resistant lab coat. | Protects against splashes and potential fire hazards.[6] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines. | Given the potential for inhalation toxicity, respiratory protection is crucial, especially when working outside of a certified chemical fume hood.[9] |
| Feet | Closed-toe shoes. | A fundamental laboratory safety requirement to protect against spills.[8] |
Operational Plan: From Handling to Disposal
A meticulous operational plan is critical to minimize exposure and ensure safety throughout the experimental workflow.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood, lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
During the Reaction: Keep all reaction vessels closed to the extent possible. If heating the substance, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Reaction: Quench any reactive materials carefully. Allow all equipment to cool completely before cleaning.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, bench paper, and reaction byproducts, must be treated as hazardous waste.[10][11]
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and compatible waste containers.[12] Do not mix with other waste streams.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[13]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[14][15]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.
Visualizing the Workflow: Risk Assessment and PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with unknown hazards like this compound.
Caption: A workflow diagram illustrating the risk assessment and PPE selection process for chemicals with limited safety data.
By adhering to these stringent safety protocols, researchers can confidently and safely work with novel compounds like this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]
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Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Texas at Austin. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS Today. Retrieved from [Link]
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Chloroacetyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Management of Waste. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). Washington State Department of Ecology. Retrieved from [Link]
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Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). University of British Columbia. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
